molecular formula C5H13N B3029372 2-Aminopentane CAS No. 63493-28-7

2-Aminopentane

Cat. No.: B3029372
CAS No.: 63493-28-7
M. Wt: 87.16 g/mol
InChI Key: IGEIPFLJVCPEKU-UHFFFAOYSA-N
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Description

2-Aminopentane is a useful research compound. Its molecular formula is C5H13N and its molecular weight is 87.16 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 6367. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

pentan-2-amine
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InChI

InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3
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InChI Key

IGEIPFLJVCPEKU-UHFFFAOYSA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Molecular Formula

C5H13N
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DSSTOX Substance ID

DTXSID50870715
Record name 2-Pentanamine
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Molecular Weight

87.16 g/mol
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CAS No.

63493-28-7, 41444-43-3, 625-30-9
Record name 2-Pentanamine
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Record name sec-Pentylamine
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Foundational & Exploratory

2-Aminopentane: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), also known as pentan-2-amine, is a primary aliphatic amine with significant applications in organic synthesis and as a building block for more complex molecules. Its chemical properties, reactivity, and potential biological activity make it a compound of interest in various fields, including pharmaceutical development and chemical manufacturing. This technical guide provides an in-depth overview of the fundamental chemical properties of this compound, detailed experimental protocols for their determination, and a summary of its known biological context.

Core Chemical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, application in synthesis, and for predicting its behavior in various chemical and biological systems.

Table 1: Chemical Identity of this compound
PropertyValue
IUPAC Name pentan-2-amine
Synonyms 1-Methylbutylamine, 2-Pentylamine, sec-Amylamine
CAS Number 63493-28-7[1][2][3]
Molecular Formula C₅H₁₃N[1][3]
Molecular Weight 87.16 g/mol [1][3]
Chemical Structure CH₃CH(NH₂)CH₂CH₂CH₃[2]
Canonical SMILES CCCC(C)N[1]
InChI InChI=1S/C5H13N/c1-3-4-5(2)6/h5H,3-4,6H2,1-2H3[1]
InChIKey IGEIPFLJVCPEKU-UHFFFAOYSA-N[1]
Table 2: Physicochemical Properties of this compound
PropertyValueSource
Appearance Colorless to light yellow clear liquid[4]
Odor Strong, ammonia-like[4]
Boiling Point 90.5-91.5 °C[5][6][7]
Melting Point 32-34 °C[6]
Density 0.736 g/mL at 25 °C[5][7]
Solubility in Water Soluble[4]
pKa (Predicted) 11.04 ± 0.35[4][6]
Refractive Index (n20/D) 1.4020[5][6][7]
Table 3: Safety Information for this compound
PropertyValueSource
Flash Point 35 °C (95 °F) - closed cup[2][6]
Hazard Statements H226 (Flammable liquid and vapor), H314 (Causes severe skin burns and eye damage)[2]
Signal Word Danger[2]
GHS Pictograms GHS02 (Flame), GHS05 (Corrosion)[8]

Experimental Protocols

This section outlines the general methodologies for determining the key physicochemical properties of this compound.

Determination of Boiling Point

The boiling point of a liquid amine like this compound can be determined using several methods, with the choice depending on the sample volume available.

  • Distillation Method (for larger volumes): A simple distillation apparatus is set up. The liquid is heated, and the temperature at which the vapor and liquid are in equilibrium (i.e., the temperature at which the bulk of the material distills) is recorded as the boiling point.

  • Thiele Tube Method (for smaller volumes): A small sample is placed in a fusion tube, which is attached to a thermometer. An inverted capillary tube is placed in the fusion tube. The apparatus is heated in a Thiele tube containing mineral oil. The boiling point is the temperature at which a rapid stream of bubbles emerges from the capillary tube.

Boiling_Point_Determination cluster_distillation Distillation Method cluster_thiele Thiele Tube Method d_start Start with ≥5 mL sample d_setup Assemble simple distillation apparatus d_start->d_setup d_heat Heat sample to boiling d_setup->d_heat d_record Record stable temperature of distillate vapor d_heat->d_record d_end Boiling Point d_record->d_end t_start Start with <1 mL sample t_setup Place sample in fusion tube with inverted capillary t_start->t_setup t_attach Attach to thermometer t_setup->t_attach t_heat Heat in Thiele tube t_attach->t_heat t_observe Observe continuous bubble stream t_heat->t_observe t_cool Cool and record temperature at liquid entry into capillary t_observe->t_cool t_end Boiling Point t_cool->t_end

Caption: Workflow for Boiling Point Determination.

Determination of pKa

The acid dissociation constant (pKa) of the conjugate acid of this compound can be determined by potentiometric titration.

  • Sample Preparation: A known concentration of this compound is dissolved in deionized water.

  • Titration: The amine solution is titrated with a standardized solution of a strong acid (e.g., HCl).

  • Data Acquisition: The pH of the solution is measured and recorded after each addition of the titrant.

  • Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the pH at the half-equivalence point.

pKa_Determination start Start prep Prepare aqueous solution of this compound start->prep titrate Titrate with standardized strong acid (e.g., HCl) prep->titrate measure Measure and record pH after each acid addition titrate->measure plot Plot pH vs. volume of titrant measure->plot determine Determine pKa from the half-equivalence point plot->determine end pKa Value determine->end Spectroscopic_Analysis_Workflow cluster_sample Sample Preparation cluster_nmr NMR Spectroscopy cluster_ir IR Spectroscopy cluster_ms Mass Spectrometry sample Pure this compound Sample nmr_h1 ¹H NMR Analysis sample->nmr_h1 nmr_c13 ¹³C NMR Analysis sample->nmr_c13 ir_analysis FT-IR Analysis sample->ir_analysis ms_analysis GC-MS or ESI-MS Analysis sample->ms_analysis nmr_data Proton & Carbon Environments nmr_h1->nmr_data nmr_c13->nmr_data structure Structural Elucidation & Confirmation nmr_data->structure ir_data Functional Group Identification (N-H, C-H) ir_analysis->ir_data ir_data->structure ms_data Molecular Weight & Fragmentation Pattern ms_analysis->ms_data ms_data->structure Reductive_Amination start 2-Pentanone imine Intermediate Imine start->imine + reagent1 Ammonia (NH₃) reagent1->imine product This compound imine->product + reagent2 Reducing Agent (e.g., NaBH₄) reagent2->product

References

An In-depth Technical Guide to the Synthesis of 2-Aminopentane: Pathways and Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core synthetic pathways for 2-aminopentane (B145832), a vital amine intermediate in the pharmaceutical and fine chemical industries. This document details various synthetic methodologies, including reaction mechanisms, experimental protocols, and quantitative data to facilitate comparison and application in research and development.

Reductive Amination of 2-Pentanone

Reductive amination is a versatile and widely employed method for the synthesis of amines from carbonyl compounds. In the case of this compound, the precursor is 2-pentanone. This process can be carried out directly in a one-pot reaction or indirectly by isolating the intermediate imine.

Mechanism: The reaction proceeds through the nucleophilic attack of ammonia (B1221849) on the carbonyl carbon of 2-pentanone, forming a hemiaminal intermediate. This intermediate then dehydrates to form a protonated imine (iminium ion). Subsequent reduction of the imine, typically with a hydride reducing agent, yields the final this compound product.[1][2] The overall transformation converts the C=O bond to a C-N bond.

Experimental Protocol (One-Pot Direct Reductive Amination): [3]

  • To a solution of 2-pentanone (1.0 equivalent) in a suitable solvent such as methanol (B129727) or ethanol (B145695), add a source of ammonia, like ammonium (B1175870) acetate (B1210297) or a solution of ammonia in methanol (excess, typically 5-10 equivalents).

  • Adjust the pH of the mixture to a slightly acidic range (pH 6-7) using acetic acid to facilitate imine formation.

  • Add a reducing agent, such as sodium cyanoborohydride (NaBH₃CN) (1.5-2.0 equivalents), portion-wise to the reaction mixture. Sodium cyanoborohydride is often preferred as it is selective for the iminium ion over the ketone.[2][4]

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by an appropriate analytical technique (e.g., GC-MS or TLC).

  • Upon completion, quench the reaction by carefully adding an aqueous solution of sodium carbonate or sodium hydroxide (B78521) until the solution is basic.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude this compound by distillation.

Reductive_Amination 2-Pentanone 2-Pentanone Hemiaminal Hemiaminal 2-Pentanone->Hemiaminal + NH3 Iminium Ion Iminium Ion Hemiaminal->Iminium Ion - H2O This compound This compound Iminium Ion->this compound + [H-] (e.g., NaBH3CN)

Reductive Amination of 2-Pentanone.

Leuckart-Wallach Reaction

The Leuckart-Wallach reaction is a classic method for the reductive amination of aldehydes and ketones using formic acid or its derivatives as both the reducing agent and the nitrogen source.[5][6] When applied to 2-pentanone, it provides a direct route to this compound, typically through an N-formyl intermediate.

Mechanism: The reaction can proceed via two primary pathways depending on the reagents used. With ammonium formate (B1220265), thermal decomposition generates ammonia and formic acid. Ammonia reacts with 2-pentanone to form an iminium ion, which is then reduced by formate.[6][7] Alternatively, using formamide, a nucleophilic attack on the carbonyl group leads to a hemiaminal, which dehydrates and is subsequently reduced by formic acid (formed in situ) to an N-formyl intermediate. This intermediate is then hydrolyzed to yield this compound.[5][7]

Experimental Protocol: [8]

  • In a round-bottom flask equipped with a reflux condenser, combine 2-pentanone (1.0 equivalent) with an excess of ammonium formate (3-5 equivalents).

  • Heat the mixture to a temperature of 160-180 °C and maintain it for several hours (typically 4-8 hours).

  • After cooling, add a strong acid, such as concentrated hydrochloric acid, to the reaction mixture.

  • Heat the mixture under reflux for several hours to hydrolyze the N-formyl intermediate.

  • After cooling, make the solution strongly basic with a concentrated sodium hydroxide solution.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Dry the organic extract over anhydrous potassium carbonate, filter, and remove the solvent by distillation.

  • Purify the crude this compound by fractional distillation.

Leuckart_Wallach_Reaction 2-Pentanone 2-Pentanone Iminium_Ion Iminium Ion 2-Pentanone->Iminium_Ion + NH3 (from HCOONH4) N_Formyl_Intermediate N-Formyl Intermediate Iminium_Ion->N_Formyl_Intermediate + HCOO- This compound This compound N_Formyl_Intermediate->this compound Hydrolysis (H3O+)

Leuckart-Wallach Reaction Pathway.

Gabriel Synthesis

The Gabriel synthesis is a robust method for preparing primary amines from primary alkyl halides, avoiding the overalkylation often seen with direct amination.[9] For the synthesis of this compound, the starting material would be a 2-halopentane, such as 2-bromopentane (B28208).

Mechanism: The synthesis begins with the deprotonation of phthalimide (B116566) by a base, such as potassium hydroxide, to form the nucleophilic potassium phthalimide. This phthalimide anion then undergoes a nucleophilic substitution (SN2) reaction with 2-bromopentane to form N-(pentan-2-yl)phthalimide. The final step involves the cleavage of the N-alkylphthalimide, typically with hydrazine (B178648) (Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine, this compound.[9][10]

Experimental Protocol: [11]

  • In a round-bottom flask, dissolve phthalimide (1.0 equivalent) in ethanol and add a solution of potassium hydroxide (1.0 equivalent) in ethanol to form potassium phthalimide.

  • Add 2-bromopentane (1.0 equivalent) to the reaction mixture and heat under reflux for several hours.

  • After the reaction is complete (monitored by TLC), cool the mixture and add hydrazine hydrate (B1144303) (1.2 equivalents).

  • Heat the mixture under reflux for 1-2 hours, during which a precipitate of phthalhydrazide (B32825) will form.

  • Cool the reaction mixture, add dilute hydrochloric acid, and filter off the precipitate.

  • Make the filtrate basic with a sodium hydroxide solution.

  • Extract the liberated this compound with diethyl ether.

  • Dry the ethereal solution over anhydrous potassium carbonate, filter, and remove the ether by distillation.

  • Purify the this compound by fractional distillation.

Gabriel_Synthesis Phthalimide Phthalimide Potassium_Phthalimide Potassium Phthalimide Phthalimide->Potassium_Phthalimide + KOH N_Alkylphthalimide N-(Pentan-2-yl)phthalimide Potassium_Phthalimide->N_Alkylphthalimide + 2-Bromopentane This compound This compound N_Alkylphthalimide->this compound + Hydrazine

Gabriel Synthesis of this compound.

Other Synthetic Pathways

Several other classical and modern methods can be adapted for the synthesis of this compound.

Hofmann Rearrangement

The Hofmann rearrangement converts a primary amide into a primary amine with one less carbon atom. To synthesize this compound, the starting material would be 2-methylbutanamide.

Mechanism: The amide is treated with bromine and a strong base to form an N-bromoamide intermediate. Further deprotonation leads to a rearrangement where the alkyl group migrates from the carbonyl carbon to the nitrogen, with the simultaneous loss of the bromide ion, forming an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide.

Ritter Reaction

The Ritter reaction involves the reaction of an alkene or an alcohol with a nitrile in the presence of a strong acid to form an N-alkyl amide, which can then be hydrolyzed to the corresponding amine.[12] For this compound, one could start with 2-pentene (B8815676) or 2-pentanol (B3026449) and a nitrile like hydrogen cyanide or acetonitrile.

Mechanism: The strong acid protonates the alkene or alcohol, leading to the formation of a stable carbocation. The nitrile then acts as a nucleophile, attacking the carbocation to form a nitrilium ion. Hydration of the nitrilium ion gives an N-substituted amide, which upon hydrolysis yields the amine.[12]

Ritter_Reaction 2-Pentanol 2-Pentanol Carbocation Carbocation 2-Pentanol->Carbocation + H+ Nitrilium_Ion Nitrilium Ion Carbocation->Nitrilium_Ion + CH3CN N_Pentylacetamide N-Pentylacetamide Nitrilium_Ion->N_Pentylacetamide + H2O This compound This compound N_Pentylacetamide->this compound Hydrolysis

Ritter Reaction for this compound Synthesis.
Reduction of 2-Nitropentane (B3052827)

This compound can also be synthesized by the reduction of 2-nitropentane. This can be achieved through catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or Raney nickel under a hydrogen atmosphere.[13]

Amination of 2-Chloropentane (B1584031)

Direct amination of 2-chloropentane with ammonia can produce this compound. However, this method often leads to a mixture of primary, secondary, and tertiary amines due to overalkylation and is generally less preferred for the clean synthesis of primary amines.[13]

Quantitative Data Summary

The following table summarizes the quantitative data for various synthesis methods of this compound, providing a basis for comparison.

Synthesis PathwayStarting Material(s)Reagents & CatalystTemperature (°C)Pressure (atm)Reaction Time (h)Yield (%)
Reductive Amination 2-Pentanone, AmmoniaNaBH₃CN, Acetic AcidRoom Temp.Ambient12-2470-90
Leuckart-Wallach 2-Pentanone, Ammonium Formate-160-180Ambient4-860-80
Gabriel Synthesis 2-Bromopentane, PhthalimideKOH, Hydrazine HydrateRefluxAmbient4-670-85
Hofmann Rearrangement 2-MethylbutanamideBr₂, NaOHVariesAmbientVariesModerate
Ritter Reaction 2-Pentanol, AcetonitrileH₂SO₄VariesAmbientVariesModerate
Reduction of 2-Nitropentane 2-NitropentaneH₂, Pd/C or Raney NiRoom Temp.1-52-6High
Amination of 2-Chloropentane 2-Chloropentane, Ammonia-HighHighVariesLow-Moderate (Mixture)

Note: The yields and reaction conditions are approximate and can vary based on the specific experimental setup and scale.

Conclusion

This guide has outlined the primary synthetic routes to this compound, providing detailed mechanisms, experimental protocols, and comparative quantitative data. The choice of a particular method will depend on factors such as the availability of starting materials, desired purity, scalability, and the specific requirements of the research or development project. Reductive amination and Gabriel synthesis are often favored for their high yields and selectivity in producing the primary amine. The Leuckart-Wallach reaction offers a classical alternative, while other methods like the Hofmann rearrangement and Ritter reaction provide additional synthetic strategies. For industrial-scale production, catalytic processes such as the reduction of 2-nitropentane or direct catalytic amination of 2-pentanol are also highly relevant.

References

Spectroscopic Analysis of 2-Aminopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2-Aminopentane (B145832), also known as 1-methylbutylamine, is a primary aliphatic amine with the chemical formula C₅H₁₃N. As a versatile chemical intermediate, its structural elucidation and purity assessment are critical in research and industrial applications. This technical guide provides an in-depth overview of the spectroscopic data of this compound, covering Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document details experimental protocols for data acquisition and presents the quantitative data in a clear, tabular format for researchers, scientists, and professionals in drug development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopic Data

The ¹H NMR spectrum of this compound provides information on the chemical environment of the hydrogen atoms. The spectrum was recorded in deuterated chloroform (B151607) (CDCl₃) at 90 MHz.[1]

Assignment (Structure) Chemical Shift (δ, ppm) Multiplicity Integration
CH₃ (C5)0.92Triplet3H
CH₃ (C1)1.05Doublet3H
CH₂ (C4)1.26Multiplet2H
CH₂ (C3)1.36 - 1.24Multiplet2H
NH₂1.26 (overlaps with C4)Singlet (broad)2H
CH (C2)2.88Multiplet1H

Note: The broad singlet of the amine protons (NH₂) is characteristic and its chemical shift can vary with concentration and solvent.[2] The signal may also overlap with alkyl proton signals.

¹³C NMR Spectroscopic Data

The ¹³C NMR spectrum identifies all unique carbon atoms in the molecule. The following are predicted chemical shifts.

Carbon Atom Predicted Chemical Shift (δ, ppm)
C1 (CH₃)23.6
C2 (CH)48.7
C3 (CH₂)41.6
C4 (CH₂)20.3
C5 (CH₃)14.1

Note: These are computationally predicted values and may differ slightly from experimental results. The carbon attached to the electronegative nitrogen atom (C2) is the most downfield-shifted among the sp³ carbons.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation, which causes molecular vibrations. For a liquid sample like this compound, the spectrum is typically recorded from a neat thin film.

Vibrational Mode Characteristic Absorption (cm⁻¹) Intensity
N-H Stretch (Asymmetric & Symmetric)3300 - 3400Medium (two peaks for primary amine)
C-H Stretch (Aliphatic)2850 - 2960Strong
N-H Bend (Scissoring)1580 - 1650Medium
C-H Bend (Methyl & Methylene)1365 - 1480Medium
C-N Stretch (Aliphatic Amine)1020 - 1250Medium-Weak
N-H Wag665 - 910Broad, Strong

Note: The presence of two bands in the N-H stretching region is a definitive characteristic of a primary amine (R-NH₂).[3]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) is a common method. The molecular weight is 87.16 g/mol .[1]

m/z (Mass/Charge Ratio) Relative Intensity (%) Possible Fragment Ion
87~1[C₅H₁₃N]⁺ (Molecular Ion, M⁺)
725.2[M - CH₃]⁺
58~1[M - C₂H₅]⁺
44100.0[CH₃CH=NH₂]⁺ (Base Peak)
3011.0[CH₂=NH₂]⁺

Note: The base peak at m/z = 44 is characteristic of primary amines and results from the alpha-cleavage of the C-C bond adjacent to the C-N bond, a stable iminium ion.

Experimental Protocols

Detailed methodologies for acquiring the spectroscopic data are outlined below.

NMR Spectroscopy Protocol
  • Sample Preparation :

    • For ¹H NMR, dissolve 5-25 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃).

    • For ¹³C NMR, a higher concentration is needed; dissolve 50-100 mg of the sample in the same amount of solvent.

    • Add a small amount of an internal standard, such as tetramethylsilane (B1202638) (TMS, δ = 0.00 ppm), for chemical shift referencing. Alternatively, the residual solvent peak can be used (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

    • Transfer the solution to a 5 mm NMR tube. If any solid particles are present, filter the solution through a pipette with a small cotton or glass wool plug.

  • Data Acquisition :

    • Insert the NMR tube into the spectrometer.

    • "Lock" the spectrometer onto the deuterium (B1214612) signal of the solvent.

    • "Shim" the magnetic field to optimize its homogeneity, which ensures sharp spectral lines.

    • Acquire the spectrum using standard parameters. A typical ¹H NMR experiment might use a 30-90° pulse angle with 8-16 scans and an acquisition time of 2-4 seconds. For ¹³C NMR, more scans are required to achieve a good signal-to-noise ratio.

IR Spectroscopy Protocol (Neat Liquid Film)
  • Sample Preparation :

    • Place one drop of liquid this compound onto the surface of a clean, dry salt plate (e.g., NaCl or KBr).

    • Place a second salt plate on top of the first, gently pressing to spread the liquid into a thin, uniform film between the plates. Ensure there are no air bubbles.

  • Data Acquisition :

    • Place the "sandwich" of salt plates into the sample holder of the FT-IR spectrometer.

    • Acquire a background spectrum of the empty spectrometer to subtract any atmospheric (CO₂, H₂O) absorptions.

    • Acquire the sample spectrum. The instrument passes a beam of IR radiation through the sample and records the frequencies at which radiation is absorbed.

  • Post-Analysis :

    • Clean the salt plates thoroughly with a dry solvent (e.g., anhydrous acetone (B3395972) or isopropanol) and return them to a desiccator for storage. Do not use water, as the salt plates are water-soluble.

Mass Spectrometry Protocol (GC-MS with Electron Ionization)
  • Sample Preparation :

    • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol (B129727) or hexane). The concentration should be in the low ppm range (e.g., 1-10 ppm).

  • Data Acquisition (GC-MS) :

    • Gas Chromatography (GC) : Inject a small volume (e.g., 1 µL) of the prepared solution into the GC system. The volatile amine is separated from the solvent and other potential impurities on a capillary column (e.g., a DB-5 column). A typical oven temperature program starts at a low temperature (e.g., 40°C), holds for a few minutes, and then ramps up to a higher temperature (e.g., 250°C) to ensure all components elute.

    • Ionization (MS) : As this compound elutes from the GC column, it enters the ion source of the mass spectrometer, which is under high vacuum. In the source, the molecules are bombarded with a high-energy electron beam (typically 70 eV). This knocks an electron off the molecule to form a positively charged molecular ion (M⁺).

    • Mass Analysis : The excess energy from ionization causes the molecular ion to fragment into smaller, characteristic charged ions. These ions are accelerated and then separated by a mass analyzer (e.g., a quadrupole) based on their mass-to-charge (m/z) ratio.

    • Detection : A detector records the abundance of each ion at a specific m/z, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The logical flow from sample to structural confirmation using these spectroscopic techniques can be visualized as follows.

Spectroscopic_Workflow Workflow for Spectroscopic Analysis of this compound cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_data Primary Data Output cluster_interpretation Data Interpretation & Analysis Sample This compound (Liquid) Prep_NMR Dissolve in CDCl3 (+ TMS) Sample->Prep_NMR Prep_IR Prepare Neat Liquid Film Sample->Prep_IR Prep_MS Dilute in Volatile Solvent Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR MS GC-MS System (EI Source) Prep_MS->MS NMR_Data NMR Spectra (Chemical Shifts, Multiplicity) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands cm⁻¹) IR->IR_Data MS_Data Mass Spectrum (m/z vs. Intensity) MS->MS_Data Analysis Combined Spectroscopic Analysis NMR_Data->Analysis IR_Data->Analysis MS_Data->Analysis Structure Structural Confirmation (C₅H₁₃N) Analysis->Structure

Caption: Logical workflow for the spectroscopic analysis of this compound.

References

An In-depth Technical Guide to the Chirality and Enantiomers of 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), a chiral primary amine, serves as a versatile building block in organic synthesis, particularly in the pharmaceutical industry. Its structure, featuring a stereocenter at the second carbon atom, gives rise to two non-superimposable mirror images: (R)-2-aminopentane and (S)-2-aminopentane. The distinct three-dimensional arrangement of these enantiomers can lead to significant differences in their pharmacological, toxicological, and metabolic profiles. This technical guide provides a comprehensive overview of the stereochemistry, physicochemical properties, synthesis, and separation of this compound enantiomers, with a focus on their relevance in drug development.

Physicochemical Properties of this compound Enantiomers

The enantiomers of this compound share identical physical properties in an achiral environment, such as boiling point, density, and refractive index. However, they exhibit distinct behavior when interacting with plane-polarized light, a property known as optical activity.

PropertyRacemic this compound(S)-(+)-2-Aminopentane(R)-(-)-2-AminopentaneSource(s)
Molecular Formula C₅H₁₃NC₅H₁₃NC₅H₁₃N[1]
Molecular Weight 87.16 g/mol 87.16 g/mol 87.16 g/mol [1]
Boiling Point 90.5-91.5 °C~91 °C~91 °C[1]
Density (at 25 °C) 0.736 g/mLNot specifiedNot specified[1]
Refractive Index (n20/D) 1.4020Not specifiedNot specified[1]
Specific Rotation ([α]D) +8.5° (c=1, H₂O)-8.5° (inferred)[2]

Note: The specific rotation of (R)-(-)-2-aminopentane is inferred to be equal in magnitude and opposite in sign to the (S)-enantiomer, a fundamental property of enantiomers.

Synthesis of Enantiomerically Enriched this compound

The preparation of enantiomerically pure or enriched this compound is crucial for its application in the synthesis of chiral drugs. Several strategies have been developed, broadly categorized as enantioselective synthesis and resolution of racemic mixtures.

Enantioselective Synthesis

Enantioselective synthesis aims to produce a single enantiomer directly from a prochiral starting material.

A common method for synthesizing this compound is the reductive amination of 2-pentanone.[3] To achieve enantioselectivity, this reaction can be carried out using a chiral catalyst or a chiral auxiliary.

  • Using Chiral Catalysts: Asymmetric hydrogenation of the intermediate imine formed from 2-pentanone and ammonia (B1221849) can be achieved using transition metal catalysts complexed with chiral ligands. While specific catalysts for this compound are not extensively reported, this is a widely used strategy for chiral amine synthesis.

  • Using Chiral Auxiliaries: A chiral auxiliary can be attached to the nitrogen atom to form a chiral imine or enamine, which then undergoes a diastereoselective reduction. Subsequent removal of the auxiliary yields the enantiomerically enriched amine.

Enzymes offer a highly selective and environmentally friendly route to chiral amines. Transaminases (TAs) are particularly useful for the asymmetric synthesis of amines from ketones. An (R)- or (S)-selective transaminase can be used to convert 2-pentanone to the corresponding enantiomer of this compound with high enantiomeric excess.[3]

Resolution of Racemic this compound

Resolution involves the separation of a racemic mixture into its constituent enantiomers.

This classical method relies on the reaction of the racemic amine with a chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[4] These diastereomers have different physical properties, such as solubility, allowing for their separation by fractional crystallization. (R,R)-(+)-tartaric acid is a commonly used resolving agent for racemic amines.[4][5]

Logical Workflow for Diastereomeric Salt Resolution:

G racemate Racemic this compound ((R)- and (S)-enantiomers) diastereomers Mixture of Diastereomeric Salts ((R)-amine-(R,R)-tartrate and (S)-amine-(R,R)-tartrate) racemate->diastereomers Reaction resolving_agent Chiral Resolving Agent (e.g., (R,R)-Tartaric Acid) resolving_agent->diastereomers separation Fractional Crystallization (Separation based on solubility) diastereomers->separation salt1 Less Soluble Diastereomeric Salt separation->salt1 Solid salt2 More Soluble Diastereomeric Salt (in mother liquor) separation->salt2 Solution base1 Basification (e.g., with NaOH) salt1->base1 base2 Basification (e.g., with NaOH) salt2->base2 enantiomer1 Enantiomerically Enriched (R)-2-Aminopentane base1->enantiomer1 enantiomer2 Enantiomerically Enriched (S)-2-Aminopentane base2->enantiomer2

Caption: Workflow for the resolution of racemic this compound via diastereomeric salt formation.

Experimental Protocols

Chiral Resolution of Racemic this compound using (R,R)-(+)-Tartaric Acid (Generalized Protocol)

This protocol is based on the general principles of diastereomeric salt resolution and may require optimization for specific laboratory conditions.[5][6]

  • Dissolution: Dissolve one equivalent of racemic this compound in a suitable solvent (e.g., methanol (B129727) or ethanol).

  • Addition of Resolving Agent: Add a solution of 0.5 equivalents of (R,R)-(+)-tartaric acid in the same solvent to the amine solution. The formation of a precipitate may be observed.

  • Crystallization: Allow the mixture to stand at room temperature or cool to induce crystallization of the less soluble diastereomeric salt. The progress of the resolution can be monitored by polarimetry of the mother liquor.

  • Isolation: Collect the crystals by filtration and wash with a small amount of cold solvent.

  • Liberation of the Free Amine: Suspend the crystalline diastereomeric salt in water and add a strong base (e.g., 10% NaOH solution) until the salt dissolves and the free amine separates as an oily layer.

  • Extraction: Extract the liberated amine with a suitable organic solvent (e.g., diethyl ether or dichloromethane).

  • Purification: Dry the organic extract over an anhydrous drying agent (e.g., MgSO₄), filter, and remove the solvent under reduced pressure to obtain the enantiomerically enriched this compound.

  • Analysis: Determine the enantiomeric excess (ee) of the product by chiral HPLC or by measuring its specific rotation. The other enantiomer can be recovered from the mother liquor by a similar basification and extraction procedure.

Chiral High-Performance Liquid Chromatography (HPLC) Analysis

Chiral HPLC is a powerful technique for the analytical and preparative separation of enantiomers. The choice of the chiral stationary phase (CSP) and mobile phase is critical for achieving separation.

General Method Development Strategy:

G start Racemic this compound Sample csp_selection Select Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) start->csp_selection mobile_phase Select Mobile Phase System (Normal Phase, Reversed Phase, or Polar Organic) csp_selection->mobile_phase screening Initial Screening (Isocratic elution with standard mobile phases) mobile_phase->screening screening->csp_selection No separation optimization Optimization (Mobile phase composition, additives, flow rate, temperature) screening->optimization Separation observed? validation Method Validation (Linearity, precision, accuracy, robustness) optimization->validation analysis Routine Analysis validation->analysis

Caption: A general workflow for developing a chiral HPLC method for this compound enantiomers.

Exemplary Chiral HPLC Conditions (for method development):

  • Column: A polysaccharide-based chiral stationary phase, such as one coated with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® series), is a good starting point for screening.[7]

  • Mobile Phase:

  • Additives: For basic analytes like this compound, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase can improve peak shape and resolution.

  • Detection: UV detection at a low wavelength (e.g., 200-220 nm) is typically suitable for aliphatic amines.

  • Flow Rate: A flow rate of 0.5-1.0 mL/min is common for analytical separations.

  • Temperature: The column temperature can be varied (e.g., 10-40 °C) to optimize selectivity.

Role in Drug Development and Biological Activity

Chiral amines are fundamental building blocks in a vast number of pharmaceuticals.[1] The specific stereochemistry of these amines is often critical for their biological activity, as they interact with chiral biological targets such as enzymes and receptors.[8]

While specific commercial drugs directly synthesized from this compound are not widely documented in the public domain, its potential as a chiral intermediate is significant. It can be used to introduce a specific stereocenter into a larger, more complex molecule, thereby influencing its pharmacological properties.[1][9]

The biological activity of this compound enantiomers themselves is not extensively studied. However, related chiral amines have shown a range of biological effects, including acting as neurotransmitter analogues or modulators.[1][10] For instance, research on 4-aminopentanoic acid, a related compound, has shown enantiomer-specific effects in the brain, with the (R)-enantiomer potentially acting as a false neurotransmitter of GABA.[10] This suggests that the enantiomers of this compound could also exhibit differential interactions with neurological targets.

Conceptual Signaling Pathway Interaction:

G cluster_enantiomers This compound Enantiomers cluster_target Chiral Biological Target cluster_response Biological Response S_enantiomer (S)-2-Aminopentane receptor Receptor / Enzyme S_enantiomer->receptor High Affinity Binding R_enantiomer (R)-2-Aminopentane R_enantiomer->receptor Low or No Affinity Binding response_S Specific Cellular Response A receptor->response_S response_R Different or No Response B receptor->response_R

Caption: A conceptual diagram illustrating the differential interaction of this compound enantiomers with a chiral biological target.

The development of antiviral agents is another area where chiral amines play a crucial role. While there are no specific reports on the use of this compound in antiviral drug synthesis, the general importance of chiral amines in this field is well-established.[3]

Conclusion

The chirality of this compound is a critical factor that defines its potential applications, particularly in the synthesis of enantiomerically pure pharmaceuticals. While methods for its enantioselective synthesis and resolution are established in principle, detailed and optimized protocols are often proprietary or require further development. A significant knowledge gap exists regarding the specific biological activities of the individual (R) and (S) enantiomers. Further research into the pharmacological and toxicological profiles of each enantiomer is warranted to fully unlock the potential of this versatile chiral building block in drug discovery and development. This guide serves as a foundational resource for researchers and scientists, highlighting the key stereochemical aspects of this compound and providing a framework for its synthesis, separation, and potential biological investigation.

References

A Technical Guide to the Solubility of 2-Aminopentane in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 2-aminopentane (B145832), a primary aliphatic amine, in a range of common organic solvents. Due to a lack of specific quantitative data in publicly available literature, this guide focuses on qualitative solubility predictions based on fundamental chemical principles and provides detailed experimental protocols for determining precise solubility values.

Core Concepts in Solubility

The solubility of a solute in a solvent is governed by the principle of "like dissolves like." This means that substances with similar intermolecular forces are more likely to be miscible. For this compound, its solubility profile is determined by the interplay of its polar amino group (-NH₂) and its nonpolar pentyl chain (C₅H₁₁-). The amino group is capable of hydrogen bonding, dipole-dipole interactions, and London dispersion forces, while the alkyl chain primarily interacts through London dispersion forces.

Predicted Solubility of this compound in Organic Solvents

The following table summarizes the predicted qualitative and semi-quantitative solubility of this compound in various classes of organic solvents. These predictions are based on general principles of chemical interactions.[1][2]

Solvent ClassRepresentative SolventsPredicted SolubilityRationale for Prediction
Alcohols Methanol, Ethanol, Propanol, ButanolMiscible/Very Soluble The polar -OH group of alcohols can act as a hydrogen bond donor and acceptor, similar to the -NH₂ group of this compound. The alkyl chains also allow for van der Waals interactions.
Ethers Diethyl Ether, Tetrahydrofuran (THF)Soluble [3]Ethers are polar aprotic solvents. The oxygen atom in the ether can act as a hydrogen bond acceptor for the N-H protons of this compound. The alkyl groups of both molecules allow for favorable London dispersion forces.
Esters Ethyl AcetateSoluble Esters are polar aprotic solvents. The carbonyl oxygen and the ester oxygen can act as hydrogen bond acceptors. The overall polarity is compatible with the amine.
Ketones Acetone, Methyl Ethyl KetoneSoluble Ketones possess a polar carbonyl group (C=O) where the oxygen can act as a hydrogen bond acceptor for the amine's protons.
Aromatic Hydrocarbons Toluene, BenzeneSparingly Soluble to Soluble These are nonpolar solvents. While the pentyl chain of this compound can interact favorably via London dispersion forces, the polar amino group is less compatible, potentially limiting solubility.
Halogenated Hydrocarbons Dichloromethane, ChloroformSoluble These solvents are weakly polar. They can interact with the dipole of the C-N bond and the amino group. The nonpolar parts of the molecules can interact via dispersion forces.

Experimental Protocols for Solubility Determination

Accurate determination of solubility requires standardized experimental procedures. The following are common methods used in research and pharmaceutical development.

Equilibrium Shake-Flask Method

This is a widely used and reliable method for determining the equilibrium solubility of a compound in a solvent.

Methodology:

  • Preparation of Supersaturated Solution: Add an excess amount of this compound to a known volume of the selected organic solvent in a sealed, screw-cap vial or flask.

  • Equilibration: Agitate the mixture at a constant temperature using a mechanical shaker or a magnetic stirrer in a temperature-controlled bath. The equilibration time should be sufficient to ensure that the solution is saturated (typically 24-72 hours).

  • Phase Separation: Allow the mixture to stand undisturbed at the same constant temperature for a sufficient period to allow the undissolved solute to settle. Centrifugation can be used to expedite this process.

  • Sampling: Carefully withdraw a known volume of the clear, saturated supernatant using a pre-warmed or pre-cooled syringe to avoid temperature fluctuations that could alter solubility.

  • Filtration: Immediately filter the sample through a syringe filter (e.g., 0.45 µm) to remove any remaining solid particles.

  • Quantification: Analyze the concentration of this compound in the filtrate using a suitable analytical technique, such as:

    • Gas Chromatography (GC): A common and effective method for volatile amines. A calibration curve is prepared using standard solutions of this compound in the same solvent.

    • High-Performance Liquid Chromatography (HPLC): Can be used after derivatization of the amine if it lacks a suitable chromophore.

    • Titration: Acid-base titration can be used to determine the concentration of the amine.

  • Calculation: The solubility is calculated from the concentration of the analyte in the saturated solution and is typically expressed in units of mg/mL, g/100 mL, or mol/L.

Polythermal Method (Visual Method)

This method is useful for determining the temperature dependence of solubility.

Methodology:

  • Preparation of a Mixture of Known Composition: Prepare a series of mixtures of this compound and the solvent with precisely known compositions in sealed glass ampoules or tubes.

  • Heating: Slowly heat the mixtures in a temperature-controlled bath with constant agitation.

  • Observation: Visually observe the temperature at which the last solid particle of this compound dissolves. This temperature is the saturation temperature for that specific composition.

  • Cooling: Subsequently, the clear solution is slowly cooled, and the temperature at which the first crystals appear is recorded.

  • Data Analysis: The solubility at different temperatures is determined from the compositions of the various mixtures and their corresponding saturation temperatures.

Visualizing Solubility Principles and Workflows

The following diagrams, created using the DOT language, illustrate the key concepts and processes involved in understanding and determining the solubility of this compound.

G Workflow for Determining and Predicting Amine Solubility cluster_predict Prediction Phase cluster_determine Determination Phase A Define Amine Structure (this compound) B Analyze Functional Groups (-NH2, C5H11-) A->B C Assess Polarity and Intermolecular Forces B->C D Select Solvent Classes (Alcohols, Ethers, etc.) C->D E Predict Qualitative Solubility ('Like Dissolves Like') D->E F Select Experimental Method (e.g., Shake-Flask) E->F Inform Method Selection G Prepare Supersaturated Solution F->G H Equilibrate at Constant Temperature G->H I Sample and Filter Supernatant H->I J Quantify Amine Concentration (e.g., GC, HPLC) I->J K Calculate Quantitative Solubility J->K K->E Validate Prediction

Caption: A logical workflow for the prediction and experimental determination of amine solubility.

G Intermolecular Forces in this compound Solubility cluster_amine This compound cluster_solvents Organic Solvents Amine This compound Amino Amino Group (-NH2) (Polar, H-Bonding) Amine->Amino Pentyl Pentyl Chain (C5H11) (Nonpolar) Amine->Pentyl PolarProtic Polar Protic (e.g., Ethanol) H-Bonding Amino->PolarProtic Strong Interaction (H-Bonding) PolarAprotic Polar Aprotic (e.g., Acetone) Dipole-Dipole Amino->PolarAprotic Moderate Interaction (H-Bond Acceptor) Nonpolar Nonpolar (e.g., Toluene) Dispersion Forces Amino->Nonpolar Weak Interaction Pentyl->PolarProtic Weaker Interaction Pentyl->PolarAprotic Weaker Interaction Pentyl->Nonpolar Strong Interaction (Dispersion)

Caption: Intermolecular forces influencing this compound's solubility in different solvent types.

Conclusion

References

Thermochemical Properties of 2-Aminopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available thermochemical data for 2-aminopentane (B145832). The information is presented in a structured format to facilitate its use in research, development, and academic applications. This document summarizes key quantitative data, outlines relevant experimental methodologies, and provides a visual representation of a typical experimental workflow.

Core Thermochemical Data

The following tables summarize the essential thermochemical properties of this compound. The data has been compiled from critically evaluated sources to ensure accuracy and reliability for scientific applications.

Table 1: Enthalpy Data for 2-Pentanamine

Temperature (K)Enthalpy (Liquid, in equilibrium with Gas) (kJ/mol)Enthalpy (Ideal Gas) (kJ/mol)
250-20.66226.311
298.15-14.16838.332
300-13.88138.802
350-6.440452.029
4001.546366.059
45010.05380.771
50019.09196.062
528.51424.582105.15

Data sourced from NIST/TRC Web Thermo Tables (WTT).[1]

Table 2: Other Physical and Thermochemical Properties

PropertyValueSource
Enthalpy of Vaporization 33.25 kJ/mol[2]
Boiling Point 90.5-91.5 °C (lit.)[3][4]
Density 0.736 g/mL at 25 °C (lit.)[3][4]
Molar Mass 87.16 g/mol [2][3][5]
Flash Point 35 °C (closed cup)
Vapor Pressure 51.1 mmHg at 25°C[2][3]

Experimental Protocols for Thermochemical Data Determination

The determination of thermochemical data for organic compounds such as this compound relies on precise experimental techniques. The primary methods employed are calorimetry for enthalpy and heat capacity measurements, and spectroscopic analysis for entropy calculations.

Enthalpy of Combustion and Formation: Bomb Calorimetry

The standard enthalpy of formation is often determined indirectly from the enthalpy of combustion, which is measured using a bomb calorimeter.[6][7]

Experimental Procedure:

  • Sample Preparation: A precisely weighed sample of this compound is placed in a crucible within a high-pressure stainless steel container, known as the "bomb."

  • Pressurization: The bomb is filled with pure oxygen at a high pressure (typically 20-30 atm) to ensure complete combustion.

  • Calorimeter Assembly: The sealed bomb is submerged in a known quantity of water in an insulated container (the calorimeter). The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited by passing an electric current through a fuse wire in contact with the sample.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool. The maximum temperature rise is used to calculate the heat released.

  • Calculation: The heat of combustion is calculated from the temperature change, the heat capacity of the calorimeter system (determined through calibration with a standard substance like benzoic acid), and the mass of the sample. The enthalpy of formation can then be derived using Hess's law.

Heat Capacity: Differential Scanning Calorimetry (DSC)

Differential Scanning Calorimetry (DSC) is a powerful technique for measuring the heat capacity of a substance as a function of temperature.[8]

Experimental Procedure:

  • Sample and Reference Preparation: A small, accurately weighed sample of this compound is hermetically sealed in an aluminum pan. An empty, sealed pan is used as a reference.

  • Instrument Setup: The sample and reference pans are placed in the DSC cell. The instrument is programmed to heat the sample and reference at a constant rate over the desired temperature range.

  • Measurement: The DSC measures the difference in heat flow required to maintain the sample and reference at the same temperature as they are heated. This differential heat flow is directly proportional to the heat capacity of the sample.

  • Data Analysis: The resulting thermogram (a plot of heat flow versus temperature) is analyzed to determine the heat capacity of the this compound at various temperatures.

Standard Entropy: Spectroscopic and Calorimetric Methods

The standard entropy of a substance can be determined through a combination of calorimetric measurements and statistical mechanics calculations based on spectroscopic data.

  • Calorimetric Method: This involves measuring the heat capacity of the substance from a very low temperature (approaching 0 K) up to the standard temperature (298.15 K). The entropy is then calculated by integrating the heat capacity divided by the temperature over this range, accounting for the entropies of any phase transitions.

  • Spectroscopic Method: Molecular constants obtained from spectroscopic techniques (such as infrared and Raman spectroscopy) are used to calculate the translational, rotational, and vibrational contributions to the entropy based on statistical mechanics principles.[9][10] For many molecules, the values obtained from calorimetric and spectroscopic methods are in good agreement.[9][10]

Experimental Workflow for Thermochemical Data Determination

The following diagram illustrates a generalized workflow for the experimental determination of the key thermochemical properties of a compound like this compound.

Thermochemical_Workflow cluster_enthalpy Enthalpy Determination cluster_heat_capacity Heat Capacity Determination cluster_entropy Entropy Determination bomb_calorimetry Bomb Calorimetry combustion_data Heat of Combustion Data bomb_calorimetry->combustion_data Measures hess_law Hess's Law Calculation combustion_data->hess_law enthalpy_formation Standard Enthalpy of Formation hess_law->enthalpy_formation dsc Differential Scanning Calorimetry (DSC) heat_flow_data Heat Flow vs. Temperature Data dsc->heat_flow_data Measures heat_capacity Heat Capacity (Cp) heat_flow_data->heat_capacity Calculates spectroscopy Spectroscopic Methods (IR, Raman) molecular_constants Molecular Constants spectroscopy->molecular_constants stat_mech Statistical Mechanics Calculation molecular_constants->stat_mech entropy Standard Entropy (S°) stat_mech->entropy compound This compound Sample compound->bomb_calorimetry compound->dsc compound->spectroscopy

A generalized workflow for the experimental determination of thermochemical properties.

References

Quantum Chemical Calculations for 2-Aminopentane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the application of quantum chemical calculations to the study of 2-aminopentane (B145832). As a chiral amine, understanding the conformational landscape and electronic properties of this compound is crucial for its potential applications in organic synthesis and medicinal chemistry. This document outlines the theoretical background, computational methodologies, and expected data from such studies, serving as a resource for researchers employing computational chemistry in their work.

Introduction to Quantum Chemical Calculations for this compound

Quantum chemical calculations have become an indispensable tool in modern chemistry, providing detailed insights into molecular structure, stability, and reactivity.[1][2] For a molecule like this compound, which possesses conformational flexibility due to the rotation around its single bonds, these methods can elucidate the relative energies of different conformers, predict spectroscopic properties, and inform on its potential interactions with biological targets. Computational approaches such as Density Functional Theory (DFT) are frequently employed to model reaction mechanisms and predict outcomes at a molecular level.[1]

This guide will walk through the typical workflow for a computational study of this compound, from initial conformational analysis to the calculation of various molecular properties.

Conformational Analysis

A critical first step in the computational study of a flexible molecule like this compound is a thorough conformational analysis.[3] This process aims to identify the low-energy conformations, or rotamers, that the molecule is most likely to adopt. The relative stability of these conformers is influenced by steric and electronic effects, such as gauche interactions and intramolecular hydrogen bonding.[4]

Experimental Protocol: Conformational Search

A common methodology for exploring the conformational space of a molecule like this compound is as follows:

  • Initial Structure Generation: A 3D structure of this compound is built using molecular modeling software.

  • Force Field-Based Search: A systematic or stochastic conformational search is performed using a molecular mechanics force field (e.g., MMFF94). This computationally inexpensive method generates a large number of possible conformations.

  • Semi-Empirical Pre-Optimization: The unique conformers identified in the previous step are then optimized using a faster semi-empirical method (e.g., GFN2-xTB). This step refines the geometries and provides a better initial ranking of their relative energies.

  • DFT Optimization: The lowest energy conformers from the semi-empirical calculations (typically those within a 10-15 kJ/mol window of the global minimum) are then subjected to full geometry optimization using a more accurate method, such as Density Functional Theory (DFT).[5]

Density Functional Theory (DFT) Calculations

DFT is a popular quantum chemical method that offers a good balance between accuracy and computational cost, making it well-suited for studying molecules of the size of this compound.[6]

Experimental Protocol: DFT Geometry Optimization and Frequency Calculation
  • Method Selection: A functional and basis set are chosen. A common choice for organic molecules is the B3LYP functional with a Pople-style basis set like 6-31G(d,p) or a more modern functional with dispersion corrections (e.g., B3LYP-D3) and a larger basis set for higher accuracy.[7][8]

  • Geometry Optimization: The geometries of the selected conformers are optimized to find the stationary points on the potential energy surface.

  • Frequency Calculation: A vibrational frequency calculation is performed on each optimized geometry. This serves two purposes: to confirm that the structure is a true minimum (i.e., has no imaginary frequencies) and to calculate thermodynamic properties such as zero-point vibrational energy (ZPVE), enthalpy, and Gibbs free energy.

Data Presentation: Optimized Geometries and Energies

The results of the DFT calculations are typically summarized in tables for easy comparison.

Table 1: Relative Energies of this compound Conformers

ConformerRelative Electronic Energy (kJ/mol)Relative Enthalpy (kJ/mol)Relative Gibbs Free Energy (kJ/mol)
1 (Global Minimum) 0.000.000.00
2 2.512.452.68
3 4.894.785.12
4 7.127.017.45

Note: The data presented in this table is illustrative and represents typical results for a conformational analysis of a small organic molecule.

Table 2: Selected Geometric Parameters of the Global Minimum Conformer

ParameterBond/AngleValue
Bond LengthC1-C21.53 Å
C2-N1.47 Å
C2-C31.54 Å
Bond AngleC1-C2-C3112.5°
C3-C2-N110.8°
Dihedral AngleC1-C2-C3-C4178.5° (anti)
N-C2-C3-C4-62.1° (gauche)

Note: These values are representative and would be obtained from the output of the DFT geometry optimization.

Visualization of Computational Workflows and Concepts

Diagrams are essential for visualizing the logical flow of a computational study and the relationships between different concepts.

Computational_Workflow cluster_prep Preparation cluster_conf_search Conformational Analysis cluster_dft DFT Calculations cluster_analysis Data Analysis mol_build 3D Structure Generation force_field Force Field Search (e.g., MMFF94) mol_build->force_field semi_empirical Semi-Empirical Optimization (e.g., GFN2-xTB) force_field->semi_empirical dft_opt DFT Geometry Optimization (e.g., B3LYP/6-31G(d,p)) semi_empirical->dft_opt freq_calc Frequency Calculation dft_opt->freq_calc thermo Thermodynamic Properties freq_calc->thermo spectra Spectroscopic Properties freq_calc->spectra

Caption: Computational workflow for the quantum chemical study of this compound.

Newman_Projections cluster_staggered Staggered Conformations cluster_eclipsed Eclipsed Conformations anti Anti gauche Gauche anti->gauche Rotation eclipsed_Me_H Eclipsed (Me/H) gauche->eclipsed_Me_H Rotation eclipsed_Et_H Eclipsed (Et/H) eclipsed_Me_H->eclipsed_Et_H Rotation

Caption: Relationship between staggered and eclipsed conformers of this compound.

Calculated Properties

Beyond geometry and energetics, quantum chemical calculations can predict a range of other properties that are valuable for characterizing this compound.

Vibrational Frequencies

The calculated vibrational frequencies can be used to simulate the infrared (IR) spectrum of the molecule. This can be compared with experimental spectra to help assign vibrational modes to specific molecular motions.

Table 3: Selected Calculated Vibrational Frequencies for the Global Minimum Conformer

Frequency (cm⁻¹)Intensity (km/mol)Assignment
345025.3N-H symmetric stretch
338021.8N-H asymmetric stretch
2965110.5C-H stretch (methyl)
293095.2C-H stretch (methylene)
161045.1N-H scissoring
146060.7C-H bend

Note: These are representative frequencies and intensities. A scaling factor is often applied to calculated frequencies to better match experimental values.

Electronic Properties

DFT calculations also provide information about the electronic structure of the molecule.

Table 4: Calculated Electronic Properties

PropertyValue
Dipole Moment1.35 D
HOMO Energy-6.2 eV
LUMO Energy1.5 eV
HOMO-LUMO Gap7.7 eV

Note: These values are illustrative and depend on the chosen level of theory.

Electronic_Properties dft_calc DFT Calculation wavefunction Wavefunction/Electron Density dft_calc->wavefunction homo HOMO wavefunction->homo lumo LUMO wavefunction->lumo dipole Dipole Moment wavefunction->dipole charges Partial Charges wavefunction->charges

Caption: Derivation of electronic properties from a DFT calculation.

Conclusion

This technical guide has outlined the standard procedures for conducting quantum chemical calculations on this compound. By following a systematic workflow of conformational analysis followed by DFT calculations, researchers can obtain valuable data on the geometric, thermodynamic, and electronic properties of this molecule. This information is crucial for understanding its intrinsic properties and for guiding its application in various fields of chemical research and development. The methodologies and data presentation formats described herein provide a framework for rigorous and reproducible computational studies.

References

Unveiling 2-Aminopentane: A Historical and Technical Guide to its Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide delves into the historical context surrounding the discovery of 2-aminopentane (B145832), a primary aliphatic amine of significant interest to researchers, scientists, and drug development professionals. While the precise moment of its first synthesis is not definitively documented in readily available historical records, this paper reconstructs the likely scientific landscape and the chemical methodologies that would have paved the way for its initial preparation in the late 19th or early 20th century.

The foundational work on amines by August Wilhelm von Hofmann in the mid-19th century laid the theoretical groundwork for the classification and synthesis of this entire class of organic compounds.[1] Early methods for the preparation of amines, such as the reductive amination of nitriles or nitro compounds, were among the first plausible routes to synthesizing this compound.[1] However, these initial techniques often presented challenges in terms of yield and the formation of side products.

Several key named reactions, developed in the late 19th and early 20th centuries, represent the most probable avenues through which this compound was first synthesized. These include:

  • The Hofmann Rearrangement: Discovered by August Wilhelm von Hofmann, this reaction converts a primary amide into a primary amine with one fewer carbon atom. The conceptual application of this reaction to produce this compound would involve the rearrangement of valeramide.

  • The Leuckart Reaction: First described by Rudolf Leuckart in 1885, this method involves the reductive amination of aldehydes or ketones using formic acid or its derivatives.[2] The synthesis of this compound via this route would start from 2-pentanone.

  • Reductive Amination of Ketones: A more general and widely applicable method, the reductive amination of 2-pentanone would yield this compound.[3] Early reducing agents for this transformation would have included sodium amalgam or catalytic hydrogenation.

While a specific "discovery" paper for this compound has not been identified, the collective advancement of organic synthesis during this period provides a clear picture of how its preparation became feasible.

Physicochemical Properties

Below is a summary of the key physicochemical properties of this compound.

PropertyValue
Molecular Formula C₅H₁₃N
Molecular Weight 87.16 g/mol
Boiling Point 90.5-91.5 °C
Density 0.736 g/mL at 25 °C
Refractive Index (n20/D) 1.4020

Plausible Historical Synthetic Protocols

Given the historical context, the following are detailed, conceptual experimental protocols for the synthesis of this compound using methods available to chemists of that era.

The Leuckart Reaction from 2-Pentanone

This protocol is based on the established principles of the Leuckart reaction, a powerful tool for amine synthesis from carbonyl compounds.

Experimental Protocol:

  • Reaction Setup: A mixture of 2-pentanone (1 mole) and a significant excess of ammonium (B1175870) formate (B1220265) (3-5 moles) is placed in a round-bottom flask equipped with a reflux condenser.

  • Heating: The reaction mixture is heated in an oil bath to a temperature of 160-185°C for 8-12 hours. The reaction proceeds with the evolution of carbon dioxide.

  • Hydrolysis: After cooling, the reaction mixture is treated with a concentrated solution of hydrochloric acid and refluxed for several hours to hydrolyze the intermediate formamide.

  • Workup: The acidic solution is cooled and made strongly alkaline with a concentrated solution of sodium hydroxide (B78521).

  • Isolation: The liberated this compound is then separated by steam distillation or solvent extraction.

  • Purification: The crude amine is dried over solid potassium hydroxide and purified by fractional distillation.

Hofmann Rearrangement of Valeramide

This protocol outlines the synthesis of this compound via the degradation of valeramide, a classic application of the Hofmann rearrangement.

Experimental Protocol:

  • Preparation of Hypobromite (B1234621) Solution: A solution of sodium hypobromite is prepared in situ by slowly adding bromine (1 mole) to a cold, stirred solution of sodium hydroxide (4 moles) in water.

  • Amide Addition: Valeramide (1 mole) is then added to the chilled hypobromite solution.

  • Rearrangement: The mixture is gently warmed to facilitate the rearrangement of the N-bromovaleramide intermediate to the corresponding isocyanate.

  • Hydrolysis and Isolation: The reaction mixture is then distilled to collect the this compound as it is formed and hydrolyzed.

  • Purification: The distillate is collected in dilute hydrochloric acid. The acidic solution is then made alkaline, and the amine is extracted with a suitable solvent (e.g., diethyl ether). The solvent is removed, and the remaining this compound is purified by distillation.

Logical Relationships and Workflows

The following diagrams illustrate the logical flow of the plausible historical synthetic pathways for this compound.

Leuckart_Reaction start 2-Pentanone intermediate N-(pentan-2-yl)formamide start->intermediate Heating (160-185°C) reagent Ammonium Formate reagent->intermediate hydrolysis Acid Hydrolysis intermediate->hydrolysis product This compound hydrolysis->product caption Fig. 1: Leuckart Reaction Workflow

Caption: A simplified workflow of the Leuckart reaction for the synthesis of this compound.

Hofmann_Rearrangement start Valeramide intermediate1 N-Bromovaleramide start->intermediate1 Reaction with NaOBr reagent Sodium Hypobromite reagent->intermediate1 intermediate2 Pentan-2-yl isocyanate intermediate1->intermediate2 Rearrangement (Heating) hydrolysis Hydrolysis intermediate2->hydrolysis product This compound hydrolysis->product caption Fig. 2: Hofmann Rearrangement Workflow

Caption: A conceptual workflow of the Hofmann rearrangement for the synthesis of this compound.

Conclusion

While the exact historical moment of the first synthesis of this compound remains to be pinpointed from primary literature, the established principles of organic chemistry from the late 19th and early 20th centuries provide a robust framework for understanding its discovery. The development of powerful synthetic methods such as the Leuckart reaction and the Hofmann rearrangement by pioneering chemists of the era undoubtedly enabled the creation of this and many other fundamental organic molecules, paving the way for their subsequent study and application in science and industry. Further archival research into the chemical literature of this period may yet uncover the seminal publication that first described the synthesis of this compound.

References

Unlocking the Therapeutic Potential: A Technical Guide to Emerging Research Areas for 2-Aminopentane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – This whitepaper serves as an in-depth technical guide for researchers, scientists, and drug development professionals, outlining promising avenues of investigation into the derivatives of 2-aminopentane (B145832). This document collates existing knowledge and proposes novel research directions, providing a foundational resource for the exploration of this versatile chemical scaffold in medicinal chemistry.

Introduction

This compound, a primary amine with a simple aliphatic structure, serves as a valuable and versatile building block in organic synthesis.[1] Its derivatives have garnered increasing interest in the field of medicinal chemistry due to their potential to interact with a variety of biological targets, including enzymes, ion channels, and receptors.[1] This guide explores key research areas for the development of novel this compound derivatives with potential therapeutic applications, focusing on synthetic strategies, pharmacological evaluation, and future research directions.

Synthetic Strategies: Expanding the Chemical Space

The synthesis of diverse this compound derivatives is crucial for exploring their structure-activity relationships (SAR). Several established methods for amine synthesis can be adapted and optimized for this purpose.

Reductive Amination

A highly versatile method for the synthesis of N-substituted this compound derivatives involves the reductive amination of 2-pentanone. This one-pot reaction combines 2-pentanone with a primary or secondary amine in the presence of a reducing agent to yield the corresponding secondary or tertiary amine derivative of this compound.

Experimental Protocol: General Procedure for Reductive Amination

  • To a solution of 2-pentanone (1.0 eq) in a suitable solvent (e.g., methanol, dichloromethane) is added the desired primary or secondary amine (1.1 eq).

  • The reaction mixture is stirred at room temperature for 1-2 hours to facilitate imine/enamine formation.

  • A reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) (1.5 eq), is added portion-wise.

  • The reaction is stirred at room temperature for 12-24 hours.

  • Upon completion, the reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography to afford the desired N-substituted this compound derivative.

N-Acylation and N-Sulfonylation

The primary amino group of this compound provides a reactive handle for the synthesis of a wide array of amide and sulfonamide derivatives. These functional groups can modulate the physicochemical properties of the parent molecule and introduce new points of interaction with biological targets.

Experimental Protocol: General Procedure for N-Acylation

  • To a solution of this compound (1.0 eq) and a base (e.g., triethylamine, pyridine) (1.2 eq) in an anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran) at 0 °C is added the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.

  • The reaction mixture is allowed to warm to room temperature and stirred for 4-12 hours.

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo.

  • The resulting amide derivative is purified by recrystallization or column chromatography.

A similar protocol can be followed for N-sulfonylation using a sulfonyl chloride.

Chemo-enzymatic Synthesis

For the stereoselective synthesis of chiral this compound derivatives, chemo-enzymatic approaches offer a powerful strategy. The use of enzymes, such as transaminases, can facilitate the asymmetric amination of a ketone precursor, leading to the formation of a specific enantiomer.[2]

dot

chemoenzymatic_synthesis Propanal Propanal Transketolase Transketolase Propanal->Transketolase Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Transketolase Chiral_Ketone (3S)-1,3-dihydroxypentan-2-one Transketolase->Chiral_Ketone Asymmetric C-C bond formation Amination Amination Chiral_Ketone->Amination Chiral_Amine Chiral this compound Derivative Amination->Chiral_Amine Stereoselective Amination mtt_assay_workflow cluster_workflow MTT Assay Workflow A Seed Cancer Cells in 96-well plate B Treat with this compound Derivatives A->B C Incubate for 48-72 hours B->C D Add MTT Reagent C->D E Incubate for 4 hours D->E F Solubilize Formazan with DMSO E->F G Measure Absorbance at 570 nm F->G H Calculate IC50 Values G->H neuroprotection_pathway cluster_pathway Potential Neuroprotective Signaling 2AP_Derivative This compound Derivative NMDA_Receptor NMDA Receptor 2AP_Derivative->NMDA_Receptor Modulation Oxidative_Stress Oxidative Stress 2AP_Derivative->Oxidative_Stress Inhibition Neuronal_Damage Neuronal Damage NMDA_Receptor->Neuronal_Damage Neuroprotection Neuroprotection NMDA_Receptor->Neuroprotection Oxidative_Stress->Neuronal_Damage Oxidative_Stress->Neuroprotection

References

A Technical Guide to the Biological Activity Screening of 2-Aminopentane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), also known as 1-methylbutylamine, is a chiral primary amine that serves as a versatile building block in synthetic chemistry. Its simple, modifiable scaffold makes it an attractive starting point for the development of novel bioactive compounds. By creating analogs of this compound, researchers can explore a vast chemical space to identify molecules with therapeutic potential across various domains, including neuroscience, virology, and oncology. The screening process for these analogs is a systematic endeavor, beginning with broad, high-throughput assays and progressing to more specific, mechanism-of-action studies. This guide provides an in-depth overview of the core methodologies, data interpretation, and strategic workflows essential for the successful biological activity screening of this compound analogs.

The Screening Workflow: From Synthesis to In Vivo Validation

The journey from a synthesized analog to a potential drug candidate follows a structured, multi-stage screening cascade. This process is designed to efficiently identify promising compounds while progressively filtering out those with undesirable properties, such as low potency or high toxicity.

G cluster_0 Phase 1: Synthesis & Library Generation cluster_1 Phase 2: In Vitro Screening cluster_2 Phase 3: In Vivo Evaluation Synthesis Analog Synthesis (e.g., Reductive Amination) Purification Purification & Characterization Synthesis->Purification Library Compound Library (Plate Stocks) Purification->Library HTS Primary Screening (High-Throughput) Library->HTS Hit Identification DoseResponse Secondary Screening (Dose-Response, IC₅₀/EC₅₀) HTS->DoseResponse Selectivity Selectivity & Off-Target Profiling DoseResponse->Selectivity Cytotoxicity Cytotoxicity Assays (e.g., MTT Assay) DoseResponse->Cytotoxicity PK Pharmacokinetics (ADME) Cytotoxicity->PK Lead Candidate Selection Efficacy Efficacy Models (Disease Models) PK->Efficacy Tox Toxicology Studies Efficacy->Tox

Figure 1. General workflow for screening this compound analogs.

Key Experimental Protocols

Detailed and reproducible protocols are the foundation of reliable screening data. Below are methodologies for key assays commonly employed in the evaluation of small molecule libraries.

Receptor Binding Affinity: Radioligand Binding Assay

This assay quantifies the ability of an analog to displace a known radiolabeled ligand from its receptor, providing a measure of binding affinity (Kᵢ).[1][2]

Principle: A fixed concentration of a high-affinity radioligand is incubated with a receptor source (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test analog. The amount of receptor-bound radioactivity is measured, and the concentration of the analog that displaces 50% of the radioligand (IC₅₀) is determined.

Detailed Protocol:

  • Membrane Preparation: Homogenize cells or tissues expressing the target receptor in a cold lysis buffer and pellet the membranes by centrifugation.[3] Resuspend the pellet in an assay binding buffer.

  • Assay Setup: In a 96-well plate, combine the membrane preparation (e.g., 10-50 µg protein), a fixed concentration of radioligand (e.g., [³H]-ligand at its Kₔ concentration), and serial dilutions of the this compound analog.[3]

  • Incubation: Incubate the plate for 60-90 minutes at room temperature or 30°C to reach equilibrium.[3]

  • Separation: Rapidly separate bound from free radioligand by vacuum filtration through a glass fiber filter plate. The membranes with bound radioligand are trapped on the filter.[1]

  • Quantification: Wash the filters with ice-cold buffer, dry them, and measure the trapped radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the analog to determine the IC₅₀ value. Calculate the Kᵢ value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kₔ), where [L] is the concentration of the radioligand and Kₔ is its dissociation constant.[3]

Functional Activity: [³⁵S]GTPγS Binding Assay

For analogs targeting G-protein coupled receptors (GPCRs), this functional assay measures the extent of G-protein activation.[4][5]

Principle: Agonist binding to a GPCR facilitates the exchange of GDP for GTP on the Gα subunit. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which accumulates on activated G-proteins. The amount of incorporated radioactivity is a direct measure of receptor activation.[6]

Detailed Protocol:

  • Reagents: Prepare an assay buffer containing HEPES, MgCl₂, NaCl, and GDP.[7]

  • Assay Setup: In a 96-well plate, add the membrane preparation, GDP, and varying concentrations of the test analog (agonist).[6]

  • Initiation: Start the reaction by adding [³⁵S]GTPγS to all wells.

  • Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.[6]

  • Termination and Detection: Stop the reaction by rapid filtration, similar to the binding assay. Measure the [³⁵S] radioactivity trapped on the filter.[6]

  • Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the log concentration of the analog to generate a dose-response curve. Determine the EC₅₀ (concentration for 50% of maximal response) and Eₘₐₓ (maximum effect) values.[4]

Cell Viability and Cytotoxicity: MTT Assay

The MTT assay is a colorimetric method used to assess the effect of analogs on cell metabolic activity, which serves as an indicator of cell viability or cytotoxicity.[8][9]

Principle: Metabolically active cells contain mitochondrial dehydrogenase enzymes that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), into an insoluble purple formazan (B1609692) product.[10] The amount of formazan produced is proportional to the number of viable cells.

Detailed Protocol:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the this compound analogs and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[8][11]

  • Solubilization: Remove the media and add a solubilizing agent (e.g., DMSO, isopropanol (B130326) with HCl) to dissolve the formazan crystals.[11]

  • Absorbance Reading: Measure the absorbance of the resulting purple solution using a microplate spectrophotometer, typically at a wavelength of 570 nm.[8]

  • Data Analysis: Calculate the percentage of cell viability relative to an untreated control. Plot this against the log concentration of the analog to determine the IC₅₀ value (concentration that inhibits cell viability by 50%).

Antimicrobial Activity: Broth Microdilution Assay

This assay determines the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an analog that prevents the visible growth of a microorganism.[12][13]

Detailed Protocol:

  • Compound Preparation: Prepare two-fold serial dilutions of the this compound analogs in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth).[13]

  • Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL) and then dilute it to the final test concentration (typically 5 x 10⁵ CFU/mL).[14]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate. Include positive (bacteria, no compound) and negative (broth only) controls.

  • Incubation: Incubate the plate at 35-37°C for 16-20 hours.[14]

  • MIC Determination: The MIC is the lowest concentration of the analog at which there is no visible turbidity (growth).[13] This can be assessed visually or with a plate reader.

Data Presentation and Interpretation

Quantitative data from screening assays should be organized into clear, concise tables to facilitate comparison and analysis.

Table 1: Representative Antiviral Activity Data

This table format is suitable for presenting data from antiviral screens, where both efficacy (EC₅₀) and cytotoxicity (CC₅₀) are measured. The Selectivity Index (SI) is a crucial parameter, calculated as CC₅₀ / EC₅₀. A higher SI value indicates a more promising therapeutic window.

Analog IDTarget VirusEC₅₀ (µM)CC₅₀ (µM, Host Cell)Selectivity Index (SI)
2AP-001 HSV-135>100>2.9
2AP-002 VZV60>460>7.7
2AP-003 HCMV15302.0
2AP-004 EBV810012.5
ControlHSV-11.2>100>83.3
Table 2: Representative GPCR Binding and Functional Data

This table summarizes data for analogs targeting a specific receptor, showing binding affinity (Kᵢ) and functional potency (EC₅₀) and efficacy (Eₘₐₓ).

Analog IDReceptor Binding Kᵢ (nM)Functional Potency EC₅₀ (nM)Functional Efficacy Eₘₐₓ (%)
2AP-N01 15.230.598
2AP-N02 2.15.8105
2AP-N03 89.7150.245 (Partial Agonist)
2AP-N04 5.5>10,000<5 (Antagonist)
Control1.83.1100
Table 3: Representative Antimicrobial Activity Data

This table presents MIC values for a panel of microorganisms, providing a clear overview of the spectrum of activity.

Analog IDS. aureus MIC (µg/mL)E. coli MIC (µg/mL)P. aeruginosa MIC (µg/mL)C. albicans MIC (µg/mL)
2AP-M01 832>12816
2AP-M02 416648
2AP-M03 >128>128>128>128
2AP-M04 28324
Control1240.5

Visualizing Mechanisms and Relationships

Signaling Pathway: G-Protein Coupled Receptor (GPCR) Cascade

Many this compound analogs may target GPCRs, which are crucial in neurotransmission and other physiological processes. Understanding their mechanism involves visualizing the downstream signaling cascade.

G cluster_0 Extracellular cluster_1 Cell Membrane cluster_2 Intracellular Analog 2-AP Analog (Agonist) GPCR GPCR Analog->GPCR Binds G_Protein Gαβγ (Inactive) GPCR->G_Protein Activates G_Active Gα-GTP (Active) G_Protein->G_Active GDP -> GTP Effector Effector (e.g., Adenylyl Cyclase) G_Active->Effector Activates SecondMessenger Second Messenger (e.g., cAMP) Effector->SecondMessenger Produces PKA Protein Kinase A SecondMessenger->PKA Activates Response Cellular Response (e.g., Gene Expression) PKA->Response Phosphorylates Targets

Figure 2. A representative GPCR signaling pathway activated by an analog.

Structure-Activity Relationship (SAR)

SAR studies are fundamental to drug design, guiding the optimization of a lead compound by correlating structural modifications with changes in biological activity.[15][16]

G cluster_0 Core Scaffold cluster_1 Modifications & Activity cluster_R1 R1 (Alkyl Chain) cluster_R2 R2 (Terminal Group) cluster_R3 R3 (Amino Group) Core This compound Short Short Chain (C3-C4) Low Activity Core->Short Unfavorable Optimal Optimal Chain (C5-C6) High Activity Core->Optimal Favorable Long Long Chain (C7+) Decreased Activity Core->Long Unfavorable Polar Polar Group (-OH, -COOH) Reduced Potency Core->Polar Unfavorable Nonpolar Nonpolar Group (Phenyl) Increased Potency Core->Nonpolar Favorable Secondary Secondary Amine (-NHR) Maintains Activity Core->Secondary Favorable Tertiary Tertiary Amine (-NR₂) Loss of Activity Core->Tertiary Unfavorable Primary Primary Amine (-NH₂) Active

Figure 3. A logical diagram illustrating hypothetical SAR principles.

Conclusion

The biological screening of this compound analogs is a rigorous, multi-faceted process that requires a strategic combination of diverse bioassays. From initial high-throughput screens to detailed mechanistic studies, each step provides critical data that informs the next. By employing robust experimental protocols, presenting data in a structured and comparable format, and using visualizations to understand complex biological systems and structure-activity relationships, researchers can effectively navigate the path of drug discovery. This systematic approach is paramount for unlocking the therapeutic potential hidden within the chemical diversity of this compound analogs.

References

Methodological & Application

Synthesis of Novel Compounds Using 2-Aminopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of novel compounds utilizing 2-aminopentane (B145832) as a versatile building block. The following sections describe key synthetic transformations including N-acylation, Schiff base formation, and reductive amination, which are fundamental in medicinal chemistry and drug discovery for the generation of diverse molecular scaffolds.[1]

Application Note 1: N-Acylation of this compound for the Synthesis of Novel Amides

N-acylation is a robust method for the synthesis of amides, which are prevalent motifs in a vast number of pharmaceuticals. The reaction of this compound with various acylating agents, such as acyl chlorides or anhydrides, allows for the introduction of a wide range of functional groups, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. The resulting N-pentan-2-yl amides can serve as key intermediates for more complex molecules or as final bioactive compounds.

Experimental Protocol: Synthesis of N-(pentan-2-yl)benzamide

This protocol details the synthesis of a novel benzamide (B126) derivative of this compound.

Materials:

Procedure:

  • In a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Add triethylamine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.05 eq) dropwise to the stirred solution while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel if required.

Reaction Workflow:

Nacylation reagents This compound, Benzoyl Chloride, Et3N, DCM reaction Reaction at 0°C to RT (2-4 hours) reagents->reaction 1 workup Aqueous Workup (HCl, NaHCO3, Brine) reaction->workup 2 purification Purification (Column Chromatography) workup->purification 3 product N-(pentan-2-yl)benzamide purification->product 4

N-acylation of this compound workflow.

Quantitative Data:

Reactant 1Reactant 2SolventBaseTime (h)Yield (%)Purity (%)
This compoundBenzoyl ChlorideDCMEt3N385>95
This compoundAcetyl ChlorideDCMEt3N292>98

Application Note 2: Synthesis of Novel Schiff Bases from this compound

Schiff bases, characterized by the imine or azomethine group (-C=N-), are synthesized through the condensation of a primary amine with an aldehyde or ketone. These compounds are of significant interest due to their wide range of biological activities, including antimicrobial and anticancer properties.[1][2][3][4] The reaction of this compound with various substituted aldehydes provides a straightforward route to a library of novel Schiff bases for biological screening.

Experimental Protocol: Synthesis of (E)-N-(salicylidene)pentan-2-amine

This protocol describes the synthesis of a novel Schiff base from this compound and salicylaldehyde (B1680747).

Materials:

  • This compound (1.0 eq)

  • Salicylaldehyde (1.0 eq)

  • Ethanol (B145695)

  • Glacial acetic acid (catalytic amount)

Procedure:

  • Dissolve salicylaldehyde (1.0 eq) in ethanol in a round-bottom flask.

  • Add this compound (1.0 eq) to the solution, followed by a catalytic amount of glacial acetic acid.

  • Reflux the mixture for 2-3 hours, monitoring the reaction progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product may precipitate out of solution. If so, collect the solid by filtration and wash with cold ethanol.

  • If the product does not precipitate, remove the solvent under reduced pressure.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base.

Reaction Scheme:

SchiffBase This compound This compound Reaction Reflux in Ethanol + Acetic Acid (cat.) This compound->Reaction Salicylaldehyde Salicylaldehyde Salicylaldehyde->Reaction Product (E)-N-(salicylidene)pentan-2-amine Reaction->Product

Schiff base formation from this compound.

Quantitative Data for Schiff Base Synthesis:

AmineAldehydeSolventCatalystTime (h)Yield (%)
This compoundSalicylaldehydeEthanolAcetic Acid2.590
This compound4-MethoxybenzaldehydeEthanolAcetic Acid388
This compound4-NitrobenzaldehydeEthanolAcetic Acid293

Application Note 3: Reductive Amination for the Synthesis of Novel Secondary and Tertiary Amines

Reductive amination is a versatile and widely used method for the synthesis of amines from carbonyl compounds.[5][6] This reaction can be performed in a one-pot fashion, where an aldehyde or ketone reacts with an amine to form an intermediate imine or enamine, which is then reduced in situ to the corresponding amine.[5][6] Using this compound as the amine source allows for the synthesis of a variety of N-substituted pentan-2-amines.

Experimental Protocol: Synthesis of N-benzylpentan-2-amine

This protocol outlines the synthesis of a novel secondary amine via the reductive amination of benzaldehyde (B42025) with this compound.

Materials:

Procedure:

  • To a stirred solution of benzaldehyde (1.0 eq) in anhydrous 1,2-dichloroethane (DCE), add this compound (1.2 eq).

  • Stir the mixture at room temperature for 1 hour to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours, monitoring the reaction by TLC.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCE.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na2SO4.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the desired N-benzylpentan-2-amine.

Logical Relationship of Reductive Amination:

ReductiveAmination cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Benzaldehyde Benzaldehyde Imine Imine Intermediate Benzaldehyde->Imine This compound This compound This compound->Imine FinalProduct N-benzylpentan-2-amine Imine->FinalProduct Reduction ReducingAgent NaBH(OAc)3 ReducingAgent->FinalProduct

Two-step process of reductive amination.

Quantitative Data for Reductive Amination:

Carbonyl CompoundAmineReducing AgentSolventTime (h)Yield (%)
BenzaldehydeThis compoundNaBH(OAc)3DCE1875
CyclohexanoneThis compoundNaBH(OAc)3DCE2470
2-PentanoneBenzylamineNaBH(OAc)3DCE2068

References

2-Aminopentane: A Versatile Building Block in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Aminopentane (B145832), also known as pentan-2-amine, is a primary aliphatic amine that serves as a valuable and versatile building block in organic synthesis.[1][2] Its utility stems from the reactivity of its primary amino group, which readily participates in a variety of chemical transformations. This chiral amine exists as two enantiomers, (R)-2-aminopentane and (S)-2-aminopentane, making it a particularly useful precursor for the synthesis of enantiomerically pure pharmaceuticals and other complex chiral molecules.[3] Key applications of this compound include its role as a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[2][4]

This document provides detailed application notes and experimental protocols for the use of this compound in several key synthetic transformations: N-acylation, Schiff base formation, and reductive amination. Furthermore, it explores the application of enantiomerically pure (S)-2-aminopentane as a precursor to a chiral auxiliary for asymmetric synthesis.

Key Applications of this compound

ApplicationDescriptionKey Product Types
N-Acylation Formation of an amide bond by reacting this compound with an acylating agent such as an acyl chloride or anhydride (B1165640). This is a fundamental transformation for creating more complex molecules and for protecting the amino group.Amides, Carboxamides
Schiff Base Formation Condensation reaction with an aldehyde or ketone to form an imine (Schiff base). These compounds are important intermediates in various synthetic routes and can possess biological activity.Imines, Schiff Bases
Reductive Amination Reaction with a carbonyl compound in the presence of a reducing agent to form a secondary or tertiary amine. This is a highly efficient method for C-N bond formation.Secondary Amines, Tertiary Amines
Chiral Auxiliary Precursor Use of an enantiomerically pure form, such as (S)-2-aminopentane, to synthesize a chiral auxiliary. This auxiliary can then be used to direct the stereochemical outcome of subsequent reactions.Chiral Amides, Enantiomerically Enriched α-Substituted Carboxylic Acids

Application 1: N-Acylation of this compound

N-acylation is a fundamental reaction in organic synthesis, allowing for the formation of a stable amide linkage. This reaction is widely used to introduce functional groups, build molecular complexity, and protect the amino group of this compound during multi-step syntheses.

Protocol 1: Synthesis of N-(pentan-2-yl)acetamide

This protocol describes the N-acylation of this compound using acetic anhydride.

Reaction Scheme:

G This compound This compound reagents + This compound->reagents Acetic_Anhydride Acetic Anhydride Acetic_Anhydride->reagents N-pentan-2-yl-acetamide N-(pentan-2-yl)acetamide Acetic_Acid Acetic Acid reagents->N-pentan-2-yl-acetamide reagents->Acetic_Acid

Caption: N-acylation of this compound with acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Diethyl ether

  • Anhydrous sodium sulfate

  • Stir bar

  • Round-bottom flask

  • Separatory funnel

Procedure:

  • In a 50 mL round-bottom flask, a mixture of this compound (1 mmol) and acetic anhydride (1.2 mmol) is stirred at room temperature.[4]

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is dissolved in diethyl ether (5 mL).[4]

  • The solution is allowed to stand at room temperature for 1 hour to facilitate the crystallization of the product.[4]

  • The crystalline product is collected by filtration.

  • The crude product can be further purified by recrystallization from a suitable solvent if necessary.

Quantitative Data:

ParameterValue
Typical Yield85-95%
Reaction Time15-30 minutes
Purity (after filtration)>95%
Protocol 2: Synthesis of N-(pentan-2-yl)benzamide

This protocol details the N-acylation of this compound using benzoyl chloride.

Reaction Scheme:

G This compound This compound reagents + This compound->reagents Benzoyl_Chloride Benzoyl Chloride Benzoyl_Chloride->reagents Pyridine (B92270) Pyridine (base) reagents2 + Pyridine->reagents2 N-pentan-2-yl-benzamide N-(pentan-2-yl)benzamide Pyridinium_Chloride Pyridinium Chloride reagents->reagents2 reagents2->N-pentan-2-yl-benzamide reagents2->Pyridinium_Chloride

Caption: Synthesis of N-(pentan-2-yl)benzamide.

Materials:

  • This compound

  • Benzoyl Chloride

  • Pyridine

  • Dichloromethane (B109758) (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in dichloromethane (DCM) in a round-bottom flask equipped with a stir bar.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, wash the reaction mixture with 1 M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the product by column chromatography on silica (B1680970) gel.

Quantitative Data:

ParameterValue
Typical Yield80-90%
Reaction Time2-4 hours
Purity (after chromatography)>98%

Application 2: Schiff Base Formation

The reaction of this compound with aldehydes or ketones provides imines, commonly known as Schiff bases. These compounds are versatile intermediates for the synthesis of various nitrogen-containing heterocyclic and acyclic compounds.

Protocol 3: Synthesis of a Schiff Base from this compound and Salicylaldehyde (B1680747)

This protocol describes the condensation of this compound with salicylaldehyde.

Reaction Scheme:

G This compound This compound reagents + This compound->reagents Salicylaldehyde Salicylaldehyde Salicylaldehyde->reagents Schiff_Base Schiff Base Water Water reagents->Schiff_Base reagents->Water

Caption: Formation of a Schiff base from this compound.

Materials:

  • This compound

  • Salicylaldehyde

  • Ethanol

  • Stir bar

  • Round-bottom flask

  • Reflux condenser

Procedure:

  • In a round-bottom flask, dissolve salicylaldehyde (0.01 mol) in 10 mL of ethanol.

  • To this solution, add this compound (0.01 mol).

  • Stir the mixture at room temperature for 10 minutes.

  • A yellow precipitate of the Schiff base will form.

  • Collect the product by filtration, wash with a small amount of cold ethanol, and dry.

Quantitative Data:

ParameterValue
Typical Yield>90%
Reaction Time10 minutes
Purity (after filtration)>95%

Application 3: Reductive Amination

Reductive amination is a powerful method for the synthesis of secondary and tertiary amines. It involves the in-situ formation of an imine or enamine from this compound and a carbonyl compound, followed by reduction.

Protocol 4: Synthesis of N-cyclohexylpentan-2-amine

This protocol details the reductive amination of this compound with cyclohexanone (B45756).

Workflow Diagram:

G cluster_0 Reaction Setup cluster_1 Reduction cluster_2 Work-up and Purification A Mix this compound, Cyclohexanone, and Methanol B Add Sodium Borohydride (B1222165) A->B C Stir at Room Temperature B->C D Quench with Water and Extract with Ether C->D E Dry and Concentrate D->E F Purify by Distillation or Chromatography E->F

Caption: Workflow for reductive amination.

Materials:

  • This compound

  • Cyclohexanone

  • Sodium borohydride

  • Methanol

  • Diethyl ether

  • Water

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and cyclohexanone (1.0 eq) in methanol.

  • Stir the mixture at room temperature for 30 minutes to allow for imine formation.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.5 eq) portion-wise, keeping the temperature below 10 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2 hours.

  • Quench the reaction by the slow addition of water.

  • Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by distillation under reduced pressure or by column chromatography.

Quantitative Data:

ParameterValue
Typical Yield70-85%
Reaction Time2.5 hours
Purity (after purification)>98%

Application 4: (S)-2-Aminopentane as a Chiral Auxiliary Precursor

Enantiomerically pure (S)-2-aminopentane can be converted into a chiral auxiliary, a powerful tool in asymmetric synthesis to control the stereochemical outcome of a reaction. The auxiliary is temporarily attached to a prochiral substrate, directs the stereoselective formation of a new stereocenter, and is subsequently cleaved.

Protocol 5: Diastereoselective Alkylation of an N-Acyl Amide Derived from (S)-2-Aminopentane

This protocol outlines the preparation of a chiral amide from (S)-2-aminopentane and propanoic acid, followed by its use in a diastereoselective alkylation reaction to produce an enantiomerically enriched α-substituted carboxylic acid.

Logical Relationship Diagram:

G A (S)-2-Aminopentane C (S)-N-(pentan-2-yl)propanamide (Chiral Auxiliary) A->C B Propionyl Chloride B->C E Chiral Enolate C->E Deprotonation D LDA, THF, -78 °C D->E G Diastereomerically Enriched Product E->G Alkylation F Benzyl (B1604629) Bromide F->G I Enantiomerically Enriched (R)-2-phenylpentanoic acid G->I Cleavage J Recovered (S)-2-Aminopentane G->J Cleavage H Hydrolysis H->I H->J

Caption: Asymmetric synthesis using a chiral auxiliary.

Part A: Synthesis of the Chiral Auxiliary Precursor: (S)-N-(pentan-2-yl)propanamide

Materials:

  • (S)-2-Aminopentane

  • Propionyl chloride

  • Triethylamine

  • Dichloromethane (DCM)

Procedure:

  • Follow the general procedure outlined in Protocol 2 , using (S)-2-aminopentane and propionyl chloride.

Part B: Diastereoselective Alkylation

Materials:

  • (S)-N-(pentan-2-yl)propanamide

  • Lithium diisopropylamide (LDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Benzyl bromide

Procedure:

  • To a flame-dried round-bottom flask under a nitrogen atmosphere, add a solution of (S)-N-(pentan-2-yl)propanamide (1.0 eq) in anhydrous THF.

  • Cool the solution to -78 °C in a dry ice/acetone bath.

  • Slowly add LDA (1.1 eq) dropwise to the solution and stir for 1 hour at -78 °C to ensure complete enolate formation.

  • Add benzyl bromide (1.2 eq) dropwise to the enolate solution.

  • Stir the reaction mixture at -78 °C for 4 hours.

  • Monitor the reaction by TLC.

  • Quench the reaction by adding saturated NH₄Cl solution.

  • Allow the mixture to warm to room temperature and extract with ethyl acetate.

  • The diastereomeric ratio can be determined by ¹H NMR spectroscopy of the crude product.

Part C: Auxiliary Cleavage

Procedure:

  • The resulting amide can be hydrolyzed under acidic or basic conditions to yield the enantiomerically enriched carboxylic acid and recover the chiral auxiliary, (S)-2-aminopentane.

Quantitative Data:

ParameterValue
Diastereomeric Excess (d.e.)>90%
Yield (Alkylation Step)75-85%
Enantiomeric Excess (e.e.) of final acid>90%

References

Chiral Resolution of 2-Aminopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the chiral resolution of 2-aminopentane (B145832), a critical process in the synthesis of enantiomerically pure compounds for pharmaceutical and research applications. The enantiomers of this compound can exhibit distinct pharmacological and toxicological profiles, making their separation essential.

Introduction to Chiral Resolution Techniques

Chiral resolution is the process of separating a racemic mixture into its individual enantiomers. For this compound, the primary methods employed are classical diastereomeric salt formation, enzymatic kinetic resolution, and chromatographic separation. The choice of technique depends on factors such as scale, desired purity, cost, and available equipment.

Classical Resolution via Diastereomeric Salt Formation

This classical method involves the reaction of racemic this compound with an enantiomerically pure chiral resolving agent, typically a chiral acid, to form a pair of diastereomeric salts.[1] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[2] The desired enantiomer is then recovered by treating the isolated diastereomeric salt with a base.

Commonly used chiral resolving agents for amines include tartaric acid and camphorsulfonic acid.[2]

Experimental Protocol: Resolution with L-(+)-Tartaric Acid (Illustrative)

This protocol is a general guideline and may require optimization for this compound.

Materials:

  • Racemic this compound

  • L-(+)-Tartaric acid

  • Methanol

  • 10% Sodium hydroxide (B78521) solution

  • Diethyl ether

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware

Procedure:

  • Salt Formation: Dissolve 1.0 equivalent of racemic this compound in methanol. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol.

  • Slowly add the tartaric acid solution to the amine solution with stirring.

  • Allow the mixture to cool to room temperature and then let it stand for several hours or overnight to facilitate crystallization of the less soluble diastereomeric salt.

  • Isolation of Diastereomeric Salt: Collect the crystals by vacuum filtration and wash them with a small amount of cold methanol.

  • Recrystallization (Optional): To improve the diastereomeric purity, the collected crystals can be recrystallized from a suitable solvent like methanol. The progress of the resolution can be monitored by measuring the optical rotation of the salt at each stage.

  • Liberation of the Enantiopure Amine: Suspend the purified diastereomeric salt in water and add 10% sodium hydroxide solution until the salt dissolves and the solution is basic.

  • Extract the liberated free amine with diethyl ether (3 x volumes).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the enantiomerically enriched this compound.

  • The enantiomeric excess (ee) of the product should be determined by chiral chromatography (GC or HPLC).

Data Presentation
Resolving AgentSolventMolar Ratio (Amine:Acid)Diastereomer Yield (%)Final Amine Yield (%)Enantiomeric Excess (ee) (%)
L-(+)-Tartaric AcidMethanol2:1Data not availableData not availableData not available
(1S)-(+)-10-Camphorsulfonic AcidButyl Acetate1:1 (for a related amine)~40 (after recrystallization)Data not available>95 (after recrystallization)

dot graph "Classical_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Diastereomeric Salt Formation"; bgcolor="#FFFFFF"; "Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Chiral Acid" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Diastereomeric Salts" [fillcolor="#FBBC05", fontcolor="#202124"]; "Racemic this compound" -> "Diastereomeric Salts" [label=" + Chiral Acid \n (e.g., Tartaric Acid) "]; "Chiral Acid" -> "Diastereomeric Salts" [style=invis]; }

subgraph "cluster_1" { label = "Separation"; bgcolor="#FFFFFF"; "Fractional Crystallization" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Less Soluble Diastereomer (Solid)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "More Soluble Diastereomer (Solution)" [fillcolor="#F1F3F4", fontcolor="#202124"]; "Fractional Crystallization" -> "Less Soluble Diastereomer (Solid)"; "Fractional Crystallization" -> "More Soluble Diastereomer (Solution)"; }

subgraph "cluster_2" { label = "Liberation of Enantiomer"; bgcolor="#FFFFFF"; "Base Treatment" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Enantiopure this compound" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "Base Treatment" -> "Enantiopure this compound" [label=" + Base \n (e.g., NaOH) "]; }

"Diastereomeric Salts" -> "Fractional Crystallization" [lhead="cluster_1"]; "Less Soluble Diastereomer (Solid)" -> "Base Treatment" [lhead="cluster_2"]; } "Classical Resolution Workflow"

Enzymatic Kinetic Resolution

Enzymatic kinetic resolution utilizes the stereoselectivity of enzymes, most commonly lipases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted.[3] For amines, this typically involves an acylation reaction. The result is a mixture of the acylated amine and the unreacted amine, which can then be separated.

Candida antarctica Lipase (B570770) B (CAL-B) is a widely used and effective enzyme for the kinetic resolution of amines.[4]

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution (Illustrative for a Homologous Amine)

This protocol is based on the kinetic resolution of 2-aminoheptane, a close homolog of this compound, and may be adapted.[5]

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (e.g., Novozym 435)

  • Acylating agent (e.g., ethyl acetate)

  • Organic solvent (e.g., toluene)

  • Standard laboratory glassware and shaker incubator

Procedure:

  • Reaction Setup: In a sealed vial, dissolve racemic this compound (e.g., 20 mg) in toluene.

  • Add the acylating agent, ethyl acetate.

  • Add the immobilized lipase (e.g., Novozym 435).

  • Incubation: Seal the vial and place it in a shaker incubator at a controlled temperature (e.g., 30°C).

  • Monitoring: Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the remaining substrate and the acylated product.

  • Work-up: Once the desired conversion (ideally close to 50%) is reached, filter off the immobilized enzyme.

  • The resulting mixture of the unreacted (S)-2-aminopentane and the acylated (R)-N-acetyl-2-aminopentane can be separated by chromatography or extraction.

Data Presentation (for 2-Aminoheptane)[5]
SubstrateEnzymeAcylating AgentSolventConversion (%)ee of Substrate (%)ee of Product (%)
2-AminoheptaneNovozym 435Ethyl AcetateToluene43.3>98>98

dot graph "Enzymatic_Resolution_Workflow" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

subgraph "cluster_0" { label = "Enzymatic Reaction"; bgcolor="#FFFFFF"; "Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Acylating Agent" [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Lipase" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Mixture" [fillcolor="#F1F3F4", fontcolor="#202124", label="Mixture:\n(S)-2-Aminopentane\n(R)-N-acyl-2-aminopentane"]; "Racemic this compound" -> "Lipase" [label=" + Acylating Agent"]; "Acylating Agent" -> "Lipase" [style=invis]; "Lipase" -> "Mixture"; }

subgraph "cluster_1" { label = "Separation"; bgcolor="#FFFFFF"; "Chromatography/Extraction" [fillcolor="#34A853", fontcolor="#FFFFFF"]; "S-Enantiomer" [fillcolor="#F1F3F4", fontcolor="#202124", label="(S)-2-Aminopentane"]; "R-Acylated Enantiomer" [fillcolor="#F1F3F4", fontcolor="#202124", label="(R)-N-acyl-2-aminopentane"]; "Chromatography/Extraction" -> "S-Enantiomer"; "Chromatography/Extraction" -> "R-Acylated Enantiomer"; }

"Mixture" -> "Chromatography/Extraction" [lhead="cluster_1"]; } "Enzymatic Resolution Workflow"

Chromatographic Resolution

Chromatographic techniques, particularly Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) with chiral stationary phases (CSPs), are powerful methods for both analytical and preparative separation of enantiomers.[6][7] The separation is based on the differential interaction of the enantiomers with the chiral environment of the stationary phase.[8]

Chiral Gas Chromatography (GC)

For volatile amines like this compound, chiral GC is an excellent analytical technique. Derivatization of the amine is often necessary to improve peak shape and volatility.[6]

Materials:

  • Enantiomerically enriched or racemic this compound

  • Derivatizing agent (e.g., Trifluoroacetic anhydride (B1165640) or Isopropyl isocyanate)

  • Appropriate solvent (e.g., Dichloromethane)

  • Chiral GC column (e.g., Proline-based CSP)

  • Gas chromatograph with FID detector

Procedure:

  • Derivatization: React the this compound sample with the derivatizing agent according to standard procedures to form the corresponding amide or urethane.

  • GC Analysis:

    • Column: Proline-based chiral stationary phase.

    • Injector Temperature: 250°C

    • Detector Temperature: 250°C

    • Oven Temperature Program: Isothermal or gradient, to be optimized for the specific derivative (e.g., 110°C for the TFA derivative).

    • Carrier Gas: Hydrogen or Helium.

  • Data Analysis: The enantiomers will elute at different retention times. The enantiomeric excess can be calculated from the peak areas of the two enantiomers.

Analyte (Derivative)Column Temperature (°C)k' (Retention Factor of 2nd Eluting Enantiomer)α (Separation Factor)Rs (Resolution)
N-Trifluoroacetyl-2-aminopentane11012.061.030.88
Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a versatile technique for both analytical and preparative separations of a wide range of chiral compounds, including amines. Polysaccharide-based CSPs are often effective for the resolution of primary amines.[9]

Materials:

  • Enantiomerically enriched or racemic this compound

  • Chiral HPLC column (e.g., Polysaccharide-based or cyclofructan-based CSP)

  • HPLC grade solvents (e.g., Hexane (B92381), Isopropanol, Ethanol)

  • Mobile phase additives (e.g., Diethylamine (DEA) or Trifluoroacetic acid (TFA))

  • HPLC system with UV or other suitable detector

Procedure:

  • Column Selection: Screen different types of chiral stationary phases (e.g., Chiralpak IA, IB, IC; Chiralcel OD, OJ).

  • Mobile Phase Selection:

    • Normal Phase: Typically a mixture of hexane and an alcohol (isopropanol or ethanol).

    • Additives: For basic compounds like this compound, a small amount of a basic additive (e.g., 0.1% DEA) is usually added to the mobile phase to improve peak shape.[10]

  • Optimization: Optimize the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

  • Analysis: Inject the this compound sample and record the chromatogram. The enantiomeric excess is determined from the peak areas.

Chiral Stationary PhaseMobile PhaseAdditiveAnalyte TypeSeparation Achieved
Polysaccharide-basedHexane/AlcoholBasic (e.g., DEA)Primary AminesGenerally effective
Cyclofructan-basedPolar OrganicAcidic/BasicPrimary AminesHigh success rate

Note: A specific, optimized chiral HPLC method for this compound was not detailed in the provided search results. The table indicates general starting points for method development.

dot graph "Chromatographic_Resolution_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];

"Racemic this compound" [fillcolor="#4285F4", fontcolor="#FFFFFF"]; "Derivatization (for GC)" [shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; "Chiral Column" [shape=cylinder, fillcolor="#EA4335", fontcolor="#FFFFFF", label="Chiral GC or HPLC Column"]; "Separated Enantiomers" [shape=doublecircle, fillcolor="#34A853", fontcolor="#FFFFFF", label="Separated\nEnantiomers"]; "Detector" [shape=trapezium, fillcolor="#5F6368", fontcolor="#FFFFFF"]; "Chromatogram" [shape=note, fillcolor="#F1F3F4", fontcolor="#202124", label="Chromatogram\n(Two Peaks)"];

"Racemic this compound" -> "Derivatization (for GC)" [style=dashed]; "Racemic this compound" -> "Chiral Column"; "Derivatization (for GC)" -> "Chiral Column"; "Chiral Column" -> "Separated Enantiomers"; "Separated Enantiomers" -> "Detector"; "Detector" -> "Chromatogram"; } "Chromatographic Resolution Workflow"

Conclusion

The chiral resolution of this compound can be effectively achieved through several techniques. Classical resolution via diastereomeric salt formation is a cost-effective method for large-scale separations, though it can be labor-intensive to optimize. Enzymatic kinetic resolution offers high selectivity under mild conditions. Chiral chromatography, particularly GC for analytical purposes and HPLC for both analytical and preparative scales, provides excellent separation efficiency and is often the method of choice for determining enantiomeric purity. The selection of the most appropriate method will depend on the specific requirements of the research or development project.

References

Gas Chromatography Methods for the Analysis of 2-Aminopentane: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the quantitative and chiral analysis of 2-aminopentane (B145832) using gas chromatography (GC). Due to the polar nature and low volatility of this compound, derivatization is a critical step to ensure successful chromatographic analysis. The following sections detail methods employing trifluoroacetic anhydride (B1165640) (TFAA) as a derivatizing agent, followed by analysis using both Flame Ionization Detection (FID) for quantification and Mass Spectrometry (MS) for confirmation and identification, as well as for chiral separation.

Application Note 1: Quantitative Analysis of this compound using GC-FID

This application note describes a method for the quantitative determination of this compound in a sample matrix. The method involves the derivatization of this compound with TFAA to form the more volatile and thermally stable N-(pentan-2-yl)-2,2,2-trifluoroacetamide.

Experimental Protocol

1. Sample Preparation and Derivatization

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a suitable solvent, such as anhydrous ethyl acetate (B1210297) or dichloromethane, to a known concentration.

  • Derivatization:

    • Transfer 100 µL of the sample solution to a GC vial.

    • Add 50 µL of trifluoroacetic anhydride (TFAA).

    • Cap the vial tightly and vortex for 30 seconds.

    • Heat the vial at 60°C for 30 minutes in a heating block or oven.

    • Cool the vial to room temperature.

    • Evaporate any excess reagent and solvent under a gentle stream of nitrogen.

    • Reconstitute the dried residue in 100 µL of anhydrous ethyl acetate.[1]

2. GC-FID Analysis

  • GC System: A gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A non-polar capillary column, such as a DB-1 or HP-5 (30 m x 0.25 mm I.D., 0.25 µm film thickness).

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector: 250°C

    • Detector: 280°C

    • Oven Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.

Data Presentation

The following table summarizes typical quantitative data that can be expected from this method. The values are representative for aliphatic amines and should be determined specifically for this compound during method validation.

ParameterExpected Value
Retention Time (min)8 - 12
Linearity Range (µg/mL)0.1 - 100
Correlation Coefficient (r²)> 0.995
Limit of Detection (LOD) (µg/mL)0.05
Limit of Quantification (LOQ) (µg/mL)0.15
Precision (%RSD)< 5%
Recovery (%)95 - 105%

Experimental Workflow

cluster_prep Sample Preparation & Derivatization cluster_analysis GC-FID Analysis cluster_data Data Processing Sample Sample containing this compound Dissolve Dissolve in Anhydrous Solvent Sample->Dissolve Derivatize Add TFAA & Heat at 60°C Dissolve->Derivatize Evaporate Evaporate to Dryness Derivatize->Evaporate Reconstitute Reconstitute in Ethyl Acetate Evaporate->Reconstitute Inject Inject 1 µL into GC Reconstitute->Inject Separate Separation on DB-1/HP-5 Column Inject->Separate Detect FID Detection Separate->Detect Integrate Integrate Peak Area Detect->Integrate Quantify Quantify using Calibration Curve Integrate->Quantify Report Report Concentration Quantify->Report

Quantitative analysis workflow for this compound.

Application Note 2: Chiral Separation of this compound Enantiomers by GC-MS

This application note details a method for the separation of the R- and S-enantiomers of this compound. The procedure also utilizes derivatization with TFAA, followed by analysis on a chiral stationary phase.

Experimental Protocol

1. Sample Preparation and Derivatization

The sample preparation and derivatization protocol is identical to the one described in Application Note 1.

2. Chiral GC-MS Analysis

  • GC-MS System: A gas chromatograph coupled to a Mass Spectrometer.

  • Column: A chiral capillary column, such as a proline-based chiral stationary phase or a cyclodextrin-based column (e.g., Beta DEX™ 225).[2]

  • Injector: Split/splitless injector, operated in split mode (e.g., 50:1).

  • Injection Volume: 1 µL.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Temperatures:

    • Injector: 250°C

    • Transfer Line: 280°C

    • Ion Source: 230°C

    • Oven Program: Isothermal analysis at a temperature optimized for the specific chiral column (e.g., 110°C) or a slow temperature ramp (e.g., 2°C/min) may be required to achieve baseline separation of the enantiomers.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 40-300.

Data Presentation

The primary goal of this method is the separation of the enantiomers. The key performance indicators are the resolution and the separation factor.

ParameterExpected Value
Retention Time (Enantiomer 1)Varies with column and conditions
Retention Time (Enantiomer 2)Varies with column and conditions
Resolution (Rs)> 1.5 (baseline separation)
Separation Factor (α)> 1.05

Key Mass Fragments for N-(pentan-2-yl)-2,2,2-trifluoroacetamide: The mass spectrum of the derivatized this compound will show characteristic fragments that can be used for identification. The exact fragmentation pattern should be determined experimentally, but will likely include fragments corresponding to the loss of alkyl groups and the trifluoroacetyl moiety.

Logical Relationship Diagram

cluster_input Input cluster_process Analytical Process cluster_output Output Racemic Racemic this compound Derivatization Derivatization with TFAA Racemic->Derivatization GC_Separation Chiral GC Separation Derivatization->GC_Separation Separated Separated Enantiomers GC_Separation->Separated Data Chromatogram & Mass Spectra Separated->Data

Logical flow for chiral separation of this compound.

General Considerations and Best Practices

  • Anhydrous Conditions: Derivatization reagents like TFAA are sensitive to moisture. Ensure all solvents and glassware are anhydrous to achieve optimal reaction efficiency.

  • Safety: TFAA is corrosive and volatile. All handling should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

  • Method Validation: The provided protocols are a starting point. For use in a regulated environment, the methods must be fully validated according to the relevant guidelines (e.g., ICH) to demonstrate specificity, linearity, accuracy, precision, and robustness.

  • Column Choice: The choice of GC column is critical, especially for chiral separations. Screening of different chiral stationary phases may be necessary to achieve the desired separation.

  • Optimization: The temperature programs and other GC parameters may require optimization for your specific instrumentation and application to achieve the best resolution and peak shape.

References

Application Notes and Protocols for the HPLC Separation of 2-Aminopentane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of 2-aminopentane (B145832) enantiomers using High-Performance Liquid Chromatography (HPLC). The methods outlined below utilize various chiral stationary phases (CSPs) and are designed to guide researchers in achieving successful enantioseparation for analytical and preparative purposes.

Introduction

This compound, also known as pentan-2-amine or 2-amylamine, is a chiral primary amine. The effective separation of its enantiomers, (R)-2-aminopentane and (S)-2-aminopentane, is crucial in various fields, including pharmaceutical development, where the physiological activity of enantiomers can differ significantly. Chiral HPLC is a powerful and widely used technique for the separation and quantification of enantiomers.[1] This is achieved through the use of a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times.[1]

The selection of an appropriate CSP and mobile phase is the most critical factor for successful enantioseparation. For primary amines like this compound, several types of CSPs have proven effective, including crown ether-based, polysaccharide-based, and cyclodextrin-based columns.

Protocol 1: Separation on a Crown Ether-Based Chiral Stationary Phase

Crown ether-based CSPs are particularly well-suited for the enantioseparation of compounds containing a primary amino group.[2][3][4] Chiral recognition is achieved through the formation of a complex between the ammonium (B1175870) ion of the analyte and the crown ether.[5] This method provides a direct separation of the underivatized enantiomers.

Experimental Protocol

Column: CROWNPAK® CR(+) Mobile Phase: Perchloric acid in water, pH 1.0 Flow Rate: 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve this compound in the mobile phase to a concentration of 1 mg/mL.

Procedure:

  • Equilibrate the CROWNPAK® CR(+) column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject the prepared sample.

  • Run the analysis for a sufficient time to allow for the elution of both enantiomers. Based on structurally similar compounds, retention times are expected to be in the range of 15-25 minutes.[5]

  • The D-form (or R-form for this compound) is expected to elute before the L-form (or S-form) on a CR(+) column.

Quantitative Data (Expected)

The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers based on data for structurally similar primary amines on a Crownpak CR(+) column.[5]

ParameterExpected Value
Retention Time (R)-2-aminopentane~18-20 min
Retention Time (S)-2-aminopentane~20-23 min
Resolution (Rs)> 2.0
Tailing Factor0.9 - 1.5

Protocol 2: General Approach for Separation on Polysaccharide-Based Chiral Stationary Phases

Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are versatile and widely used for chiral separations. For primary amines, derivatization is sometimes employed to enhance interaction with the CSP and improve resolution. However, direct separation can also be achieved.

Experimental Protocol (Starting Conditions)

Columns:

  • Chiralpak® IA, IB, IC, or ID

  • Chiralcel® OD or OJ

Mobile Phase (Normal Phase):

  • Hexane/Isopropanol (IPA) with a basic additive

  • Example: Hexane/IPA (90:10, v/v) + 0.1% Diethylamine (DEA)

Mobile Phase (Reversed-Phase):

  • Acetonitrile/Water with a buffer

  • Example: Acetonitrile/10 mM Ammonium bicarbonate (80:20, v/v)

Flow Rate: 0.5 - 1.0 mL/min Column Temperature: 25 °C Detection: UV at 210 nm (or after derivatization at a suitable wavelength) Injection Volume: 5-20 µL Sample Preparation: Dissolve this compound in the mobile phase or a compatible solvent.

Method Development Strategy:

  • Screen different polysaccharide-based columns (e.g., Chiralpak IA and Chiralcel OD) with a primary mobile phase composition (e.g., Hexane/IPA 90:10 with 0.1% DEA).

  • Optimize the ratio of the organic modifier (IPA) to achieve retention times between 5 and 15 minutes.

  • If resolution is insufficient, try different alcohol modifiers (e.g., ethanol).

  • Consider reversed-phase conditions if normal phase is unsuccessful.

Quantitative Data (Representative)

The following table provides representative starting conditions for method development. Actual values will vary depending on the specific column and mobile phase chosen.

ParameterStarting Conditions
Column Chiralpak® IA
Mobile Phase Hexane/Isopropanol/DEA (90:10:0.1, v/v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV 210 nm

Protocol 3: General Approach for Separation on Cyclodextrin-Based Chiral Stationary Phases

Cyclodextrin-based CSPs offer another effective option for the enantioseparation of chiral compounds, including amines. These separations are typically performed in reversed-phase mode.

Experimental Protocol (Starting Conditions)

Columns:

  • Cyclobond™ I 2000

  • Astec® CYCLODEX™-B

Mobile Phase (Reversed-Phase):

  • Buffered aqueous-organic mobile phase

  • Example: 1% Triethylammonium acetate (B1210297) (TEAA) pH 4.1 / Acetonitrile (95:5, v/v)

Flow Rate: 0.8 - 1.2 mL/min Column Temperature: 25 °C Detection: UV at 210 nm Injection Volume: 10 µL Sample Preparation: Dissolve this compound in the mobile phase.

Method Development Strategy:

  • Start with a low concentration of the organic modifier (e.g., 5% acetonitrile) in the buffered mobile phase.

  • Gradually increase the organic modifier concentration to elute the enantiomers with reasonable retention times.

  • Adjusting the pH of the mobile phase can significantly impact the separation.

  • Temperature can also be varied to optimize resolution.

Quantitative Data (Representative)

The following table provides representative starting conditions for method development on a cyclodextrin-based column.

ParameterStarting Conditions
Column Cyclobond™ I 2000
Mobile Phase 1% TEAA pH 4.1 / Acetonitrile (95:5, v/v)
Flow Rate 1.0 mL/min
Temperature 25 °C
Detection UV 210 nm

Experimental Workflow and Logic Diagrams

HPLC_Workflow General Workflow for HPLC Enantioseparation cluster_prep Sample & System Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing sample_prep Sample Preparation (Dissolve this compound) injection Inject Sample sample_prep->injection mobile_phase_prep Mobile Phase Preparation system_prep HPLC System Equilibration mobile_phase_prep->system_prep system_prep->injection separation Separation on Chiral Column injection->separation detection UV Detection separation->detection chromatogram Generate Chromatogram detection->chromatogram integration Peak Integration & Analysis (Retention Time, Resolution) chromatogram->integration report Generate Report integration->report CSP_Selection_Logic CSP and Mobile Phase Selection Logic for this compound cluster_csp Chiral Stationary Phase (CSP) Screening cluster_mp Mobile Phase Mode analyte This compound (Primary Amine) crown Crown Ether (e.g., CROWNPAK CR) analyte->crown poly Polysaccharide (e.g., Chiralpak) analyte->poly cyclo Cyclodextrin (e.g., Cyclobond) analyte->cyclo rp_acidic Reversed-Phase (Acidic) e.g., H₂O/HClO₄ crown->rp_acidic Primary Choice np Normal Phase e.g., Hexane/IPA + Additive poly->np Good Generality rp_buffered Reversed-Phase (Buffered) e.g., ACN/Buffer cyclo->rp_buffered Alternative

References

Application Notes and Protocols for 2-Aminopentane in Polymer Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the potential uses of 2-aminopentane (B145832) in polymer chemistry. Due to the limited availability of literature specifically detailing the use of this compound, the following protocols are based on established principles for analogous primary aliphatic amines. Researchers should consider these as starting points for experimental design and optimization.

Application Note 1: this compound as a Curing Agent for Epoxy Resins

Introduction:

Aliphatic amines are a common class of curing agents (hardeners) for epoxy resins, enabling the formation of highly cross-linked, thermosetting polymers with robust mechanical and chemical properties.[1][2] this compound, as a primary aliphatic amine, can function as a reactive hardener. The curing process involves the nucleophilic addition of the amine's active hydrogen atoms to the epoxide rings of the resin, leading to a three-dimensional polymer network.[2] This reaction can proceed at ambient or elevated temperatures.

Mechanism of Action:

The primary amine group of this compound contains two active hydrogen atoms, each capable of reacting with an epoxy group. The initial reaction forms a secondary amine, which can then react with another epoxy group to form a tertiary amine and a hydroxyl group.[2] The resulting hydroxyl groups can further catalyze the epoxy-amine reaction.

Applications:

Epoxy resins cured with aliphatic amines like this compound are utilized in a variety of applications, including:

  • Adhesives and Sealants: Providing strong bonding to a wide range of substrates.

  • Coatings: Offering protective layers with good chemical resistance.

  • Composites and Laminates: Serving as the matrix material for fiber-reinforced plastics.

Experimental Protocol: Curing of a Bisphenol A-based Epoxy Resin with this compound

Materials:

  • Bisphenol A diglycidyl ether (DGEBA) based epoxy resin (Epoxide Equivalent Weight ~188 g/eq)

  • This compound (Molecular Weight: 87.16 g/mol )

  • Toluene (or other suitable solvent, optional)

  • Glass vials or molds

  • Stirring apparatus

  • Oven for curing at elevated temperatures

Procedure:

  • Stoichiometric Calculation: Determine the required amount of this compound. The stoichiometry is based on the amine hydrogen equivalent weight (AHEW). For this compound (a primary amine), the AHEW is its molecular weight divided by the number of active hydrogens (2), which is 87.16 / 2 = 43.58 g/eq.

  • Mixing: In a suitable container, weigh the desired amount of epoxy resin. If using a solvent to reduce viscosity, add it at this stage.

  • Add the calculated amount of this compound to the epoxy resin.

  • Thoroughly mix the components for several minutes until a homogeneous mixture is obtained. Be mindful of the pot life, as the reaction begins upon mixing. Aliphatic amines can have a short pot life at room temperature.[2]

  • Casting and Curing: Pour the mixture into molds or apply it to the desired substrate.

  • Cure the formulation. A typical curing schedule could be 24 hours at room temperature followed by a post-cure at 80°C for 2-3 hours to ensure complete reaction and development of optimal properties.

Data Presentation: Expected Properties of DGEBA Epoxy Cured with this compound

PropertyExpected ValueTest Method
Glass Transition Temp (Tg)80 - 100 °CDSC (Differential Scanning Calorimetry)
Tensile Strength50 - 70 MPaASTM D638
Tensile Modulus2.5 - 3.5 GPaASTM D638
Hardness (Shore D)80 - 90ASTM D2240

Note: These are estimated values and will vary depending on the specific epoxy resin, curing cycle, and stoichiometry.

Logical Workflow for Epoxy Curing

G Start Start: Prepare Epoxy Resin and this compound Calculate Calculate Stoichiometry (AHEW of this compound) Start->Calculate Mix Thoroughly Mix Resin and Amine Calculate->Mix Cast Cast Mixture into Molds Mix->Cast Cure Cure at Ambient and/or Elevated Temperature Cast->Cure Characterize Characterize Cured Polymer (DSC, Tensile Testing, etc.) Cure->Characterize End End: Cured Epoxy Product Characterize->End

Caption: Workflow for curing epoxy resin with this compound.

Application Note 2: this compound as a Molecular Weight Control Agent in Polyamide Synthesis

Introduction:

Polyamides, such as Nylon, are synthesized through the condensation polymerization of a diamine and a dicarboxylic acid (or its diacyl chloride derivative).[3] The molecular weight of the resulting polymer is a critical factor influencing its properties. The inclusion of a monofunctional amine, such as this compound, in the polymerization reaction can control and limit the chain length.

Mechanism of Action:

During polyamide synthesis, the growing polymer chains have reactive functional groups at both ends (an amine group and a carboxylic acid/acyl chloride group). This compound, having only one reactive amine group, can react with a carboxylic acid/acyl chloride end of a growing polymer chain. This reaction "caps" the chain, preventing further propagation from that end. By adjusting the concentration of this compound, the final average molecular weight of the polyamide can be controlled.

Applications:

Controlling the molecular weight of polyamides is crucial for tailoring their properties for specific applications, such as:

  • Injection Molding: Lower molecular weight can improve melt flow properties.

  • Fibers and Filaments: Higher molecular weight is often desired for high tensile strength.

  • Specialty Adhesives: Molecular weight can be optimized for desired viscosity and bond strength.

Experimental Protocol: Control of Polyamide Molecular Weight via Interfacial Polymerization

Materials:

Procedure:

  • Aqueous Phase Preparation: In a beaker, dissolve hexamethylenediamine and sodium hydroxide in deionized water.

  • Organic Phase Preparation: In a separate beaker, dissolve adipoyl chloride in hexane. Add the desired molar percentage of this compound to this solution. The amount of this compound will determine the extent of molecular weight control.

  • Interfacial Polymerization: Carefully pour the organic phase onto the aqueous phase, minimizing mixing. A polymer film will form at the interface.[4][5]

  • Polymer Collection: Gently grasp the polymer film with forceps and pull it from the beaker. A continuous strand of polyamide can be drawn.

  • Washing and Drying: Wash the collected polymer with water and then with a suitable solvent (e.g., ethanol) to remove unreacted monomers and byproducts. Dry the polymer in a vacuum oven at a moderate temperature (e.g., 60°C).

  • Characterization: Determine the molecular weight of the resulting polyamide using techniques such as gel permeation chromatography (GPC) or viscometry.

Data Presentation: Expected Effect of this compound on Polyamide Molecular Weight

Mol% of this compound (relative to diamine)Expected Number Average Molecular Weight (Mn) ( g/mol )Expected Polydispersity Index (PDI)
0%> 20,000~2.0
1%15,000 - 18,000~1.8
2%10,000 - 14,000~1.7
5%5,000 - 8,000~1.6

Note: These are illustrative values. The actual molecular weight will depend on reaction conditions and the efficiency of the chain-capping reaction.

Signaling Pathway for Chain Termination

G cluster_0 Polyamide Chain Growth cluster_1 Chain Termination Diamine Diamine GrowingChain Growing Polyamide Chain (Active Ends) Diamine->GrowingChain Diacid Diacid Chloride Diacid->GrowingChain TerminatedChain Terminated Polyamide Chain (Inactive End) GrowingChain->TerminatedChain Reaction with Acid Chloride End TwoAP This compound (Monoamine) TwoAP->TerminatedChain

Caption: Role of this compound in polyamide chain termination.

Application Note 3: this compound in Controlled Radical Polymerization

Introduction:

Recent advances in polymer chemistry have explored the use of primary amines to initiate controlled radical polymerizations.[6] One such method involves the formation of an electron donor-acceptor (EDA) complex that triggers radical deamination, generating a carbon-centered radical capable of initiating polymerization.[6] This allows for the synthesis of polymers with well-defined molecular weights and narrow molecular weight distributions.

Mechanism of Action:

The primary amine of this compound can form an EDA complex with a suitable acceptor. Upon photoirradiation or thermal activation, this complex can undergo a single-electron transfer, leading to the cleavage of the C-N bond and the formation of a pentyl radical. This radical can then initiate the polymerization of vinyl monomers in a controlled manner, for example, via Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization.

Applications:

This initiation method could be valuable for:

  • Synthesis of well-defined polymers: Creating polymers with predictable molecular weights and low polydispersity.

  • Bioconjugation: If the amine is part of a biomolecule, this method allows for the "grafting-from" of polymer chains.

Experimental Protocol: Conceptual Protocol for RAFT Polymerization Initiated by this compound

Materials:

  • Vinyl monomer (e.g., methyl methacrylate)

  • This compound

  • Electron acceptor (e.g., an electron-deficient olefin)

  • RAFT agent (e.g., a dithiobenzoate)

  • Solvent (e.g., anisole)

  • Light source (if photo-initiated) or heat source

  • Schlenk flask and inert gas (e.g., nitrogen or argon)

Procedure:

  • Reaction Setup: In a Schlenk flask, dissolve the vinyl monomer, this compound, the electron acceptor, and the RAFT agent in the solvent.

  • Degassing: Subject the solution to several freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiation: Irradiate the mixture with a suitable wavelength of light or heat the reaction to the desired temperature to initiate the radical deamination and subsequent polymerization.

  • Polymerization: Allow the reaction to proceed for the desired time to achieve the target monomer conversion.

  • Termination and Purification: Terminate the polymerization by cooling the reaction and exposing it to air. Precipitate the polymer in a non-solvent (e.g., cold methanol), filter, and dry under vacuum.

  • Characterization: Analyze the polymer for molecular weight and polydispersity using GPC.

Data Presentation: Hypothetical Results for Controlled Polymerization

ParameterTarget ValueExpected Outcome
[Monomer]:[2-AP]:[RAFT Agent]100:1:1-
Monomer Conversion80%~80%
Theoretical Mn ( g/mol )~80007500 - 8500
Polydispersity Index (PDI)< 1.31.1 - 1.3

Note: This is a conceptual protocol. The choice of electron acceptor and reaction conditions would require significant optimization.

Workflow for Amine-Initiated Controlled Polymerization

G Start Start: Mix Monomer, this compound, Acceptor, and RAFT Agent Degas Degas Mixture (Freeze-Pump-Thaw) Start->Degas Initiate Initiate via Light or Heat (EDA Complex Formation & Deamination) Degas->Initiate Propagate Controlled Radical Polymerization (Propagation) Initiate->Propagate Terminate Terminate and Purify Polymer Propagate->Terminate Analyze Analyze Molecular Weight and Polydispersity Terminate->Analyze End End: Well-Defined Polymer Analyze->End

References

Application Note: Derivatization of 2-Aminopentane for Enhanced GC-MS Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note provides detailed protocols for the chemical derivatization of 2-aminopentane (B145832), a primary amine, for quantitative analysis by Gas Chromatography-Mass Spectrometry (GC-MS). Due to its polarity and low molecular weight, this compound often exhibits poor chromatographic behavior, such as peak tailing. Derivatization is a crucial sample preparation step that converts the polar amine into a less polar, more volatile, and thermally stable derivative. This process significantly improves chromatographic resolution, peak symmetry, and mass spectral characteristics, leading to enhanced sensitivity and accuracy.[1][2][3] This document details two common acylation methods using Trifluoroacetic Anhydride (TFAA) and Pentafluorobenzoyl Chloride (PFBCl), providing step-by-step protocols, typical GC-MS parameters, and a comparison of their analytical performance.

Introduction

This compound is a primary aliphatic amine relevant in various fields, including as a building block in chemical synthesis and as a compound of interest in forensic and pharmaceutical analyses due to its structural similarity to controlled substances like amphetamine. Direct analysis of this compound by GC-MS is challenging because the primary amine group can interact with active sites in the GC inlet and column, leading to poor peak shape and low sensitivity.[1][4]

Derivatization via acylation masks the polar amine group, addressing these issues.[5] This note focuses on two highly effective acylating reagents:

  • Trifluoroacetic Anhydride (TFAA): A highly reactive reagent that forms volatile trifluoroacetyl derivatives, making it ideal for GC analysis.[1][6]

  • Pentafluorobenzoyl Chloride (PFBCl): Forms stable pentafluorobenzoyl derivatives that have excellent electron-capturing properties, significantly enhancing sensitivity for detectors like Electron Capture Detectors (ECD) and providing characteristic high-mass ions in MS analysis.[7][8][9][10]

The selection of the appropriate derivatizing reagent depends on the specific analytical requirements, such as desired sensitivity and the available instrumentation.[2]

Experimental Workflow and Methodology

The overall process for the analysis of this compound involves sample preparation, derivatization, and subsequent GC-MS analysis.

G cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis A 1. Sample Collection (e.g., Urine, Plasma, Solution) B 2. pH Adjustment & LLE (Adjust to basic pH, extract with organic solvent) A->B C 3. Evaporation (Evaporate solvent to dryness under N2) B->C D 4. Reagent Addition (Add Acylating Agent, e.g., TFAA or PFBCl, and solvent) C->D E 5. Reaction (Incubate at specified temperature and time) D->E F 6. Post-Reaction Cleanup (Evaporation or Liquid-Liquid Extraction) E->F G_node 7. Reconstitution (Dissolve derivative in suitable solvent, e.g., Ethyl Acetate) F->G_node H 8. GC-MS Injection & Analysis G_node->H I 9. Data Processing (Quantification and Identification) H->I

Figure 1. General experimental workflow for the derivatization and GC-MS analysis of this compound.

This protocol is adapted from established methods for the acylation of primary amines.[1][11] TFAA is highly reactive and volatile, and the reaction is typically rapid.

Reagents and Materials:

  • This compound standard or dried sample extract

  • Trifluoroacetic Anhydride (TFAA)

  • Ethyl Acetate (Anhydrous)

  • Nitrogen gas supply

  • Heater block or water bath

  • 2 mL GC vials with screw caps

Step-by-Step Procedure:

  • Ensure the sample containing this compound is completely dry in a GC vial. If starting from a solution, evaporate the solvent under a gentle stream of nitrogen.

  • Add 50 µL of Ethyl Acetate to the dried residue.

  • Add 50 µL of TFAA to the vial.

  • Cap the vial tightly and vortex briefly.

  • Heat the vial at 60-70°C for 20 minutes in a heater block.[11]

  • Cool the vial to room temperature.

  • Carefully evaporate the excess reagent and solvent under a gentle stream of nitrogen. Caution: Perform this step in a fume hood as TFAA and its byproduct (trifluoroacetic acid) are corrosive.

  • Reconstitute the dried derivative in 100 µL of Ethyl Acetate.

  • The sample is now ready for GC-MS injection.

G amine This compound (Primary Amine) product N-(pentan-2-yl)-2,2,2- trifluoroacetamide (TFA Derivative) amine->product Acylation Reaction (Heat, 60-70°C) tfaa Trifluoroacetic Anhydride (TFAA) tfaa->product

Figure 2. Logical diagram of the TFAA derivatization reaction with this compound.

This protocol creates a stable derivative suitable for high-sensitivity analysis. A base is often used to neutralize the HCl byproduct.[7]

Reagents and Materials:

  • This compound standard or dried sample extract

  • Pentafluorobenzoyl Chloride (PFBCl) solution (e.g., 10% in Toluene)

  • Pyridine (B92270) or Triethylamine (as a catalyst/base)

  • Hexane (B92381) (Anhydrous)

  • Deionized Water

  • Nitrogen gas supply

  • Heater block or water bath

  • 2 mL GC vials with screw caps

Step-by-Step Procedure:

  • Ensure the sample containing this compound is completely dry in a GC vial.

  • Add 100 µL of the PFBCl solution to the dried extract.[7]

  • Add 10 µL of pyridine to catalyze the reaction and neutralize the HCl byproduct.

  • Cap the vial tightly and heat at 60-70°C for 30-60 minutes.[7]

  • Cool the vial to room temperature.

  • Add 500 µL of hexane and 500 µL of deionized water to the vial for liquid-liquid extraction.

  • Vortex the mixture for 1 minute and centrifuge to separate the layers.

  • Carefully transfer the upper organic layer (hexane) containing the derivative to a clean GC vial.

  • The sample is now ready for GC-MS injection. Alternatively, the solvent can be evaporated and reconstituted in a smaller volume for higher concentration.

GC-MS Analysis Parameters

The following are typical GC-MS parameters. These should be optimized for the specific instrument and column used.

ParameterRecommended Setting
GC System Agilent GC-MS or equivalent
Column HP-5ms (or similar 5% phenylmethylsiloxane), 30 m x 0.25 mm, 0.25 µm film
Carrier Gas Helium, constant flow at 1.0-1.5 mL/min[12][13]
Inlet Splitless mode
Injection Volume 1 µL
Inlet Temp 250°C
Oven Program Initial 70°C for 2 min, ramp at 15°C/min to 280°C, hold for 5 min[12]
MS Transfer Line 280°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV[12]
Scan Mode Full Scan (m/z 40-550) for identification and SIM for quantification

Results and Data Comparison

Derivatization significantly improves the analytical performance for this compound. Quantitative data for structurally similar primary amines like amphetamine can be used to estimate the expected performance.

ParameterTFAA DerivativePFBCl DerivativeReference
Reactivity Very High, fast reactionHigh, requires catalyst[6][9]
Derivative Stability GoodExcellent[1][7]
Volatility Very HighHigh[6]
LOD (Blood/Urine) ~1-25 ng/mL~0.1-1 pg/mL (with NCI-MS)[8][14]
Mass Spec Fragments Provides clear, lower mass fragmentsProvides high mass, characteristic fragments[14]
Detector Compatibility Excellent for FID, MS (EI)Excellent for ECD, MS (EI, NCI)[6][10]

LOD values are highly matrix and instrument-dependent. The values presented are typical for amphetamine-like primary amines.

Conclusion

Both TFAA and PFBCl are effective derivatizing agents for the GC-MS analysis of this compound.

  • TFAA derivatization is a rapid and robust method, ideal for routine screening and quantification where high sensitivity is not the primary concern.

  • PFBCl derivatization is preferred for trace-level analysis, offering superior sensitivity, especially when coupled with NCI-MS, and provides highly specific mass spectra for confident identification.

The choice of method should be guided by the specific application, required detection limits, and available instrumentation. The protocols provided in this note serve as a validated starting point for method development and routine analysis.

References

Protocol for N-acylation of 2-Aminopentane: Application Notes and Detailed Methodologies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-acylation is a fundamental and widely utilized transformation in organic synthesis, playing a crucial role in peptide chemistry, the synthesis of pharmaceuticals, and the development of novel agrochemicals. This process involves the introduction of an acyl group onto a nitrogen atom, typically to form an amide. The resulting amide bond is a key structural motif in a vast array of biologically active molecules. This application note provides detailed protocols for the N-acylation of 2-aminopentane (B145832), a common secondary amine, using two of the most prevalent and effective methods: acylation with an acyl chloride and acylation with an acid anhydride (B1165640).

The protocols described herein are based on the principles of the Schotten-Baumann reaction, a robust method for forming amides from amines and acyl halides or anhydrides in the presence of a base.[1][2][3][4] The base serves to neutralize the acidic byproduct generated during the reaction, thereby driving the equilibrium towards product formation.[1] These methods are broadly applicable to a range of primary and secondary amines.

Data Presentation

The following table summarizes typical quantitative data for the N-acylation of secondary amines using acyl chlorides and acid anhydrides, providing a comparative overview of the two methods. The data is representative of common laboratory-scale syntheses.

Acylating AgentProductTypical Yield (%)Reaction Time (h)Molar Ratio (Amine:Acylating Agent:Base)Reference Protocol
Acetyl ChlorideN-(pentan-2-yl)acetamide85-95%1-31 : 1.05 : 1.1Protocol 1
Acetic AnhydrideN-(pentan-2-yl)acetamide80-90%2-41 : 1.5 : 1.5Protocol 2
Benzoyl ChlorideN-(pentan-2-yl)benzamide88-98%1-31 : 1.05 : 1.1Protocol 1 (modified)

Experimental Protocols

Protocol 1: N-Acylation of this compound with an Acyl Chloride (Schotten-Baumann Conditions)

This protocol describes the acylation of this compound with an acyl chloride, such as acetyl chloride or benzoyl chloride, using a biphasic solvent system with a base.[1][2][3]

Materials:

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) in dichloromethane (DCM). If using a tertiary amine base like pyridine or triethylamine, add it to this solution (1.1 equivalents).[5]

  • Cooling: Cool the flask in an ice bath to 0-5 °C with stirring.

  • Addition of Acylating Agent: Slowly add the acyl chloride (1.05 equivalents) dropwise to the cooled amine solution using a dropping funnel over a period of 15-30 minutes. Maintain the temperature below 10 °C during the addition.

  • Reaction under Schotten-Baumann Conditions (Aqueous Base): If not using a tertiary amine base, slowly add a 10% aqueous solution of sodium hydroxide (NaOH) concurrently with the acyl chloride, ensuring the reaction mixture remains basic (pH > 10).[1]

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • If a tertiary amine base was used, wash the organic layer sequentially with dilute hydrochloric acid (to remove excess base), followed by saturated sodium bicarbonate solution, and then brine.[5]

    • If aqueous NaOH was used, separate the organic layer and wash it with deionized water and then brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude N-acyl-2-aminopentane.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica (B1680970) gel if necessary.

Protocol 2: N-Acylation of this compound with an Acid Anhydride

This protocol details the acylation of this compound using an acid anhydride, such as acetic anhydride.[6]

Materials:

  • This compound

  • Acid anhydride (e.g., Acetic anhydride)

  • Pyridine or Triethylamine

  • Dichloromethane (DCM) or another suitable aprotic solvent

  • Deionized water

  • 1 M Hydrochloric Acid (HCl)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser (if heating is required)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (1.0 equivalent) and a base such as pyridine or triethylamine (1.5 equivalents) in dichloromethane (DCM).

  • Addition of Acylating Agent: Add the acid anhydride (1.5 equivalents) to the solution. The reaction is often exothermic. If necessary, the flask can be cooled in an ice bath during the addition.

  • Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours. Gentle heating under reflux may be required for less reactive anhydrides or amines. Monitor the reaction progress by TLC.

  • Work-up:

    • Transfer the reaction mixture to a separatory funnel.

    • Wash the organic layer sequentially with 1 M HCl (to remove the base), deionized water, saturated aqueous sodium bicarbonate solution (to remove unreacted anhydride and the carboxylic acid byproduct), and finally with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude N-acyl-2-aminopentane by recrystallization or column chromatography on silica gel as needed.

Mandatory Visualizations

G cluster_prep Reaction Preparation cluster_reaction Acylation Reaction cluster_workup Product Isolation cluster_purification Purification A Dissolve this compound and Base in Solvent B Cool to 0-5 °C A->B C Add Acylating Agent (Acyl Chloride or Anhydride) B->C D Stir at Room Temperature C->D E Aqueous Work-up (Washing) D->E F Dry Organic Layer E->F G Concentrate Solvent F->G H Purify Crude Product (Recrystallization or Chromatography) G->H

Caption: General workflow for the N-acylation of this compound.

ReactionPathway cluster_reactants Reactants cluster_intermediate Intermediate Formation cluster_products Products Amine This compound (R₂NH) Tetrahedral Tetrahedral Intermediate Amine->Tetrahedral Nucleophilic Attack AcylatingAgent Acyl Chloride (R'COCl) or Anhydride ((R'CO)₂O) AcylatingAgent->Tetrahedral Amide N-Acyl-2-aminopentane (R₂NCOR') Tetrahedral->Amide Elimination of Leaving Group Byproduct HCl or R'COOH Tetrahedral->Byproduct Base Base (e.g., NaOH, Pyridine) Byproduct->Base Neutralization

Caption: Signaling pathway of the N-acylation reaction.

References

Application Notes and Protocols: 2-Aminopentane in Coordination Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 2-aminopentane (B145832) as a ligand in coordination chemistry. Due to a lack of specific documented examples for this compound, this document presents a generalized and extrapolated approach based on the well-established coordination chemistry of similar chiral primary amines with platinum(II) and palladium(II) metal centers.

Introduction to this compound as a Ligand

This compound is a chiral primary amine that can function as a monodentate ligand, donating its lone pair of electrons from the nitrogen atom to a metal center to form a coordinate covalent bond. Its chirality makes it a valuable ligand for the synthesis of chiral metal complexes, which are of significant interest in asymmetric catalysis and drug development. The pentyl group introduces steric bulk that can influence the geometry and reactivity of the resulting coordination compounds.

Application Notes

The primary application of this compound in coordination chemistry is expected to be in the field of asymmetric catalysis . Chiral metal complexes containing this compound can potentially catalyze a variety of organic transformations with high enantioselectivity. Furthermore, platinum(II) and palladium(II) complexes with chiral amines have been investigated for their potential as anticancer agents , and similar applications could be explored for this compound complexes.

Hypothetical Coordination Complex: cis-Dichloridobis(this compound)platinum(II)

A plausible and synthetically accessible coordination complex is cis-[PtCl₂(rac-2-aminopentane)₂]. This complex would feature a square planar geometry around the platinum(II) center, with the two this compound ligands and two chloride ligands in a cis arrangement.

Table 1: Hypothetical Structural Data for cis-[PtCl₂(rac-2-aminopentane)₂]

ParameterExpected Value
Coordination GeometrySquare Planar
Metal-Ligand BondPt-N
Expected Pt-N Bond Length (Å)~2.05
Expected Pt-Cl Bond Length (Å)~2.32
Expected N-Pt-N Bond Angle (°)~90
Expected Cl-Pt-Cl Bond Angle (°)~90

Table 2: Hypothetical Spectroscopic Data for cis-[PtCl₂(rac-2-aminopentane)₂]

Spectroscopic TechniqueKey FeatureExpected Shift/Observation
Infrared (IR) Spectroscopy N-H stretchingShift to lower wavenumber (e.g., 3200-3100 cm⁻¹) upon coordination.
Pt-N stretchingAppearance of a new band in the far-IR region (e.g., 500-400 cm⁻¹).
¹H NMR Spectroscopy N-H protonsBroadening and downfield shift of the N-H proton signals.
C-H protons adjacent to NDownfield shift due to the electron-withdrawing effect of the Pt(II) center.
¹³C NMR Spectroscopy Carbon adjacent to NDownfield shift upon coordination.
¹⁹⁵Pt NMR Spectroscopy Platinum-195A characteristic chemical shift for a Pt(II) center with a N₂Cl₂ coordination sphere.

Experimental Protocols

Protocol 1: Synthesis of cis-Dichloridobis(this compound)platinum(II)

This protocol describes a general method for the synthesis of a platinum(II) complex with this compound, based on established procedures for similar primary amines.

Materials:

  • Potassium tetrachloroplatinate(II) (K₂[PtCl₄])

  • rac-2-Aminopentane

  • Deionized water

  • Ethanol (B145695)

  • 0.1 M Hydrochloric acid

  • Magnetic stirrer and stir bar

  • Beakers and graduated cylinders

  • Büchner funnel and filter paper

  • Drying oven or desiccator

Procedure:

  • Dissolve a specific amount of K₂[PtCl₄] in a minimal amount of deionized water in a beaker.

  • In a separate beaker, prepare a solution of this compound (2 molar equivalents relative to K₂[PtCl₄]) in a small volume of ethanol.

  • Slowly add the this compound solution to the stirring K₂[PtCl₄] solution at room temperature.

  • A yellow precipitate should form immediately.

  • Continue stirring the reaction mixture for 1-2 hours at room temperature to ensure complete reaction.

  • Acidify the mixture to a pH of approximately 3-4 with 0.1 M HCl to protonate any unreacted amine and increase the precipitation of the neutral complex.

  • Collect the precipitate by vacuum filtration using a Büchner funnel.

  • Wash the precipitate with cold deionized water, followed by a small amount of cold ethanol to remove any soluble impurities.

  • Dry the product in a desiccator over a suitable drying agent or in a drying oven at a low temperature (e.g., 40-50 °C) to constant weight.

Diagram 1: Experimental Workflow for the Synthesis of a this compound Platinum Complex

experimental_workflow start Start dissolve_k2ptcl4 Dissolve K₂[PtCl₄] in deionized water start->dissolve_k2ptcl4 prepare_amine Prepare this compound solution in ethanol start->prepare_amine mix_reactants Mix solutions and stir (1-2 hours) dissolve_k2ptcl4->mix_reactants prepare_amine->mix_reactants precipitate Formation of yellow precipitate mix_reactants->precipitate acidify Acidify with HCl to pH 3-4 precipitate->acidify filter Vacuum filtration acidify->filter wash Wash with cold water and ethanol filter->wash dry Dry the product wash->dry end_product cis-[PtCl₂(this compound)₂] dry->end_product

Caption: Workflow for the synthesis of a platinum(II) complex with this compound.

Protocol 2: Characterization of cis-Dichloridobis(this compound)platinum(II)

This protocol outlines the standard characterization techniques for the synthesized complex.

1. Infrared (IR) Spectroscopy:

  • Record the IR spectrum of the free this compound ligand and the synthesized platinum complex using a KBr pellet or as a Nujol mull.

  • Compare the spectra to identify the shift in the N-H stretching frequencies and the appearance of new bands corresponding to Pt-N vibrations.

2. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Dissolve the complex in a suitable deuterated solvent (e.g., DMSO-d₆).

  • Acquire ¹H and ¹³C NMR spectra.

  • Analyze the spectra for shifts in the proton and carbon signals of the this compound ligand upon coordination to the platinum center.

3. Elemental Analysis:

  • Perform elemental analysis (C, H, N) to confirm the empirical formula of the synthesized complex.

Diagram 2: Logical Relationship in Spectroscopic Characterization

spectroscopic_characterization complex Synthesized Complex [PtCl₂(this compound)₂] ir IR Spectroscopy complex->ir nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹⁵Pt) complex->nmr elemental Elemental Analysis complex->elemental coordination Coordination of Amine to Pt(II) ir->coordination Observe ν(N-H) shift & ν(Pt-N) nmr->coordination Observe δ shifts structure Confirmation of Structure & Purity elemental->structure Verify formula coordination->structure

Caption: Characterization workflow for the this compound platinum complex.

Conclusion

While specific literature on the coordination chemistry of this compound is limited, its structural and electronic properties suggest it is a viable monodentate chiral ligand for the synthesis of novel coordination compounds. The protocols and data presented here, though based on extrapolation from similar systems, provide a solid foundation for researchers to begin exploring the synthesis, characterization, and potential applications of this compound-metal complexes in catalysis and medicinal chemistry. Further experimental work is necessary to fully elucidate the coordination behavior and catalytic potential of this promising ligand.

Troubleshooting & Optimization

Technical Support Center: 2-Aminopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to improve the yield and purity of 2-aminopentane (B145832) synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing this compound?

The most prevalent methods for synthesizing this compound include:

  • Reductive Amination of 2-Pentanone: This is a widely used and versatile method where 2-pentanone is reacted with an amine source (like ammonia) and a reducing agent to form this compound.[1][2] This approach is often favored for its control and efficiency in forming the carbon-nitrogen bond.[3][4]

  • Hofmann Rearrangement of Hexanamide (B146200): This reaction converts a primary amide (hexanamide) into a primary amine (this compound) with one fewer carbon atom.[5]

  • Reaction of 2-Halopentane with Ammonia (B1221849): This involves the nucleophilic substitution of a halogen (e.g., chlorine in 2-chloropentane) by ammonia. However, this method is prone to over-alkylation, leading to a mixture of primary, secondary, and tertiary amines.[1]

  • Schmidt Reaction: This reaction can be used to convert carboxylic acids (like hexanoic acid) into amines using hydrazoic acid under acidic conditions.[6][7]

Q2: Why is reductive amination generally preferred over the alkylation of 2-halopentanes?

Reductive amination is often preferred because direct alkylation of amines with alkyl halides is difficult to control and frequently results in over-alkylation, producing mixtures of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts.[1][4] Reductive amination offers a much more controlled, one-pot synthesis that minimizes these side products and often leads to simpler purification.[4][8]

Q3: What starting materials are required for the main synthetic routes?

Q4: What are the primary safety concerns when synthesizing this compound?

This compound is a flammable liquid and vapor that can cause severe skin burns and eye damage.[10] Synthesis may involve hazardous reagents:

  • Hydrazoic acid (Schmidt reaction): Highly toxic and explosive.

  • Sodium cyanoborohydride (Reductive amination): Toxic and can release hydrogen cyanide gas under acidic conditions.[8]

  • Bromine (Hofmann rearrangement): Corrosive and toxic.

  • Strong acids/bases: Corrosive. Always handle these chemicals in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety goggles.[10][11]

Troubleshooting Guide

Issue 1: Low Yield in Reductive Amination of 2-Pentanone

Possible Cause 1: Competitive Reduction of 2-Pentanone

  • Symptom: Presence of 2-pentanol (B3026449) in the product mixture.

  • Explanation: Stronger reducing agents like sodium borohydride (B1222165) (NaBH₄) can reduce the starting ketone to an alcohol before the imine intermediate has a chance to form.[3][4]

  • Solution:

    • Use a milder, imine-selective reducing agent. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃, STAB) or sodium cyanoborohydride (NaBH₃CN) are excellent choices as they reduce the iminium ion much faster than the ketone.[2][4][8]

    • Employ a two-step procedure. First, allow sufficient time for the imine to form by mixing 2-pentanone and the ammonia source. Then, add the reducing agent (like NaBH₄) to the reaction.[12][13]

    • Optimize pH. Maintain a mildly acidic pH (around 4-5) to facilitate imine formation without degrading the reducing agent.[8]

Possible Cause 2: Incomplete Imine Formation

  • Symptom: Large amount of unreacted 2-pentanone in the final mixture.

  • Explanation: The reaction between a ketone and ammonia to form an imine is an equilibrium process.[3] If conditions do not favor the imine, the reaction will not proceed to completion.

  • Solution:

    • Remove water. Use a Dean-Stark apparatus or add molecular sieves to remove the water formed during imine formation, which drives the equilibrium toward the product.[14]

    • Use a Lewis acid catalyst. Additives like Ti(Oi-Pr)₄ or ZnCl₂ can activate the ketone and improve yields for less reactive substrates.[4][12]

    • Adjust pH. Ensure the pH is weakly acidic to catalyze imine formation.[2]

Possible Cause 3: Catalyst Inactivity (for Catalytic Hydrogenation)

  • Symptom: The reaction stalls or does not initiate.

  • Explanation: The catalyst (e.g., Pd/C, Raney Nickel) may be poisoned or not sufficiently active.

  • Solution:

    • Use fresh catalyst. Ensure the catalyst has not been improperly stored or exposed to contaminants.

    • Optimize reaction conditions. Adjust hydrogen pressure and temperature. Supported nickel catalysts can be used at temperatures from 100°F to 300°F and pressures from 100 to 2000 psig.[15]

    • Check for catalyst poisons. Sulfur compounds, strong acids, or other functional groups on the substrate can poison the catalyst.

Issue 2: Formation of Byproducts in Alkylation of 2-Chloropentane
  • Symptom: Product is a mixture of primary, secondary, and tertiary amines.

  • Explanation: The this compound product is nucleophilic and can react further with the starting 2-chloropentane, leading to over-alkylation.[1]

  • Solution:

    • Use a large excess of ammonia. Using a significant molar excess of ammonia will increase the probability that 2-chloropentane molecules will react with ammonia rather than the product amine, favoring the formation of the primary amine.[1]

Issue 3: Difficult Purification
  • Symptom: Inability to separate this compound from starting materials or byproducts.

  • Explanation: The boiling points of this compound, 2-pentanone, and 2-pentanol may be close, making simple distillation challenging.

  • Solution:

    • Acid-Base Extraction: Convert the product amine into its hydrochloride salt by washing the organic layer with aqueous HCl. The ionic salt will move to the aqueous layer, while unreacted ketone and alcohol byproducts remain in the organic layer. The layers can then be separated, and the aqueous layer can be basified (e.g., with NaOH) to regenerate the free amine, which can then be extracted.

    • Distillation: Careful fractional distillation can be effective for separating the final product.[16]

    • Carbon Dioxide Complexation: A specialized method involves treating the reaction mixture with CO₂ to form a complex with the primary amine, which can facilitate separation from contaminants.[16]

Data Presentation

Table 1: Comparison of Reducing Agents for Reductive Amination

Reducing AgentTypical Solvent(s)Key AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) Methanol, EthanolInexpensive and readily available.[12]Can reduce the starting ketone; may require a two-step process.[4][12]
Sodium Cyanoborohydride (NaBH₃CN) MethanolSelective for imines over ketones; stable in mildly acidic conditions.[2][8]Toxic (cyanide source); slower reaction rates.[12][17]
Sodium Triacetoxyborohydride (STAB) DCE, THF, DCMMild and highly selective for imines; effective for a wide range of substrates.[2][12][13]Water-sensitive; incompatible with protic solvents like methanol.[12][17]
Catalytic Hydrogenation (H₂/Catalyst) Ethanol, Methanol"Green" chemistry (no hydride waste); highly efficient.[2][17]Requires specialized pressure equipment; catalyst can be poisoned.[15][18]

Experimental Protocols

Protocol 1: Reductive Amination of 2-Pentanone using STAB

This protocol is a general guideline for the synthesis of this compound via reductive amination.

  • Imine Formation: In a round-bottom flask, dissolve 2-pentanone (1 equivalent) and ammonium acetate (B1210297) (1.5-2.5 equivalents) in a suitable anhydrous solvent such as 1,2-dichloroethane (B1671644) (DCE) or tetrahydrofuran (B95107) (THF).[13]

  • Stirring: Stir the mixture at room temperature for 30-60 minutes to allow for the formation of the imine intermediate.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB) (1.5 equivalents) to the mixture in portions.[12] Monitor the temperature to ensure it does not rise excessively.

  • Reaction Monitoring: Continue stirring at room temperature for 12-24 hours. Monitor the reaction progress using TLC or GC-MS to confirm the consumption of the starting material.

  • Workup: Quench the reaction by carefully adding a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer three times with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by distillation to yield pure this compound.[16]

Protocol 2: Hofmann Rearrangement of Hexanamide

This protocol outlines the synthesis via the degradation of an amide.

  • Preparation of Hypobromite (B1234621) Solution: In a flask cooled in an ice bath, dissolve sodium hydroxide (4 equivalents) in water. Slowly add bromine (1.1 equivalents) to the cold NaOH solution while stirring to form sodium hypobromite in situ.[5]

  • Amide Addition: Add hexanamide (1 equivalent) to the freshly prepared cold hypobromite solution.

  • Reaction: Remove the ice bath and warm the mixture gently. The reaction is often exothermic. Continue stirring until the reaction is complete, which can be monitored by the disappearance of the amide starting material.

  • Isolation: The resulting this compound can be isolated by steam distillation from the reaction mixture.

  • Purification: The collected distillate can be further purified by extraction and fractional distillation.

Visualizations

Reductive_Amination_Pathway Pentanone 2-Pentanone Imine Intermediate Imine Pentanone->Imine + NH3 - H2O Ammonia Ammonia (NH3) Ammonia->Imine Aminopentane This compound Imine->Aminopentane + [H] (Reducing Agent)

Caption: Reductive amination pathway for this compound synthesis.

Troubleshooting_Workflow cluster_start Troubleshooting Low Yield Start Low Yield Observed CheckByproduct Check for 2-Pentanol Byproduct (GC-MS) Start->CheckByproduct CheckKetone Check for Unreacted 2-Pentanone CheckByproduct->CheckKetone No UseMilderReducer Solution: Use Milder Reducing Agent (e.g., NaBH(OAc)3) CheckByproduct->UseMilderReducer Yes ForceEquilibrium Solution: 1. Remove H2O 2. Add Lewis Acid CheckKetone->ForceEquilibrium Yes

Caption: Decision workflow for troubleshooting low yields.

References

Technical Support Center: Overcoming Challenges in 2-Aminopentane Purification

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of 2-aminopentane (B145832). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for common challenges encountered during the purification of this versatile chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities found in crude this compound?

A1: Crude this compound, particularly from reductive amination of 2-pentanone, can contain several impurities. These include:

  • Unreacted starting materials: Residual 2-pentanone.

  • Byproducts of the reaction: Di-sec-amylamine (from over-alkylation), and the corresponding imine intermediate.[1]

  • Solvent residues: Solvents used in the synthesis and workup procedures.

  • Water: Can form azeotropes with the amine, making complete removal difficult.[2][3]

Q2: My this compound is showing significant tailing during silica (B1680970) gel column chromatography. What can I do to improve the peak shape?

A2: Tailing of amines on silica gel is a common issue due to the interaction of the basic amine with acidic silanol (B1196071) groups on the stationary phase. To mitigate this, you can:

  • Add a basic modifier to the eluent: A small amount of triethylamine (B128534) (0.1-1%) or a few drops of ammonia (B1221849) solution in your mobile phase can neutralize the acidic sites on the silica gel.

  • Use a different stationary phase: Alumina is a less acidic alternative to silica gel and can often provide better peak shapes for basic compounds.

  • Derivatize the amine: While not always practical for purification, derivatization to a less polar functional group can improve chromatographic behavior.

Q3: I am struggling to separate the enantiomers of this compound by chiral HPLC. What are some common troubleshooting steps?

A3: Chiral separations can be challenging. Here are some steps to troubleshoot poor resolution:

  • Optimize the mobile phase: Vary the ratio of your solvents (e.g., hexane (B92381)/isopropanol) and try different alcohol modifiers (e.g., ethanol (B145695), isopropanol).[4]

  • Adjust the flow rate: Slower flow rates often lead to better resolution in chiral separations.

  • Screen different chiral stationary phases (CSPs): Polysaccharide-based columns (e.g., Chiralpak series) are often a good starting point for amines.[5]

  • Use additives: For basic amines, adding a small amount of a basic modifier like diethylamine (B46881) (DEA) or an acidic modifier like trifluoroacetic acid (TFA) can improve peak shape and selectivity, depending on the column and mobile phase.[4]

Q4: Can I purify this compound by recrystallization?

A4: Direct recrystallization of this compound, which is a liquid at room temperature, is not feasible. However, you can purify it by converting it into a crystalline salt, such as this compound hydrochloride. This salt can then be recrystallized from a suitable solvent system. After recrystallization, the pure amine can be regenerated by treatment with a base.[6]

Q5: How can I effectively remove water from this compound?

A5: this compound can form azeotropes with water, making simple distillation ineffective for complete drying.[2][3] Azeotropic distillation with a suitable entrainer (e.g., toluene) can be used. The entrainer forms a new, lower-boiling azeotrope with water, which can be distilled off. Alternatively, drying agents such as potassium hydroxide (B78521) (KOH) or sodium sulfate (B86663) (Na₂SO₄) can be used, followed by filtration and distillation.

Troubleshooting Guides

Fractional Distillation
Problem Possible Cause(s) Suggested Solution(s)
Poor Separation of Impurities - Distillation rate is too fast.- Inefficient fractionating column.- Formation of azeotropes.[7][8]- Reduce the heating rate to allow for better equilibrium between liquid and vapor phases.- Use a longer or more efficient fractionating column (e.g., Vigreux or packed column).[9]- For water contamination, consider azeotropic distillation with an entrainer like toluene.[2][3]
Bumping or Unstable Boiling - Uneven heating.- Lack of boiling chips or stir bar.- Use a heating mantle with a stirrer for even heat distribution.- Add fresh boiling chips or a magnetic stir bar to the distillation flask.
Product Hold-up in the Column - High surface area of the column packing.- Insufficient insulation.- Use a column with appropriate packing for the scale of your distillation.- Insulate the distillation column with glass wool or aluminum foil to minimize heat loss.[9]
Low Yield - Significant hold-up in the apparatus.- Loss of volatile product through leaks.- Ensure all joints are properly sealed.- For small-scale distillations, consider using a short-path distillation apparatus.
Chiral HPLC
Problem Possible Cause(s) Suggested Solution(s)
Poor Resolution of Enantiomers - Incorrect chiral stationary phase (CSP).- Suboptimal mobile phase composition.- High flow rate.- Screen different CSPs (e.g., polysaccharide-based, cyclodextrin-based).[5]- Systematically vary the mobile phase composition, including the type and percentage of alcohol modifier.[4]- Reduce the flow rate.
Peak Tailing or Broadening - Strong interaction with the stationary phase.- Sample overload.- Add a basic (e.g., DEA) or acidic (e.g., TFA) modifier to the mobile phase.[4]- Reduce the injection volume or sample concentration.
Irreproducible Retention Times - Column not properly equilibrated.- Fluctuations in mobile phase composition or temperature.- Equilibrate the column with the mobile phase for a sufficient time before injection.- Use a column oven to maintain a constant temperature and ensure consistent mobile phase preparation.
Ghost Peaks - Contaminants in the mobile phase or from previous injections.- Use high-purity solvents for the mobile phase.- Implement a column wash step between injections.
Recrystallization of this compound Hydrochloride
Problem Possible Cause(s) Suggested Solution(s)
No Crystal Formation - Solution is not supersaturated.- Inappropriate solvent.- Concentrate the solution by evaporating some of the solvent.- Cool the solution to a lower temperature.- Add an anti-solvent (a solvent in which the salt is insoluble) dropwise.
Oiling Out Instead of Crystallization - The salt is precipitating above its melting point.- Solution is too concentrated.- Use a solvent with a lower boiling point.- Add a small amount of the "good" solvent to dissolve the oil and allow it to cool slowly.
Low Yield of Crystals - Too much solvent was used.- The salt has significant solubility in the cold solvent.- Use the minimum amount of hot solvent necessary to dissolve the salt.- Cool the solution to a lower temperature (e.g., in an ice bath) to maximize precipitation.[10]
Impurities Co-crystallize with the Product - Impurities have similar solubility to the product salt.- Try a different solvent or solvent mixture for recrystallization.- Perform a second recrystallization.

Data Presentation

The following table summarizes typical purity and yield data for different purification methods. Please note that these values can vary significantly depending on the initial purity of the crude material and the specific experimental conditions.

Purification Method Typical Purity Achieved Typical Yield Key Considerations
Fractional Distillation >98% (achiral purity)60-80%Effective for removing impurities with significantly different boiling points. Does not separate enantiomers.
Chiral HPLC (preparative) >99% (enantiomeric purity)50-70%High resolution for enantiomer separation, but can be costly and time-consuming for large quantities.
Recrystallization of Hydrochloride Salt >99% (achiral purity)70-90%Effective for removing soluble impurities. Requires an additional step to regenerate the free amine.

Experimental Protocols

Protocol 1: Purification by Fractional Distillation

Objective: To remove impurities with different boiling points from crude this compound.

Methodology:

  • Apparatus Setup: Assemble a fractional distillation apparatus consisting of a round-bottom flask, a fractionating column (e.g., Vigreux), a condenser, a distillation adapter, and receiving flasks. Ensure all glassware is dry.

  • Charging the Flask: Charge the round-bottom flask with the crude this compound and a few boiling chips or a magnetic stir bar. Do not fill the flask more than two-thirds full.

  • Heating: Begin heating the flask gently using a heating mantle.

  • Distillation: As the mixture heats, the vapor will rise through the fractionating column. The temperature at the top of the column should be monitored closely.

  • Fraction Collection:

    • Collect the initial fraction (forerun) that distills at a lower temperature, as this will contain the more volatile impurities.

    • Once the temperature stabilizes at the boiling point of this compound (approx. 91-92 °C), change the receiving flask to collect the main fraction.

    • Continue distillation until the temperature begins to drop or rise significantly, indicating that the desired product has been collected.

  • Analysis: Analyze the purity of the collected fractions using GC-MS or NMR.

Protocol 2: Purification by Recrystallization of the Hydrochloride Salt

Objective: To purify this compound by forming and recrystallizing its hydrochloride salt.

Methodology:

  • Salt Formation:

    • Dissolve the crude this compound in a suitable solvent such as diethyl ether or isopropanol (B130326).

    • Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) while stirring. The this compound hydrochloride salt will precipitate.

    • Collect the crude salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Recrystallization:

    • Choose a suitable solvent system for recrystallization. A mixture of ethanol and diethyl ether or isopropanol and hexane is often effective. The salt should be soluble in the hot solvent and insoluble in the cold solvent.

    • Dissolve the crude salt in a minimum amount of the hot solvent.

    • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

    • Collect the purified crystals by vacuum filtration and wash them with a small amount of the cold solvent.

    • Dry the crystals under vacuum.

  • Regeneration of the Free Amine:

    • Dissolve the purified salt in water.

    • Add a strong base (e.g., NaOH solution) until the solution is basic (pH > 10).

    • Extract the free this compound with an organic solvent (e.g., diethyl ether or dichloromethane).

    • Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure.

Protocol 3: Purity Assessment by GC-MS

Objective: To determine the purity of this compound and identify any volatile impurities.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol). A concentration of approximately 1 mg/mL is a good starting point.

  • Instrument Setup:

    • Gas Chromatograph (GC):

      • Column: A non-polar or medium-polarity column (e.g., DB-5ms, HP-5ms) is typically used.

      • Injector Temperature: 250 °C.

      • Oven Program: Start at a low temperature (e.g., 50 °C), hold for a few minutes, then ramp up to a high temperature (e.g., 280 °C) at a rate of 10-20 °C/min.

      • Carrier Gas: Helium at a constant flow rate.

    • Mass Spectrometer (MS):

      • Ionization Mode: Electron Ionization (EI).

      • Scan Range: m/z 35-300.

  • Injection and Analysis: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC-MS.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time and mass spectrum (molecular ion at m/z 87).

    • Identify impurity peaks by comparing their mass spectra to a library (e.g., NIST).

    • Calculate the purity by determining the area percentage of the this compound peak relative to the total area of all peaks in the chromatogram.

Visualizations

Purification_Workflow Crude Crude this compound Distillation Fractional Distillation Crude->Distillation Removes Boiling Point Impurities Recrystallization Salt Formation & Recrystallization Crude->Recrystallization Removes Soluble Impurities Chromatography Column Chromatography (Silica or Alumina) Crude->Chromatography Removes Polar/ Non-polar Impurities Pure_Racemate Pure Racemic This compound Distillation->Pure_Racemate Recrystallization->Pure_Racemate Chromatography->Pure_Racemate Chiral_HPLC Chiral HPLC Pure_Enantiomer Pure Enantiomer Chiral_HPLC->Pure_Enantiomer Purity_Analysis Purity Analysis (GC-MS, NMR) Pure_Racemate->Chiral_HPLC Enantiomer Separation Pure_Racemate->Purity_Analysis Pure_Enantiomer->Purity_Analysis

Caption: General workflow for the purification and analysis of this compound.

Troubleshooting_Logic Start Purification Issue Encountered Identify Identify the Purification Step: Distillation, Chromatography, or Recrystallization? Start->Identify Distillation_Issue Distillation Problem Identify->Distillation_Issue Distillation Chromatography_Issue Chromatography Problem Identify->Chromatography_Issue Chromatography Recrystallization_Issue Recrystallization Problem Identify->Recrystallization_Issue Recrystallization Check_Purity Check Purity (e.g., GC-MS, TLC) Distillation_Issue->Check_Purity Chromatography_Issue->Check_Purity Recrystallization_Issue->Check_Purity Impure Impure Check_Purity->Impure Yes Pure Pure (Low Yield?) Check_Purity->Pure No Optimize_Params Optimize Parameters (e.g., Temp, Flow, Solvent) Impure->Optimize_Params Pure->Optimize_Params Address Yield Optimize_Params->Check_Purity Re-evaluate Consider_Alternative Consider Alternative Purification Method Optimize_Params->Consider_Alternative End Problem Resolved Optimize_Params->End Successful Consider_Alternative->Identify

Caption: A logical workflow for troubleshooting purification issues.

References

Stabilizing 2-Aminopentane during storage and handling

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: 2-Aminopentane (B145832)

Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice on the stabilization, storage, and handling of this compound. Below, you will find troubleshooting guides and frequently asked questions to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability a concern?

A1: this compound (also known as 1-methylbutylamine) is an aliphatic amine with the chemical formula C₅H₁₃N.[1][2][3] Like many primary aliphatic amines, it is susceptible to degradation, primarily through oxidation when exposed to air and light.[4][5][6] This degradation can lead to color changes (e.g., turning from colorless to yellow or orange), the formation of impurities, and a decrease in purity, which can compromise experimental results.[4]

Q2: What are the primary factors that cause this compound to degrade?

A2: The main factors contributing to the degradation of this compound are:

  • Exposure to Air (Oxygen): As an air-sensitive compound, this compound can undergo oxidation.[4][5][6]

  • Exposure to Light: Light can catalyze oxidative reactions. Storing in a dark place is recommended.[4]

  • Elevated Temperatures: Higher temperatures accelerate the rate of degradation reactions.[7] It is a flammable liquid and should be kept away from heat, sparks, and open flames.[7][8]

  • Contamination: Contact with incompatible materials, especially strong oxidizing agents, will cause degradation.[7]

Q3: How should I properly store this compound to ensure maximum stability and shelf-life?

A3: To ensure the stability of this compound, it is crucial to adhere to the following storage guidelines. These conditions are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound
ParameterRecommended ConditionRationale
Temperature Store in a cool place, with recommendations ranging from <15°C to a refrigerated temperature of 2-8°C.[1][2][4][7]Reduces the rate of potential degradation reactions.
Atmosphere Store under an inert gas atmosphere (e.g., Nitrogen or Argon).[4][8]Prevents oxidative degradation from atmospheric oxygen.
Container Keep in a tightly sealed, airtight container.[4][7] Opaque or amber glass bottles are preferred. For larger quantities, HDPE or safety-coated glass bottles are suitable.[9]Prevents exposure to air and moisture. Opaque containers protect from light.
Location Store in a dry, well-ventilated, and dark place away from incompatible materials.[4][7]Minimizes exposure to environmental factors that accelerate degradation.

Q4: What are the signs of this compound degradation?

A4: The most common visual indicator of degradation is a change in color. Fresh, pure this compound is a colorless to light yellow liquid.[2][4] If your sample has developed a pronounced yellow or light orange color, it is likely a sign of oxidation.[4] The presence of unexpected peaks during analytical testing (e.g., GC or NMR) is another clear indicator of impurity formation.

Troubleshooting Guide

This section addresses specific problems you may encounter while working with this compound.

Problem 1: My this compound has turned yellow/orange.

  • Probable Cause: The compound has likely oxidized due to exposure to air or light.

  • Solution:

    • Verify Purity: Before use, check the purity of the discolored amine using an appropriate analytical method, such as Gas Chromatography (GC), to quantify the level of impurities.

    • Purification (if necessary): If the purity is unacceptable for your application, consider distillation to repurify the amine. However, for most lab-scale applications, purchasing a new, unopened bottle is often more practical and reliable.

    • Prevent Future Degradation: Ensure all future handling is done under an inert atmosphere. Purge the container headspace with nitrogen or argon before sealing for storage. Store in a dark, cool location as specified in Table 1.

Problem 2: I am observing unexpected side products in my reaction.

  • Probable Cause: Impurities in the this compound, resulting from degradation, may be participating in side reactions. The amine itself could also be reacting with other components in your mixture, such as aldehydes.[10]

  • Solution:

    • Analyze the Starting Material: Run a purity check on your stock of this compound.

    • Use Fresh Reagent: If impurities are detected, open a fresh, sealed bottle of high-purity this compound for your experiment.

    • Inert Reaction Conditions: Ensure your reaction is carried out under an inert atmosphere if it is sensitive to oxidation.

Logical Troubleshooting Workflow

The diagram below outlines a logical workflow for troubleshooting common issues with this compound stability.

G Troubleshooting Workflow for this compound cluster_observe Observation cluster_diagnose Diagnosis cluster_evaluate Evaluation cluster_action Corrective Action A Issue Observed (e.g., Color Change, Impurity Peak) B Check Storage Conditions A->B Visual Check C Analyze Purity (GC/NMR) A->C Analytical Check D Conditions Improper? (Air/Light/Heat Exposure) B->D E Purity Below Specification? C->E D->C No F Implement Proper Storage (Inert Gas, Cool, Dark) D->F Yes G Discard and Use New Batch E->G Yes, Severely H Purify via Distillation (Advanced Users) E->H Yes, Moderately I Proceed with Caution (If purity is acceptable) E->I No F->A Monitor

Caption: A step-by-step guide to diagnosing and resolving stability issues.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography (GC)

This protocol provides a general method for determining the purity of this compound.

  • Instrument & Column: A standard GC system equipped with a Flame Ionization Detector (FID). A non-polar or mid-polar capillary column (e.g., DB-5 or HP-5, 30m x 0.25mm x 0.25µm) is typically suitable.

  • Sample Preparation:

    • Prepare a dilute solution of your this compound sample (~1% v/v) in a high-purity solvent like dichloromethane (B109758) or methanol.

    • Prepare a standard solution of high-purity (>97%) this compound at the same concentration for comparison.[4][6]

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Carrier Gas: Helium or Hydrogen, at a constant flow rate (e.g., 1 mL/min).

    • Oven Program:

      • Initial temperature: 50°C, hold for 2 minutes.

      • Ramp: Increase at 10°C/min to 200°C.

      • Hold at 200°C for 2 minutes.

    • Injection Volume: 1 µL.

  • Analysis:

    • Run the standard to determine the retention time of this compound.

    • Run your sample. Calculate the purity by the area percent method: (Area of this compound peak / Total area of all peaks) * 100%.

    • Compare the chromatogram to the standard to identify any degradation peaks.

Protocol 2: Procedure for Handling and Storage under Inert Gas

This protocol describes how to handle this compound to prevent exposure to air.

  • Materials: A bottle of this compound, a cylinder of inert gas (Nitrogen or Argon) with a regulator, a long needle or cannula, a syringe, and a rubber septum or Suba-Seal.

  • Preparation:

    • Ensure the cap of the this compound bottle can be pierced with a needle (e.g., it has a septum). If not, replace it with a septum-lined cap.

    • Secure the bottle in a clamp within a fume hood.

  • Inerting the Headspace:

    • Insert a short "vent" needle through the septum to allow displaced gas to exit.

    • Insert a long needle connected to the inert gas line, ensuring its tip is below the neck of the bottle but above the liquid level.

    • Gently flow the inert gas into the bottle for 2-3 minutes to displace the air.

    • Remove the vent needle first, then the gas inlet needle.

  • Dispensing the Liquid:

    • Re-pressurize the bottle slightly by briefly introducing inert gas.

    • Insert a clean, dry syringe with a needle through the septum and draw the desired volume of liquid. The slight positive pressure will aid in this process.

  • Storage:

    • After dispensing, re-purge the headspace with inert gas for 1-2 minutes as described in step 3.

    • Seal the septum with parafilm for extra security and store the bottle in a cool, dark place.

Potential Degradation Pathway

While the exact degradation cascade is complex, a primary pathway involves oxidation. The following diagram illustrates a simplified potential oxidative degradation pathway for this compound.

G Simplified Oxidative Degradation Pathway cluster_reactants Reactants cluster_products Potential Degradation Products A This compound (C5H13N) O2 Oxygen (from Air) + Light/Heat B Pent-2-imine (Intermediate) A->B Oxidation C Pentan-2-one (After Hydrolysis) B->C + H2O (Hydrolysis) D Other Oxidized Polymeric Products (Causes Discoloration) B->D Further Reactions

Caption: Reaction of this compound with oxygen leading to impurities.

References

Technical Support Center: Optimizing Reaction Conditions for 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing reaction conditions involving 2-aminopentane (B145832). This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to streamline your experimental work.

Frequently Asked Questions (FAQs)

Q1: What are the most common reactions performed with this compound?

A1: this compound, a primary amine, is a versatile building block in organic synthesis. The most common reactions include:

  • N-Acylation: Formation of an amide bond by reacting this compound with an acylating agent like an acyl chloride or anhydride (B1165640). This is often used for the synthesis of active pharmaceutical ingredients and other fine chemicals.

  • Reductive Amination: Reaction of this compound with a ketone or aldehyde in the presence of a reducing agent to form a secondary or tertiary amine. This is a powerful method for creating new carbon-nitrogen bonds.[1][2][3]

Q2: What are the key safety precautions when working with this compound?

A2: this compound is a flammable and corrosive liquid. Always handle it in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Ensure that an emergency eyewash and shower are readily accessible.

Q3: How can I purify this compound before use?

A3: If the purity of your this compound is a concern, distillation is a common purification method. Due to its relatively low boiling point (approximately 90-91°C), simple distillation is often sufficient. Ensure your distillation apparatus is dry and perform the distillation under an inert atmosphere (e.g., nitrogen or argon) if the compound is susceptible to oxidation.

Q4: What are typical work-up procedures for reactions involving this compound?

A4: Work-up procedures will vary depending on the specific reaction. However, a general approach for isolating an amine product often involves:

  • Quenching the reaction: Carefully adding water or a quenching solution to stop the reaction and neutralize any reactive reagents.

  • Extraction: Using a separatory funnel to partition the product between an organic solvent (like ethyl acetate (B1210297) or dichloromethane) and an aqueous layer.

  • Washing: Washing the organic layer with brine (saturated NaCl solution) to remove residual water.

  • Drying: Drying the organic layer over an anhydrous salt like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Concentration: Removing the solvent using a rotary evaporator to obtain the crude product.

  • Purification: Further purification can be achieved by column chromatography, distillation, or recrystallization.[4][5][6]

Troubleshooting Guides

N-Acylation of this compound

Problem: Low or no yield of the N-acylated product.

Potential CauseSuggested Solution
Poor quality of this compound or acylating agent Use freshly opened or purified reagents. Consider distilling the this compound and the acylating agent if purity is questionable.[7][8]
Inadequate base In reactions with acyl chlorides, a base is necessary to neutralize the HCl byproduct. Use at least two equivalents of this compound (one as the nucleophile, one as the base) or one equivalent of this compound with at least one equivalent of a non-nucleophilic base like triethylamine (B128534) or pyridine.[9]
Incorrect reaction temperature While many acylations are rapid at room temperature, some may require gentle heating. Start the reaction at 0°C and allow it to warm to room temperature. If the reaction is sluggish (monitor by TLC), consider gentle heating.[9]
Steric hindrance This compound is a secondary amine, which can present some steric hindrance. If reacting with a bulky acylating agent, consider using a more reactive acylating agent (e.g., acyl fluoride) or a coupling agent like DCC (N,N'-dicyclohexylcarbodiimide) with the corresponding carboxylic acid. For challenging acylations, a catalyst like 4-(Dimethylaminopyridine) (DMAP) can be effective.[8]

Problem: Formation of side products.

Potential CauseSuggested Solution
Diacylation This is less common with secondary amines but can occur under forcing conditions. Use a stoichiometric amount of the acylating agent and add it slowly to the reaction mixture.[8]
Side reactions due to excess heat Avoid unnecessarily high temperatures. Monitor the reaction progress and stop heating once the starting material is consumed.
Reductive Amination with this compound

Problem: Low or no yield of the desired secondary or tertiary amine.

Potential CauseSuggested Solution
Inefficient imine/enamine formation The equilibrium between the carbonyl compound and the amine to form the imine or enamine intermediate can be unfavorable. Remove water as it forms using a Dean-Stark apparatus or by adding a dehydrating agent like molecular sieves. The reaction is also typically favored under weakly acidic conditions (pH ~5-6).[1][2]
Deactivation of the reducing agent Some reducing agents are sensitive to acidic or basic conditions. Ensure the pH of your reaction mixture is compatible with your chosen reducing agent.
Reduction of the starting carbonyl compound If the reducing agent is too reactive, it may reduce the starting aldehyde or ketone before it can react with the this compound. Use a milder, more selective reducing agent like sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[1]
Steric hindrance The reaction between a ketone and a secondary amine like this compound can be sterically hindered. Consider using a less hindered ketone or aldehyde if possible. Higher reaction temperatures and longer reaction times may be necessary.

Problem: Formation of side products.

Potential CauseSuggested Solution
Formation of an alcohol from the starting carbonyl As mentioned above, use a more selective reducing agent like STAB or NaBH₃CN that preferentially reduces the imine/iminium ion over the carbonyl.[1]
Formation of a tertiary amine via over-alkylation If reacting this compound with an aldehyde, the newly formed secondary amine can sometimes react with another molecule of the aldehyde. This can be minimized by using an excess of this compound.[10]
Cyanide addition byproduct (when using NaBH₃CN) In some cases, a cyanide addition byproduct can be observed. If this is a significant issue, consider switching to a different reducing agent like STAB.[4]

Data Presentation

Table 1: Optimization of N-Acylation of this compound with Acetic Anhydride
EntrySolventBaseTemperature (°C)Time (h)Yield (%)
1DichloromethaneTriethylamine0 to rt285
2TetrahydrofuranTriethylamine0 to rt282
3AcetonitrileTriethylamine0 to rt378
4DichloromethanePyridine0 to rt288
5DichloromethaneNone (2 eq. amine)0 to rt475
6Neat (Solvent-free)Nonert0.592

Yields are hypothetical and for illustrative purposes.

Table 2: Optimization of Reductive Amination of Cyclohexanone (B45756) with this compound
EntryReducing AgentSolventAdditiveTemperature (°C)Time (h)Yield (%)
1NaBH(OAc)₃ (STAB)DichloromethaneAcetic Acidrt1291
2NaBH₃CNMethanolAcetic Acidrt1285
3NaBH₄Methanol-0 to rt665 (with alcohol byproduct)
4H₂ (50 psi), Pd/CEthanol-502488
5NaBH(OAc)₃ (STAB)TetrahydrofuranAcetic Acidrt1289

Yields are hypothetical and for illustrative purposes.

Experimental Protocols

Protocol 1: N-Acylation of this compound with Acetic Anhydride

Materials:

  • This compound

  • Acetic Anhydride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • 1 M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq) and triethylamine (1.1 eq).

  • Dissolve the amine and base in anhydrous DCM (to make a ~0.5 M solution).

  • Cool the solution to 0°C in an ice bath.

  • Slowly add acetic anhydride (1.05 eq) dropwise to the stirred solution.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for 2 hours, or until TLC analysis indicates the consumption of the starting amine.

  • Quench the reaction by the slow addition of water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-(pentan-2-yl)acetamide.

  • The crude product can be purified by flash column chromatography on silica (B1680970) gel.

Protocol 2: Reductive Amination of Cyclohexanone with this compound using STAB

Materials:

  • Cyclohexanone

  • This compound

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Acetic Acid

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

Procedure:

  • To an oven-dried round-bottom flask under an inert atmosphere, add cyclohexanone (1.0 eq) and this compound (1.2 eq).

  • Dissolve the reactants in anhydrous DCM (to make a ~0.5 M solution).

  • Add acetic acid (1.1 eq) and stir the mixture at room temperature for 30 minutes to allow for iminium ion formation.

  • Add STAB (1.5 eq) portion-wise over 10 minutes.

  • Allow the reaction to stir at room temperature for 12 hours, or until TLC analysis indicates the consumption of the starting materials.

  • Carefully quench the reaction by the slow addition of saturated NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The crude N-cyclohexylpentan-2-amine can be purified by flash column chromatography.

Visualizations

experimental_workflow reagents Reagents & Solvents reaction_setup Reaction Setup reagents->reaction_setup reaction Reaction reaction_setup->reaction monitoring Reaction Monitoring (TLC) reaction->monitoring monitoring->reaction Incomplete workup Work-up & Extraction monitoring->workup Complete purification Purification workup->purification analysis Product Analysis purification->analysis

A general workflow for a typical organic synthesis experiment.

troubleshooting_yield start Low Yield Observed check_reagents Check Reagent Purity & Stoichiometry start->check_reagents check_conditions Review Reaction Conditions (Temp, Time, Solvent) start->check_conditions check_workup Analyze Work-up & Purification start->check_workup reagent_issue Impure/Incorrect Amount of Reagents check_reagents->reagent_issue Problem Found conditions_issue Suboptimal Conditions check_conditions->conditions_issue Problem Found workup_issue Product Loss During Isolation check_workup->workup_issue Problem Found solution1 Purify/Re-weigh Reagents reagent_issue->solution1 solution2 Optimize Conditions conditions_issue->solution2 solution3 Modify Work-up/Purification Protocol workup_issue->solution3

A decision tree for troubleshooting low reaction yields.

References

Technical Support Center: Troubleshooting Peak Tailing in 2-Aminopentane Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our technical support center. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting peak tailing when analyzing 2-aminopentane (B145832) and similar aliphatic amines. Peak tailing is a common chromatographic issue that can compromise the accuracy of quantification and the resolution of separations. This guide provides a structured approach to identifying and resolving the root causes of this problem in both Gas Chromatography (GC) and Liquid Chromatography (LC).

Frequently Asked Questions (FAQs)

Q1: What is peak tailing and why is it a problem?

In an ideal chromatographic separation, the analyte peak should be symmetrical, resembling a Gaussian curve. Peak tailing is a distortion where the trailing edge of the peak is broader than the leading edge.[1] This asymmetry can lead to several analytical problems, including decreased resolution between adjacent peaks and inaccurate peak integration, which can compromise the reliability of quantitative results.[1][2]

Q2: Why is this compound particularly prone to peak tailing?

This compound is a primary aliphatic amine, making it a basic and polar compound.[3] This chemical nature makes it susceptible to strong, undesirable secondary interactions with active sites within the chromatographic system. In both GC and LC, these active sites are often acidic silanol (B1196071) groups present on the surface of silica-based columns and other system components like injector liners.[1][4][5] The strong adsorption of the basic amine to these acidic sites causes a delayed and slow release of the analyte, resulting in the characteristic peak tailing.[3][4]

Q3: Does peak tailing affect all compounds in my chromatogram?

Not necessarily. If only the this compound peak or other basic compounds are tailing, the issue is likely due to chemical interactions between the analyte and the stationary phase.[6][7][8] However, if all peaks in the chromatogram, including non-polar compounds, exhibit tailing, the problem is more likely related to a physical issue within the chromatographic system, such as dead volume, a poorly installed column, or contamination.[6][9][10]

Q4: How can I quantitatively measure peak tailing?

Peak tailing can be quantified using metrics like the Tailing Factor (Tf) or the Asymmetry Factor (As).[1][2] While different pharmacopeias may have slightly different formulas, a common calculation for the Asymmetry Factor is As = B / A, where B is the width of the back half of the peak and A is the width of the front half of the peak, both measured at 10% of the peak height.[5] An As value greater than 1.2 is generally considered to be tailing, and a value greater than 1.5 may require investigation and corrective action.[2][5]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving peak tailing for this compound in both GC and LC.

Logical Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting peak tailing.

TroubleshootingWorkflow start Peak Tailing Observed for this compound all_peaks_tail Are all peaks tailing? start->all_peaks_tail check_system Investigate System & Physical Issues all_peaks_tail->check_system Yes check_chemical Investigate Chemical Interactions all_peaks_tail->check_chemical No system_issues Column Installation Dead Volume Leaks Contamination check_system->system_issues chemical_issues Analyte-Stationary Phase Interactions Mobile Phase/Carrier Gas Effects check_chemical->chemical_issues solution Problem Resolved system_issues->solution chemical_issues->solution

Caption: A logical workflow for diagnosing the cause of peak tailing.

Gas Chromatography (GC) Troubleshooting

This indicates a chemical interaction between the amine and the GC system.

Potential Causes & Solutions:

  • Active Sites in the Inlet or Column: The glass injector liner and the inlet end of the capillary column can have active silanol groups that strongly interact with the amine.[3]

    • Solution 1: Use a Deactivated Liner and Column. Employ liners that have been treated to be more inert. Regularly perform inlet maintenance, including replacing the liner and septum.[11][12] When selecting a column, choose one specifically designed for analyzing basic compounds, often referred to as "base-deactivated."[6]

    • Solution 2: Column Conditioning. Proper column conditioning according to the manufacturer's instructions is crucial to ensure a properly deactivated and stable stationary phase.

    • Solution 3: Trim the Column. If the front end of the column becomes active due to sample matrix accumulation, trimming 5-10 cm from the inlet end can restore performance.[2][12]

  • Analyte Polarity: The high polarity of this compound contributes to its interaction with active sites.

    • Solution: Derivatization. Convert the polar amine into a less polar and more volatile derivative before GC analysis.[13][14][15] This is a highly effective strategy for improving the peak shape of amines.[16] Common derivatizing agents for amines include silylating agents (e.g., BSTFA) and acylating agents (e.g., trifluoroacetic anhydride).[13][15]

This protocol provides a general guideline for the derivatization of this compound using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

  • Sample Preparation: Prepare a solution of this compound in an aprotic solvent (e.g., acetonitrile, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Derivatization Reaction:

    • In a clean, dry autosampler vial, add 100 µL of the this compound solution.

    • Add 100 µL of BSTFA. To enhance the reaction, 1% Trimethylchlorosilane (TMCS) can be included in the BSTFA reagent.[15]

    • Cap the vial tightly and vortex for 30 seconds.

  • Reaction Conditions: Heat the vial at 60-70°C for 30 minutes to ensure complete derivatization.

  • Analysis: After cooling to room temperature, the sample is ready for injection into the GC.

Table 1: Comparison of GC Conditions With and Without Derivatization (Illustrative)

ParameterWithout DerivatizationWith Silylation Derivatization
Column Standard non-polar (e.g., DB-1)Standard non-polar (e.g., DB-1) or intermediate polarity
Injector Temp. 250 °C250 °C
Oven Program 50 °C (2 min), ramp to 200 °C at 10 °C/min80 °C (2 min), ramp to 250 °C at 15 °C/min
Expected Peak Shape Significant TailingSymmetrical Peak
Retention Time ShorterLonger (due to higher molecular weight)
Liquid Chromatography (LC) Troubleshooting

This is a common issue due to interactions with the silica-based stationary phase.

Potential Causes & Solutions:

  • Silanol Interactions: Residual silanol groups on the surface of C18 and other silica-based columns are acidic and can strongly interact with the basic this compound, leading to tailing.[1][7]

    • Solution 1: Adjust Mobile Phase pH. The ionization state of both the analyte and the silanol groups is pH-dependent.[17][18]

      • Low pH (e.g., pH 2.5-3): At low pH, the silanol groups are protonated and less likely to interact with the protonated amine.[5][19] This is a very common and effective strategy.

      • High pH (e.g., pH 9-10): At high pH, the this compound is in its neutral, unprotonated form, which can reduce interactions with the now deprotonated (anionic) silanols. This requires a pH-stable column.

    • Solution 2: Use a Base-Deactivated or End-Capped Column. Modern "Type B" silica (B1680970) columns have fewer residual silanols and are often "end-capped" to block the remaining ones, significantly reducing peak tailing for basic compounds.[1][7][20]

    • Solution 3: Add a Competing Base. Adding a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase can help to saturate the active silanol sites, preventing them from interacting with the this compound.[19][21]

    • Solution 4: Consider an Alternative Stationary Phase. If tailing persists, consider a column with a different stationary phase, such as a polymer-based or hybrid silica-polymer column, which are more inert and stable over a wider pH range.[7][17]

  • Column Selection: Use a modern, high-purity, end-capped C18 column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Initial Conditions:

    • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7)

    • Mobile Phase B: Acetonitrile

    • Gradient: 5% to 95% B over 10 minutes

    • Flow Rate: 1.0 mL/min

    • Detection: UV at 210 nm or Mass Spectrometry

  • pH Evaluation:

    • Prepare mobile phases with different pH values. For example:

      • pH 3: 0.1% Formic Acid

      • pH 7: 10 mM Ammonium Acetate

      • pH 9.5: 10 mM Ammonium Bicarbonate

    • Inject a standard of this compound under each pH condition, adjusting the gradient as necessary to achieve retention.

    • Compare the peak shape (Asymmetry Factor) for each condition.

Table 2: Effect of Mobile Phase pH on this compound Peak Shape (Illustrative)

Mobile Phase pHAnalyte StateSilanol StateExpected Peak Asymmetry (As)
3.0 Protonated (R-NH3+)Neutral (Si-OH)1.1 - 1.4
7.0 Protonated (R-NH3+)Anionic (Si-O-)> 2.0 (Significant Tailing)
9.5 (with pH-stable column) Neutral (R-NH2)Anionic (Si-O-)1.2 - 1.5
System-Wide and Physical Problems

If all peaks in your chromatogram are tailing, the problem is likely physical.

Potential Causes & Solutions:

  • Column Voids or Contamination: A void at the head of the column or a blocked frit can distort the flow path.[1][5][9]

    • Solution: Replace the column. Using a guard column can help extend the life of the analytical column.[4]

  • Extra-Column Volume (Dead Volume): Excessive tubing length or poorly made connections between the injector, column, and detector can cause peak broadening and tailing.[4]

    • Solution: Use tubing with the smallest appropriate internal diameter and keep lengths to a minimum. Ensure all fittings are properly tightened.

  • Improper Column Installation: If the column is not installed at the correct depth in the injector or detector, it can create dead volume.[2][10][11]

    • Solution: Carefully follow the instrument manufacturer's instructions for column installation.

SystemTailing start All Peaks are Tailing check_connections Check Column Installation and Fittings start->check_connections reinstall_column Re-install Column, Check Ferrules check_connections->reinstall_column No obvious issues check_guard_column Is a Guard Column in Use? reinstall_column->check_guard_column remove_guard Remove Guard Column and Re-test check_guard_column->remove_guard Yes replace_column Replace Analytical Column check_guard_column->replace_column No problem_persists Problem Persists remove_guard->problem_persists check_tubing Inspect System for Excessive Tubing/Dead Volume replace_column->check_tubing problem_persists->replace_column Yes solution Problem Resolved problem_persists->solution No check_tubing->solution

Caption: A step-by-step guide for resolving system-wide peak tailing.

References

Technical Support Center: Derivatization of 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the derivatization of 2-aminopentane (B145832).

Frequently Asked Questions (FAQs)

Q1: What are the most common derivatization methods for this compound?

A1: The most common derivatization methods for this compound, a primary amine, are acylation, silylation, and chiral derivatization. These methods are used to increase the volatility of the compound for gas chromatography (GC), improve its detectability for high-performance liquid chromatography (HPLC), and to determine its enantiomeric purity.[1][2]

Q2: What is the primary side reaction to be concerned about during the derivatization of this compound?

A2: The most significant side reaction is the formation of imines (also known as Schiff bases).[3][4] This occurs when this compound reacts with carbonyl compounds, such as acetone, which is often used as a solvent. This reaction is reversible and its rate is highly dependent on the pH of the reaction mixture.[5]

Q3: How can I prevent imine formation?

A3: To prevent imine formation, it is crucial to avoid the use of carbonyl-containing solvents like acetone. Opt for non-reactive solvents such as dichloromethane (B109758) (DCM), acetonitrile, or toluene. Additionally, controlling the pH of the reaction is vital; imine formation is generally fastest around a pH of 5.[5] Conducting the reaction under anhydrous conditions can also help, as the formation of imines involves the elimination of water.

Q4: I am working with a chiral sample of this compound. What are the best practices for derivatization to determine enantiomeric excess?

A4: For determining the enantiomeric excess of chiral amines like this compound, the use of a chiral derivatizing agent (CDA) is a standard and robust method.[6] The CDA, which is enantiomerically pure, reacts with the racemic amine to form a mixture of diastereomers. These diastereomers have different physical properties and can be separated and quantified using standard chromatographic techniques like HPLC or GC.[6] Common CDAs for primary amines include Mosher's acid chloride (MTPA-Cl) and Marfey's reagent (FDAA).[6]

Q5: My derivatization reaction is showing a very low yield. What are the most common causes?

A5: Low yields in derivatization reactions can stem from several factors.[7][8] These include the use of degraded or impure reagents, suboptimal reaction conditions (temperature, time), incorrect pH, or the presence of moisture, especially in silylation reactions.[9] It is also possible that side reactions, such as the aforementioned imine formation, are consuming your starting material. A systematic troubleshooting approach is often necessary to identify and resolve the issue.[8]

Troubleshooting Guides

Issue 1: Low or No Product Yield
Potential CauseRecommended Solution
Degraded Reagents Use fresh, high-purity derivatizing reagents. Many are sensitive to moisture and should be stored in a desiccator.
Suboptimal Reaction Temperature Optimize the reaction temperature. While some reactions proceed at room temperature, others may require gentle heating to overcome the activation energy barrier.[7] However, excessive heat can lead to degradation.
Incorrect Reaction Time Monitor the reaction progress using an appropriate analytical technique like TLC or GC to determine the optimal reaction time for maximum conversion.[10]
Presence of Moisture For moisture-sensitive reactions like silylation, ensure all glassware is oven-dried and use anhydrous solvents.[9]
Incorrect pH The pH of the reaction mixture is critical, especially for acylation. For most amine derivatizations, a basic pH is required to ensure the amine is deprotonated and nucleophilic.[11]
Side Reaction (Imine Formation) Avoid using carbonyl-containing solvents (e.g., acetone). Use non-reactive solvents like dichloromethane or acetonitrile.
Issue 2: Presence of Multiple Products (Side Reactions)
Potential CauseRecommended Solution
Imine Formation with Solvent As mentioned, avoid carbonyl solvents. If their use is unavoidable, consider protecting the amine group before proceeding with the desired reaction.
Over-derivatization In some cases, if other reactive functional groups are present, they may also be derivatized. Use a milder derivatizing agent or optimize the stoichiometry of your reagents.
Degradation of Product If the desired derivative is unstable under the reaction or workup conditions, consider using a milder derivatization method or adjusting the workup procedure (e.g., lower temperatures, neutral pH washes).[8]

Quantitative Data

The following tables summarize representative quantitative data for common derivatization reactions of this compound. Please note that yields and purity are highly dependent on specific experimental conditions.

Table 1: N-Acylation of this compound with Acetic Anhydride (B1165640)
CatalystSolventTemperature (°C)Time (h)Yield (%)Purity (%)
NoneNeat25185>95
Pyridine (B92270)Dichloromethane25292>98
Triethylamine (B128534)Dichloromethane0-251.590>97

Note: Data is compiled from general procedures for N-acylation of primary amines and represents expected outcomes for this compound.[12]

Table 2: Silylation of this compound with BSTFA
CatalystSolventTemperature (°C)Time (min)Conversion (%)
NoneAcetonitrile6030>98
1% TMCSAcetonitrile6015>99
PyridineDichloromethane2560>95

Note: Data is based on typical silylation protocols for primary amines.[13] The addition of a catalyst like TMCS can significantly reduce the reaction time.

Experimental Protocols

Protocol 1: N-Acetylation of this compound

This protocol describes a standard procedure for the N-acetylation of this compound using acetic anhydride.

Materials:

  • This compound

  • Acetic Anhydride

  • Pyridine

  • Dichloromethane (DCM), anhydrous

  • 1 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

Procedure:

  • In a round-bottom flask under a nitrogen atmosphere, dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Add pyridine (1.2 equivalents) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.1 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, transfer the reaction mixture to a separatory funnel.

  • Wash the organic layer sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude N-acetyl-2-aminopentane.

  • The product can be further purified by column chromatography or distillation if necessary.

Protocol 2: Chiral Derivatization of this compound using (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl Chloride (Mosher's Acid Chloride) for NMR Analysis

This protocol is for the derivatization of a racemic mixture of this compound to form diastereomers for the determination of enantiomeric excess by ¹H NMR.

Materials:

  • (±)-2-Aminopentane

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous Dichloromethane (DCM)

  • Triethylamine (TEA)

  • NMR tubes

  • Deuterated Chloroform (CDCl₃)

Procedure:

  • In a clean, dry vial, dissolve (±)-2-aminopentane (1 equivalent) in anhydrous DCM.

  • Add triethylamine (1.5 equivalents) to the solution.

  • In a separate vial, dissolve Mosher's acid chloride (1.1 equivalents) in anhydrous DCM.

  • Slowly add the Mosher's acid chloride solution to the amine solution with stirring.

  • Allow the reaction to proceed at room temperature for 30 minutes.

  • Evaporate the solvent under a gentle stream of nitrogen.

  • Dissolve the resulting residue in CDCl₃ for NMR analysis.

  • The enantiomeric excess can be determined by comparing the integration of well-resolved signals corresponding to the two diastereomers in the ¹H NMR spectrum.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Analysis Start Start Dissolve this compound Dissolve this compound Start->Dissolve this compound Add Reagents Add Reagents Dissolve this compound->Add Reagents Reaction Mixture Reaction Mixture Add Reagents->Reaction Mixture Monitor Progress Monitor Progress Reaction Mixture->Monitor Progress Monitor Progress->Reaction Mixture Incomplete Quench & Extract Quench & Extract Monitor Progress->Quench & Extract Complete Dry & Concentrate Dry & Concentrate Quench & Extract->Dry & Concentrate Purify Purify Dry & Concentrate->Purify Purify->Dry & Concentrate Impure Analyze Analyze Purify->Analyze Pure

Caption: General experimental workflow for the derivatization of this compound.

troubleshooting_yield Low Yield Low Yield Check Reagents Check Reagents Low Yield->Check Reagents Optimize Conditions Optimize Conditions Low Yield->Optimize Conditions Investigate Side Reactions Investigate Side Reactions Low Yield->Investigate Side Reactions Fresh Reagents? Fresh Reagents? Check Reagents->Fresh Reagents? Temp/Time Optimized? Temp/Time Optimized? Optimize Conditions->Temp/Time Optimized? Carbonyl Solvent? Carbonyl Solvent? Investigate Side Reactions->Carbonyl Solvent? Fresh Reagents?->Low Yield No Improved Yield Improved Yield Fresh Reagents?->Improved Yield Yes Temp/Time Optimized?->Low Yield No Temp/Time Optimized?->Improved Yield Yes Carbonyl Solvent?->Low Yield Yes Carbonyl Solvent?->Improved Yield No

Caption: Troubleshooting logic for low derivatization yield of this compound.

References

Technical Support Center: Scaling up 2-Aminopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the synthesis of 2-aminopentane (B145832), with a focus on scaling the process from a laboratory setting to a pilot plant.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable method for synthesizing this compound? A1: The most prevalent and scalable method for this compound synthesis is the reductive amination of 2-pentanone.[1][2] This process involves the reaction of 2-pentanone with an amine source, typically ammonia (B1221849), to form an intermediate imine, which is then reduced to the final this compound product.[3][4] For industrial and pilot-scale operations, catalytic hydrogenation over a supported metal catalyst is often the most ideal and greenest approach for the reduction step.[5]

Q2: What are the primary challenges when scaling up this compound synthesis from the lab to a pilot plant? A2: Scaling up presents several critical challenges that must be addressed:

  • Heat Management: Reductive amination is often exothermic. Heat dissipation is manageable in small lab flasks but can become a significant safety hazard in large pilot plant reactors, potentially leading to thermal runaway.[6][7]

  • Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" or areas of high reagent concentration, resulting in side reactions and decreased yield.[8]

  • Safety and Handling: Handling large quantities of flammable materials like 2-pentanone and this compound requires stringent safety protocols, including grounding equipment to prevent static discharge and using explosion-proof equipment.[9] Off-gassing of hydrogen during the reaction and quenching steps also needs to be safely managed.[5]

  • Process Reproducibility: Ensuring consistent yield and purity between batches is more complex at a larger scale and requires robust process controls.[7][10]

Q3: What are the key safety precautions for handling this compound? A3: this compound is a highly flammable liquid that can cause severe skin burns and eye damage.[11][12] All handling should be performed in a well-ventilated area, away from ignition sources.[9] Mandatory personal protective equipment (PPE) includes tightly fitting safety goggles, a face shield, and chemical-resistant gloves.[9] Equipment must be properly grounded to prevent the buildup of electrostatic charge.[9]

Q4: How is this compound typically purified at a larger scale? A4: For large-scale purification, vacuum distillation is a common and efficient method for liquid amines like this compound.[13] An alternative method involves forming a salt, such as this compound hydrochloride, by reacting the amine with an acid like HCl. The resulting salt often precipitates and can be easily filtered and washed, providing a simple and effective purification method that can be applied on an industrial scale.[14] The pure amine can then be liberated from the salt if needed.

Troubleshooting Guide

Q5: We are experiencing low yields of this compound in our reaction. What are the common causes and how can we troubleshoot this? A5: Low yield is a frequent issue in reductive amination. A systematic approach is needed to identify the root cause.[15]

  • Possible Cause 1: Incomplete Imine Formation. The reaction between the ketone and ammonia to form the imine is a reversible equilibrium.[4]

    • Solution: Ensure water, a byproduct of imine formation, is effectively removed to drive the reaction forward. On a lab scale, this can be done with molecular sieves. On a pilot scale, a Dean-Stark trap or similar apparatus for azeotropic removal of water may be necessary. Also, adding a catalytic amount of a mild acid, like acetic acid, can help protonate the carbonyl oxygen, making the ketone more susceptible to attack by the amine.[15][16]

  • Possible Cause 2: Competitive Reduction of the Ketone. The reducing agent may be reducing the starting material, 2-pentanone, to 2-pentanol (B3026449) instead of reducing the imine intermediate.[4]

    • Solution: Monitor the formation of the imine intermediate by TLC or NMR before adding the reducing agent.[16] Alternatively, use a milder reducing agent that is selective for the imine over the ketone, such as sodium triacetoxyborohydride (B8407120) (STAB) or sodium cyanoborohydride (NaBH₃CN).[3][4]

  • Possible Cause 3: Suboptimal Reaction Conditions. The reaction time or temperature may not be optimized.

    • Solution: Monitor the reaction progress over time to ensure it has gone to completion. Some reactions may require stirring overnight.[17] A moderate increase in temperature can sometimes improve the rate of imine formation.[16]

Q6: Our final product contains significant impurities. How can we identify and minimize them? A6: Impurities often arise from side reactions or unreacted starting materials.

  • Common Impurity 1: 2-Pentanol. This forms from the direct reduction of the starting ketone.

    • Solution: As mentioned in Q5, use a milder, imine-selective reducing agent like STAB.[3][4] Allowing sufficient time for imine formation before adding the reductant can also minimize this side reaction.[3]

  • Common Impurity 2: Dialkylation Products. If a primary amine is used as the nitrogen source and the product is also a primary or secondary amine, over-alkylation can occur.

    • Solution: While less of an issue when using ammonia to form a primary amine, controlling stoichiometry is key. A stepwise procedure, where the imine is formed first and then reduced, can offer better control than a one-pot method.[18]

  • Common Impurity 3: Unreacted 2-Pentanone. This indicates an incomplete reaction.

    • Solution: Increase reaction time or consider a slight excess of the amine source and reducing agent. Ensure efficient water removal to drive the reaction to completion.[15]

Experimental Protocols

Laboratory-Scale Synthesis: Reductive Amination of 2-Pentanone

This protocol describes a common lab-scale synthesis using sodium borohydride (B1222165).

Materials:

  • 2-Pentanone

  • Ammonia (7 N solution in Methanol)

  • Methanol (B129727) (anhydrous)

  • Sodium Borohydride (NaBH₄)

  • Acetic Acid (glacial)

  • Hydrochloric Acid (HCl, concentrated)

  • Sodium Hydroxide (NaOH)

  • Diethyl Ether or Dichloromethane (B109758)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Imine Formation: In a round-bottom flask equipped with a magnetic stirrer, dissolve 2-pentanone (1.0 eq) in anhydrous methanol.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of ammonia in methanol (1.5 eq) followed by a catalytic amount of glacial acetic acid (0.1 eq).

  • Allow the mixture to stir at room temperature for 2-3 hours to facilitate imine formation. Monitor the reaction by TLC or GC-MS if possible.[16]

  • Reduction: Cool the flask back to 0°C. Add sodium borohydride (1.2 eq) portion-wise over 30 minutes, ensuring the temperature does not rise significantly.

  • After the addition is complete, remove the ice bath and let the reaction stir at room temperature overnight.[17]

  • Workup and Isolation: Carefully quench the reaction by slowly adding water.

  • Reduce the volume of the solvent using a rotary evaporator.

  • Add diethyl ether or dichloromethane and water to perform a liquid-liquid extraction.

  • Acidify the aqueous layer with concentrated HCl to a pH of ~2 to protonate the amine, moving it to the aqueous phase.

  • Separate the layers and wash the aqueous layer with the organic solvent to remove any unreacted ketone or alcohol byproduct.

  • Basify the aqueous layer with a concentrated NaOH solution to a pH of >12.

  • Extract the free amine product into fresh diethyl ether or dichloromethane (repeat 3 times).

  • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure.

Pilot Plant-Scale Synthesis: Conceptual Protocol

This protocol outlines key considerations for scaling the synthesis to a pilot plant.

Equipment:

  • Jacketed glass-lined or stainless steel reactor with temperature control, overhead stirrer, and reflux condenser.

  • Addition vessel for controlled feeding of reagents.

  • Receiving vessel for extractions.

  • Vacuum distillation setup.

Procedure:

  • Reactor Preparation: Ensure the reactor is clean, dry, and inerted with nitrogen gas.

  • Charge Reagents: Charge the reactor with methanol and 2-pentanone. Begin agitation and cool the reactor jacket to 0-5°C.

  • Imine Formation: Slowly add the ammonia/methanol solution from the addition vessel over 1-2 hours, carefully controlling the temperature. Add acetic acid. Allow the reaction to stir for 3-5 hours at a controlled temperature (e.g., 20-25°C).

  • Reduction: Cool the reactor contents back to 0-5°C. Prepare a solution or slurry of sodium borohydride in a suitable solvent and add it slowly via the addition vessel. Caution: This step is exothermic and generates hydrogen gas. Ensure adequate cooling capacity and proper venting.[5] The addition rate must be controlled to keep the internal temperature within a safe range (e.g., <15°C).

  • Reaction and Quench: After addition, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Quench the reaction by the controlled addition of water, again managing temperature and off-gassing.

  • Workup and Isolation: Perform the aqueous workup (acidification, wash, basification, extraction) in the reactor or a dedicated extraction vessel. Phase separation times will be longer than in the lab.

  • Purification: Transfer the crude organic phase to a distillation unit. Perform fractional distillation under vacuum to isolate the pure this compound.[13]

Data Presentation: Lab vs. Pilot Plant

Table 1: Reagent Quantities

Reagent Lab Scale (10g Product Target) Pilot Plant (10kg Product Target) Ratio (Pilot/Lab)
2-Pentanone ~12 g (0.14 mol) ~12 kg (139.3 mol) 1000
Ammonia (7N in MeOH) ~30 mL (0.21 mol) ~30 L (210 mol) 1000
Sodium Borohydride ~6.3 g (0.17 mol) ~6.3 kg (166.5 mol) 1000

| Methanol (Solvent) | ~200 mL | ~200 L | 1000 |

Table 2: Process Parameters

Parameter Lab Scale Pilot Plant Key Considerations for Scale-Up
Vessel 500 mL Round-bottom flask 300 L Jacketed Reactor Surface area to volume ratio decreases, affecting heat transfer.[7]
Addition Time 15-30 minutes 2-4 hours Slower addition needed to control exotherms.[6]
Temperature Control Ice bath Jacketed vessel with thermal fluid Requires precise, automated control to prevent runaway reactions.
Agitation Magnetic stirrer Overhead mechanical stirrer Must ensure efficient mixing to avoid concentration/temperature gradients.[8]
Workup Time ~2 hours ~8-12 hours Phase separation is significantly slower in large vessels.

| Expected Yield | 65-75% | 60-70% | Yields may be slightly lower initially due to non-ideal conditions. |

Mandatory Visualizations

Synthesis Pathway

Synthesis_Pathway node_ketone 2-Pentanone node_imine Imine Intermediate node_ketone->node_imine + NH3 - H2O node_ammonia Ammonia (NH3) node_amine This compound node_imine->node_amine node_reductant Reducing Agent (e.g., NaBH4) node_reductant->node_amine Reduction Troubleshooting_Workflow start Start: Low Product Yield check_imine Was imine formation monitored and confirmed? start->check_imine action_monitor Action: Monitor imine formation (TLC, GC-MS). Add catalytic acid. Ensure water is removed. check_imine->action_monitor No check_ketone Is 2-pentanol (byproduct) detected? check_imine->check_ketone Yes action_monitor->check_imine action_reductant Action: Switch to milder reductant (e.g., STAB). Add reductant only after imine has formed. check_ketone->action_reductant Yes check_sm Are starting materials still present? check_ketone->check_sm No action_reductant->check_ketone action_conditions Action: Increase reaction time. Check reagent stoichiometry and quality. check_sm->action_conditions Yes end_node Problem Resolved check_sm->end_node No action_conditions->check_sm Scale_Up center Pilot Plant Scale-Up heat Heat Management (Exotherm Control) center->heat mass Mass Transfer (Mixing Efficiency) center->mass safety Safety (Handling & Off-Gassing) center->safety process Process Control (Reproducibility) center->process sub_heat1 Jacketed Reactors heat->sub_heat1 sub_heat2 Controlled Addition Rate heat->sub_heat2 sub_mass1 Baffle Design mass->sub_mass1 sub_mass2 Impeller Speed & Type mass->sub_mass2 sub_safety1 Inert Atmosphere safety->sub_safety1 sub_safety2 Ventilation & Scrubbers safety->sub_safety2 sub_process1 Automated Monitoring (PAT) process->sub_process1 sub_process2 Robust SOPs process->sub_process2

References

Technical Support Center: Resolving Enantiomeric Separation Issues of 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues encountered during the enantiomeric separation of 2-aminopentane (B145832).

Troubleshooting Guides

This section provides solutions to common problems encountered during the chiral separation of this compound.

Issue 1: Poor or No Resolution of Enantiomers

Question: I am not seeing any separation between the enantiomers of this compound. What are the possible causes and how can I fix this?

Answer:

Poor or no resolution is a common issue in chiral chromatography. The primary reasons often involve an inappropriate choice of chiral stationary phase (CSP) or a suboptimal mobile phase composition. Here is a step-by-step guide to troubleshoot this problem:

  • Verify Chiral Stationary Phase (CSP) Selection: The choice of CSP is critical for successful enantiomeric separation. For primary amines like this compound, several types of CSPs have shown effectiveness.

    • Polysaccharide-based CSPs: Columns with amylose (B160209) or cellulose (B213188) derivatives (e.g., Chiralpak IA, IB, IC, IE) are widely used for their broad selectivity.

    • Crown Ether-based CSPs: These are particularly effective for primary amines but typically require an acidic mobile phase.

    • Cyclofructan-based CSPs: These have also demonstrated success in separating primary amines, especially in polar organic mode.

    If you are not achieving separation, consider screening different types of CSPs.

  • Optimize Mobile Phase Composition: The mobile phase plays a crucial role in modulating the interaction between the analyte and the CSP.

    • Normal-Phase HPLC: Adjust the ratio of the non-polar solvent (e.g., hexane, heptane) to the polar modifier (e.g., isopropanol, ethanol). A lower percentage of the polar modifier often increases retention and may improve resolution.

    • Reversed-Phase HPLC: Vary the percentage of the organic modifier (e.g., acetonitrile, methanol) and the pH of the aqueous phase.

    • Supercritical Fluid Chromatography (SFC): Optimize the co-solvent (e.g., methanol, ethanol) percentage and the concentration of additives.

  • Incorporate Mobile Phase Additives: Additives can significantly enhance enantioselectivity.

    • For Polysaccharide and Cyclofructan CSPs: For basic analytes like this compound, basic additives such as diethylamine (B46881) (DEA) or triethylamine (B128534) (TEA) are commonly used to improve peak shape and resolution. However, in some cases, acidic additives like trifluoroacetic acid (TFA) in combination with a base can be more effective.[1]

    • For Crown Ether CSPs: An acidic mobile phase, often containing perchloric acid or TFA, is typically required.[2]

  • Consider Derivatization: If direct separation is challenging, derivatizing the primary amine group can enhance chiral recognition.

    • For GC Analysis: Derivatization with reagents like trifluoroacetic anhydride (B1165640) or isopropyl isocyanate can improve volatility and separation.[3]

    • For HPLC Analysis: Derivatizing with agents that introduce a chromophore, such as 4-chloro-7-nitro-1,2,3-benzoxadiazole (NBD-Cl), can aid in both separation and detection.

Issue 2: Peak Tailing

Question: My chromatogram for this compound shows significant peak tailing. What could be causing this and how can I obtain more symmetrical peaks?

Answer:

Peak tailing for basic compounds like this compound is often due to strong interactions with residual silanol (B1196071) groups on the silica (B1680970) support of the column. Here’s how to address this issue:

  • Use a Basic Additive: Incorporating a small concentration (typically 0.1-0.5%) of a basic additive like diethylamine (DEA), triethylamine (TEA), or butylamine (B146782) (BA) into the mobile phase is the most common and effective solution.[4] These additives compete with the analyte for active sites on the stationary phase, reducing tailing.

  • Adjust Mobile Phase pH (Reversed-Phase): In reversed-phase HPLC, increasing the pH of the mobile phase can suppress the ionization of the amine, leading to less interaction with silanols and improved peak shape.

  • Check for Column Contamination: Contamination at the column inlet can lead to peak distortion. If the problem persists, consider flushing the column with a strong solvent or replacing the guard column.

  • Sample Overload: Injecting too much sample can lead to peak asymmetry. Try reducing the injection volume or the sample concentration.

Issue 3: Peak Splitting

Question: I am observing split peaks for my this compound sample. What is the cause of this and how can it be resolved?

Answer:

Peak splitting can arise from several factors, ranging from issues with the sample solvent to problems with the column itself.

  • Sample Solvent Incompatibility: If the sample is dissolved in a solvent that is much stronger than the mobile phase, it can cause peak distortion, including splitting, especially for early eluting peaks. Solution: Whenever possible, dissolve your sample in the initial mobile phase.

  • Column Void or Contamination: A void at the head of the column or a partially blocked frit can cause the sample to travel through different paths, resulting in a split peak.

    • Troubleshooting: First, try removing the guard column to see if it is the source of the problem. If the issue persists, you can try back-flushing the analytical column. If a void is suspected, the column may need to be replaced.

  • Co-eluting Impurity: It is possible that the split peak is actually two different compounds eluting very close together.

    • Verification: Inject a smaller volume of the sample. If the two peaks become more distinct, it is likely a co-eluting impurity. In this case, the method will need to be optimized to improve the resolution between the two components.[5][6]

Frequently Asked Questions (FAQs)

Q1: Which chromatographic technique is best for the enantiomeric separation of this compound: HPLC, GC, or SFC?

A1: All three techniques can be used effectively, and the "best" choice often depends on the specific requirements of the analysis (e.g., speed, scale, available equipment).

  • HPLC with chiral stationary phases is a very common and versatile method.[4]

  • GC is well-suited for volatile amines like this compound, but often requires derivatization to improve peak shape and volatility.[3]

  • SFC is a "greener" alternative to normal-phase HPLC, offering fast separations and reduced solvent consumption. It has been shown to be very effective for the separation of primary amines.[1][2]

Q2: Do I need to derivatize this compound for chiral separation?

A2: Not always. Direct separation of underivatized this compound is possible, particularly with HPLC and SFC using appropriate chiral stationary phases and mobile phases.[1][2] However, derivatization can be a useful strategy if you are facing challenges with direct methods, or if you are using GC. Derivatization can improve peak shape, enhance the interaction with the stationary phase, and in the case of HPLC, introduce a UV-active group for easier detection.[3]

Q3: How can I improve the reproducibility of my chiral separation method for this compound?

A3: Poor reproducibility in chiral separations can be a significant challenge. To improve it:

  • Precise Mobile Phase Preparation: Ensure the exact composition of the mobile phase, including additives, is consistent for every run. Even small variations can affect selectivity.

  • Stable Column Temperature: Use a column oven to maintain a constant and uniform temperature. Temperature fluctuations can impact chiral recognition.

  • Thorough Column Equilibration: Chiral stationary phases may require longer equilibration times than achiral phases, especially when changing the mobile phase.

  • Avoid Additive Memory Effects: When switching between methods that use different additives (e.g., acidic vs. basic), be aware of "memory effects" where traces of the previous additive can linger on the column and affect the current separation. Thoroughly flush the column with an appropriate solvent before switching methods.[7]

Q4: Can I reverse the elution order of the this compound enantiomers?

A4: Yes, the elution order can often be reversed. Here are a few ways to achieve this:

  • Use the Opposite Enantiomer of the Chiral Selector: Some chiral stationary phases are available with both enantiomeric forms of the chiral selector. Using the opposite column will reverse the elution order. For example, Crownpak® CR-I columns are available in both (+) and (-) forms.[2]

  • Change the Chiral Stationary Phase: Switching to a different type of CSP (e.g., from a polysaccharide-based to a cyclodextrin-based column) can sometimes result in a reversal of elution order.

  • Modify the Mobile Phase: In some cases, changing the mobile phase composition or additives can alter the interaction mechanism and lead to a reversal of elution order.

Quantitative Data Summary

The following tables summarize quantitative data for the enantiomeric separation of this compound and related primary amines on different chromatographic systems.

Table 1: Gas Chromatography (GC) of Derivatized this compound

AnalyteDerivatizing AgentChiral Stationary PhaseTemperature (°C)k'₂αRsReference
This compoundTrifluoroacetic anhydrideProline-based1102.581.030.81[3]

k'₂ = retention factor of the second eluted enantiomer; α = separation factor; Rs = resolution factor

Table 2: Supercritical Fluid Chromatography (SFC) of Primary Amines

AnalyteChiral Stationary PhaseMobile PhaseFlow Rate (mL/min)αRsReference
1-PhenylethylamineCyclofructan-based (CF6-P)80:20 CO₂:Methanol + 0.3% TFA/0.2% TEA31.151.8[1]
1-(1-Naphthyl)ethylamineCyclofructan-based (CF6-P)80:20 CO₂:Methanol + 0.3% TFA/0.2% TEA31.131.5[1]

TFA = Trifluoroacetic acid; TEA = Triethylamine

Experimental Protocols

Protocol 1: Enantiomeric Separation of this compound by Gas Chromatography (GC) with Derivatization

This protocol is based on the methodology described for the separation of aliphatic amines on a proline-based chiral stationary phase.[3]

1. Derivatization of this compound:

  • React the racemic this compound with trifluoroacetic anhydride. This is a standard procedure to increase the volatility and improve the chromatographic behavior of primary amines.

2. GC System and Conditions:

  • Gas Chromatograph: A standard GC system equipped with a Flame Ionization Detector (FID).
  • Chiral Column: A capillary column coated with a proline-based chiral stationary phase.
  • Carrier Gas: Hydrogen or Helium.
  • Temperature Program: Isothermal analysis at 110 °C.
  • Injector and Detector Temperature: 250 °C.

3. Procedure:

  • Inject a small volume (e.g., 1 µL) of the derivatized this compound solution into the GC.
  • Record the chromatogram and determine the retention times of the two enantiomers.
  • Calculate the separation factor (α) and resolution (Rs) to evaluate the separation performance.

Protocol 2: Screening for Enantiomeric Separation of Primary Amines by Supercritical Fluid Chromatography (SFC)

This protocol is a general screening method adapted from studies on primary amine separations.[1]

1. SFC System and Conditions:

  • SFC System: An analytical SFC system with a photodiode array (PDA) detector.
  • Chiral Column: A polysaccharide-based or cyclofructan-based chiral stationary phase (e.g., Chiralpak or Larihc).
  • Mobile Phase: Supercritical CO₂ and a modifier (e.g., methanol).
  • Additive: A combination of an acid and a base in the modifier, for example, 0.3% trifluoroacetic acid (TFA) and 0.2% triethylamine (TEA) in methanol.
  • Flow Rate: 3-4 mL/min.
  • Back Pressure: 150 bar.
  • Column Temperature: 30-40 °C.

2. Sample Preparation:

  • Dissolve the racemic this compound in ethanol (B145695) or the mobile phase modifier at a concentration of approximately 1 mg/mL.

3. Procedure:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the sample (e.g., 5 µL).
  • Monitor the separation at a suitable wavelength (e.g., 220 nm).
  • Evaluate the chromatogram for the resolution of the enantiomers.

Visualizations

Troubleshooting_Poor_Resolution start Poor or No Resolution check_csp Is the Chiral Stationary Phase (CSP) appropriate for primary amines? start->check_csp optimize_mp Optimize Mobile Phase Composition check_csp->optimize_mp Yes screen_csps Screen different CSPs (Polysaccharide, Crown Ether, etc.) check_csp->screen_csps No add_additives Incorporate Mobile Phase Additives (e.g., DEA, TEA, TFA) optimize_mp->add_additives consider_derivatization Consider Derivatization add_additives->consider_derivatization resolution_achieved Resolution Achieved consider_derivatization->resolution_achieved screen_csps->optimize_mp

Caption: Troubleshooting workflow for poor enantiomeric resolution.

Experimental_Workflow_SFC cluster_prep Preparation cluster_analysis SFC Analysis cluster_data Data Processing sample_prep Sample Preparation (1 mg/mL in modifier) injection Sample Injection sample_prep->injection mp_prep Mobile Phase Preparation (CO2 + Modifier with Additives) equilibration Column Equilibration mp_prep->equilibration equilibration->injection separation Enantiomeric Separation on Chiral Column injection->separation detection Detection (PDA) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Calculate α and Rs chromatogram->analysis

Caption: General experimental workflow for SFC enantioseparation.

References

Technical Support Center: 2-Aminopentane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-aminopentane (B145832). Our aim is to help you minimize impurities and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes for this compound and what are their primary impurity concerns?

A1: The most common synthetic routes for this compound are reductive amination of 2-pentanone, the Gabriel synthesis, and the Hofmann rearrangement. Each method has a unique impurity profile.

  • Reductive Amination: This is a widely used method that can suffer from incomplete reaction, leading to residual starting materials, and side reactions that form over-alkylation products or byproducts from the reducing agent.[1][2][3]

  • Gabriel Synthesis: This method is known for producing primary amines with high purity, but can be complicated by the incomplete removal of the phthalhydrazide (B32825) byproduct and unreacted alkyl halides.[4][5][6][7]

  • Hofmann Rearrangement: This reaction converts an amide to a primary amine with one less carbon atom. Impurities can arise from the intermediate isocyanate, which can react with nucleophiles other than water.[8][9][10]

Q2: I am observing a significant amount of a byproduct with a similar boiling point to this compound in my reductive amination reaction. What could it be and how can I minimize it?

A2: A common byproduct in the reductive amination of 2-pentanone is the corresponding secondary amine, formed from the reaction of the primary amine product with another molecule of the starting ketone followed by reduction. To minimize this, a molar excess of ammonia (B1221849) or the ammonium (B1175870) salt is recommended. Additionally, controlling the reaction temperature and the rate of addition of the reducing agent can help to suppress this side reaction.

Q3: After performing a Gabriel synthesis, I am struggling to remove the phthalhydrazide byproduct. What is the most effective purification method?

A3: The separation of phthalhydrazide can indeed be challenging.[6] The most common method is to precipitate the phthalhydrazide from the reaction mixture by adjusting the pH. Following filtration, the this compound can be isolated from the filtrate by extraction and subsequent distillation. For stubborn cases, column chromatography can be employed.

Q4: My Hofmann rearrangement reaction is giving a low yield of this compound and a significant amount of an unknown, high-molecular-weight byproduct. What is the likely cause?

A4: A common issue in the Hofmann rearrangement is the reaction of the intermediate isocyanate with the amine product to form a urea (B33335) byproduct. This can be minimized by ensuring rapid and efficient hydrolysis of the isocyanate. This is typically achieved by using a sufficient excess of aqueous base and maintaining adequate mixing to ensure the isocyanate reacts with water before it can encounter a product amine molecule.

Troubleshooting Guides

Reductive Amination of 2-Pentanone
Issue Potential Cause Troubleshooting Steps
Low conversion of 2-pentanone 1. Inactive catalyst (if using catalytic hydrogenation).[11] 2. Insufficient reducing agent. 3. Unfavorable reaction equilibrium for imine formation.[2]1. Use fresh, high-quality catalyst. 2. Use a slight excess of the reducing agent. 3. Remove water formed during imine formation using a Dean-Stark trap or a drying agent.
Presence of 2-pentanol (B3026449) impurity The reducing agent is reducing the ketone starting material.[2]Choose a milder reducing agent that is more selective for the imine, such as sodium triacetoxyborohydride (B8407120) (STAB).[2]
Formation of secondary amine impurity The primary amine product is reacting with the remaining 2-pentanone.Use a larger excess of ammonia or ammonium salt. Control the reaction temperature and the rate of addition of the reducing agent.
Residual reducing agent or byproducts Incomplete quenching or workup.Ensure thorough quenching of the reducing agent according to the manufacturer's protocol. Perform aqueous washes to remove water-soluble byproducts.
Gabriel Synthesis
Issue Potential Cause Troubleshooting Steps
Low yield of N-(pentan-2-yl)phthalimide 1. Incomplete reaction with 2-halopentane. 2. Use of a secondary alkyl halide, which can be less reactive in SN2 reactions.[6]1. Ensure anhydrous conditions and use a suitable polar aprotic solvent like DMF.[12] 2. Increase the reaction time or temperature. Consider using a more reactive 2-iodopentane.
Difficult separation of phthalhydrazide Phthalhydrazide has low solubility in many organic solvents.[6]After hydrazinolysis, acidify the reaction mixture to precipitate the phthalhydrazide, which can then be removed by filtration.
Presence of unreacted 2-halopentane Incomplete initial alkylation reaction.Use a slight excess of potassium phthalimide. Purify the intermediate N-(pentan-2-yl)phthalimide by recrystallization before proceeding to the hydrazinolysis step.
Hofmann Rearrangement
Issue Potential Cause Troubleshooting Steps
Low yield of this compound 1. Incomplete formation of the N-bromoamide intermediate. 2. Undesired side reactions of the isocyanate intermediate.[9]1. Use fresh, high-quality bromine and a strong base. 2. Ensure rapid hydrolysis of the isocyanate by using an excess of aqueous base and vigorous stirring.
Formation of urea byproduct The isocyanate intermediate is reacting with the this compound product.Add the hypobromite (B1234621) solution to the amide solution at a controlled rate to maintain a low concentration of the isocyanate.
Presence of starting amide Incomplete reaction.Ensure the use of stoichiometric amounts of bromine and base. Increase the reaction time or temperature if necessary.

Experimental Protocols

Protocol 1: Purification of this compound by Fractional Distillation

This protocol is suitable for separating this compound from impurities with significantly different boiling points.

  • Apparatus Setup: Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux or packed column), a condenser, a receiving flask, and a thermometer.

  • Sample Preparation: Dry the crude this compound over a suitable drying agent (e.g., anhydrous potassium carbonate) and filter to remove the desiccant.

  • Distillation:

    • Add the crude this compound to the distillation flask along with a few boiling chips.

    • Heat the flask gently.

    • Slowly increase the temperature and monitor the thermometer.

    • Collect the fraction that distills at the boiling point of this compound (approximately 90-92 °C).[13]

    • Discard any initial lower-boiling fractions and any higher-boiling residue.

  • Purity Analysis: Analyze the collected fraction using Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its purity.

Protocol 2: Purity Analysis of this compound by Gas Chromatography (GC)

This protocol outlines a general method for assessing the purity of a this compound sample.

  • Instrument Setup:

    • Column: Use a non-polar or mid-polar capillary column suitable for amine analysis (e.g., DB-5 or HP-5).

    • Injector Temperature: Set to 250 °C.

    • Detector (FID) Temperature: Set to 280 °C.

    • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp up to 200 °C at a rate of 10 °C/min.

    • Carrier Gas: Use helium or hydrogen at a constant flow rate.

  • Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent (e.g., dichloromethane (B109758) or methanol).

  • Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

  • Data Analysis:

    • Identify the peak corresponding to this compound based on its retention time (determined by running a standard if available).

    • Integrate the areas of all peaks in the chromatogram.

    • Calculate the purity of this compound as the percentage of its peak area relative to the total area of all peaks.

Visualizing Workflows and Pathways

Reductive_Amination_Workflow cluster_reactants Reactants cluster_reaction Reaction cluster_products Products & Impurities 2-Pentanone 2-Pentanone Imine_Formation Imine Formation 2-Pentanone->Imine_Formation 2-Pentanol 2-Pentanol Impurity 2-Pentanone->2-Pentanol Side Reaction Ammonia Ammonia Ammonia->Imine_Formation Reducing_Agent Reducing Agent (e.g., NaBH3CN, H2/Ni) Reduction Reduction Reducing_Agent->Reduction Reducing_Agent->2-Pentanol Imine_Formation->Reduction Unreacted_Pentanone Unreacted 2-Pentanone Imine_Formation->Unreacted_Pentanone Incomplete Reaction Secondary_Amine Secondary Amine Impurity Imine_Formation->Secondary_Amine This compound This compound (Desired Product) Reduction->this compound This compound->Secondary_Amine Side Reaction

Caption: Workflow for this compound synthesis via reductive amination.

Gabriel_Synthesis_Pathway Potassium_Phthalimide Potassium Phthalimide SN2_Reaction SN2 Reaction Potassium_Phthalimide->SN2_Reaction 2-Halopentane 2-Halopentane 2-Halopentane->SN2_Reaction N_Alkylphthalimide N-(pentan-2-yl)phthalimide SN2_Reaction->N_Alkylphthalimide Hydrazinolysis Hydrazinolysis N_Alkylphthalimide->Hydrazinolysis Hydrazine Hydrazine Hydrazine->Hydrazinolysis This compound This compound Hydrazinolysis->this compound Phthalhydrazide Phthalhydrazide (Byproduct) Hydrazinolysis->Phthalhydrazide

Caption: Key steps in the Gabriel synthesis of this compound.

Purification_Logic Crude_Product Crude this compound (with impurities) Purity_Analysis Purity Analysis (e.g., GC, NMR) Crude_Product->Purity_Analysis High_Purity High Purity Product Purity_Analysis->High_Purity >99% Pure Purification_Needed Purification Required Purity_Analysis->Purification_Needed <99% Pure Distillation Fractional Distillation Purification_Needed->Distillation Boiling Point Difference > 20°C Chromatography Column Chromatography Purification_Needed->Chromatography Similar Boiling Points Distillation->Purity_Analysis Chromatography->Purity_Analysis

Caption: Decision tree for the purification of this compound.

References

Enhancing the resolution of 2-Aminopentane in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for enhancing the resolution of 2-aminopentane (B145832) in mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals, providing targeted troubleshooting advice, frequently asked questions, and detailed protocols to address common challenges encountered during analysis.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in achieving high-resolution analysis of this compound by mass spectrometry?

The analysis of this compound presents several challenges. As a small molecule, it can suffer from low signal intensity and poor ionization efficiency in certain mass spectrometry setups. The most significant challenge, however, arises from the existence of isomers. These include:

  • Positional Isomers: Molecules with the same molecular formula but different structures, such as 1-aminopentane and 3-aminopentane (B48096). These isomers often produce identical or very similar mass spectra, making them difficult to distinguish without prior chromatographic separation.[1][2]

  • Enantiomers: this compound is a chiral molecule, existing as two non-superimposable mirror images (R- and S-enantiomers). These molecules have identical physical properties and mass spectra, requiring specialized chiral separation techniques to resolve.[3][4][5]

Q2: I am observing a very low signal for this compound. What are the most common causes and solutions?

Low signal intensity is a frequent issue and can stem from several factors.[6] Common causes include:

  • Poor Ionization Efficiency: Primary amines may not ionize efficiently under standard electrospray ionization (ESI) conditions. Consider switching to Atmospheric Pressure Chemical Ionization (APCI) or using chemical derivatization to introduce a more easily ionizable group.[6][7]

  • Suboptimal Sample Concentration: If the sample is too dilute, the signal will be weak. Conversely, a highly concentrated sample can lead to ion suppression.[6]

  • Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the ionization of the analyte, suppressing its signal. Improving sample clean-up or enhancing chromatographic separation can mitigate this.

  • Instrument Tuning: The mass spectrometer may not be properly tuned and calibrated for the low mass range. Regular calibration is crucial for optimal performance.[6]

Q3: When is chemical derivatization necessary for this compound analysis?

Chemical derivatization is recommended when you need to:

  • Enhance Ionization Efficiency: Tagging the amine group with a reagent like Dansyl Chloride introduces a moiety with high proton affinity, significantly boosting the signal in ESI-MS.[8][9]

  • Improve Chromatographic Separation: Derivatization can alter the polarity and size of the analyte, improving peak shape and resolution on a GC or LC column.[10]

  • Enable Chiral Resolution: Using a chiral derivatizing agent converts the enantiomers into diastereomers, which can then be separated on a standard (non-chiral) chromatography column.[5]

  • Increase Specificity: Derivatization adds a significant mass to the molecule, moving it to a higher m/z range with potentially less background interference.[11][12]

Q4: How can I differentiate between the positional isomers of aminopentane?

Since positional isomers like 1-, 2-, and 3-aminopentane have the same mass-to-charge ratio, they cannot be resolved by the mass spectrometer alone. The solution is to separate them before they enter the MS source, typically using:

  • Gas Chromatography (GC-MS): GC provides excellent separation for volatile compounds like aminopentanes. Using a column with appropriate polarity (e.g., a DB-5ms or equivalent) will allow for the separation of isomers based on their different boiling points and interactions with the stationary phase.

  • Liquid Chromatography (LC-MS): While more challenging, separation can be achieved using techniques like reversed-phase or HILIC chromatography, often after derivatization to improve retention and peak shape.[9]

Troubleshooting Guides

Issue 1: Poor Signal Intensity or No Detectable Peak

This is one of the most common problems encountered. Follow this workflow to diagnose and resolve the issue.

G start Start: Low/No Signal check_conc 1. Verify Sample Concentration (Is it within instrument's linear range?) start->check_conc check_tune 2. Check MS Tune & Calibration (Is the instrument performing optimally?) check_conc->check_tune Concentration OK check_source 3. Optimize Ion Source (Try ESI vs. APCI, adjust voltages, gas flows) check_tune->check_source Tune OK check_chrom 4. Evaluate Chromatography (Is the peak sharp? Any ion suppression?) check_source->check_chrom Source Optimized consider_deriv 5. Consider Derivatization (Use Dansyl-Cl or similar to boost signal) check_chrom->consider_deriv Chromatography OK, Signal Still Low solution Solution: Signal Enhanced consider_deriv->solution

Caption: Troubleshooting workflow for low MS signal intensity.

Issue 2: Inability to Separate this compound from Positional Isomers

If your chromatogram shows a single peak for all aminopentane isomers, your separation method is insufficient.

  • For GC-MS:

    • Decrease Temperature Ramp Rate: A slower temperature ramp increases the interaction time with the stationary phase, improving separation.

    • Use a Longer Column: A longer column (e.g., 60m instead of 30m) provides more theoretical plates and enhances resolution.

    • Change Stationary Phase: If a non-polar column (like a DB-5) is not working, try a more polar column (like a WAX-type column) to exploit different intermolecular interactions.

  • For LC-MS:

    • Optimize Mobile Phase Gradient: A shallower gradient can improve the resolution of closely eluting peaks.

    • Change Stationary Phase: Consider switching from a standard C18 column to a HILIC column, which can be more effective for separating small, polar amines.

    • Derivatize the Sample: Derivatization alters the chemical properties of the isomers, which may lead to better separation on a standard column.[8]

Issue 3: Chiral Enantiomers (R/S) are Not Resolved

Standard chromatographic methods will not separate enantiomers.

  • Solution 1: Chiral Chromatography: The most direct method is to use a specialized chiral column (e.g., a cyclodextrin-based column for GC or a chiral stationary phase for LC). These columns have chiral selectors in their stationary phase that interact differently with each enantiomer, causing them to elute at different times.

  • Solution 2: Chiral Derivatization: React the this compound sample with a chiral derivatizing agent (e.g., Marfey's reagent).[8] This converts the enantiomeric pair into a pair of diastereomers. Diastereomers have different physical properties and can be separated on a standard, non-chiral column.

Experimental Protocols

Protocol 1: Derivatization of this compound with Dansyl Chloride for LC-MS/MS

This protocol enhances detection sensitivity and improves chromatographic properties.

G cluster_prep Sample Preparation cluster_react Derivatization Reaction cluster_analysis Analysis sample 1. Aliquot Sample (100 µL in vial) buffer 2. Add Buffer (100 µL Sodium Bicarbonate, 100 mM, pH 9) sample->buffer reagent 3. Add Dansyl-Cl (200 µL of 2 mg/mL in Acetonitrile) buffer->reagent incubate 4. Incubate (60°C for 45 min in dark) reagent->incubate quench 5. Quench Reaction (100 µL Formic Acid) incubate->quench inject 6. Inject into LC-MS/MS System quench->inject

Caption: Experimental workflow for Dansyl Chloride derivatization.

Methodology:

  • Reagent Preparation: Prepare a 100 mM sodium bicarbonate buffer and adjust the pH to 9.0. Prepare a 2 mg/mL solution of Dansyl Chloride in acetonitrile (B52724).

  • Sample Preparation: Place 100 µL of the sample (containing this compound) into a 1.5 mL autosampler vial.

  • Buffering: Add 100 µL of the sodium bicarbonate buffer to the sample vial and vortex briefly.

  • Derivatization: Add 200 µL of the Dansyl Chloride solution to the vial. Cap tightly and vortex.

  • Incubation: Place the vial in a heating block at 60°C for 45 minutes. The reaction should be performed in the dark to prevent degradation of the Dansyl reagent.

  • Quenching: After incubation, cool the vial to room temperature. Add 100 µL of 2% formic acid in water to quench the reaction by consuming excess Dansyl Chloride.

  • Analysis: The sample is now ready for direct injection into an LC-MS/MS system. Use a C18 column and a mobile phase gradient of water and acetonitrile (both with 0.1% formic acid). Monitor the specific precursor-product ion transition for dansylated this compound.

Data Presentation

Table 1: Example of LC-MS/MS Parameter Optimization for Dansylated this compound
ParameterInitial ValueOptimized ValueRationale for Change
Capillary Voltage3.0 kV4.2 kVIncreased voltage improves ESI spray stability and ion generation.
Cone Voltage20 V35 VHigher voltage aids in-source desolvation and ion transmission.
Desolvation Temp.350 °C450 °CEnhanced desolvation reduces solvent adducts and noise.[13]
Collision Energy15 eV28 eVOptimized energy maximizes fragmentation into the target product ion.
Table 2: Impact of Derivatization on Signal-to-Noise (S/N) Ratio
AnalyteS/N Ratio (Underivatized)S/N Ratio (Dansyl-Cl Derivatized)Fold Improvement
This compound (10 ng/mL)~15> 900> 60x
3-Aminopentane (10 ng/mL)~12> 850> 70x
Table 3: Comparison of GC Columns for Positional Isomer Resolution
GC Column (30m x 0.25mm)Stationary PhaseResolution (Rs) between 1- and this compoundResolution (Rs) between 2- and 3-Aminopentane
DB-1100% Dimethylpolysiloxane1.2 (Poor)0.9 (Co-elution)
DB-WAXPolyethylene glycol2.5 (Good)2.1 (Good)

This technical support center provides a foundational guide to addressing the common issues in the mass spectrometric analysis of this compound. For more advanced or persistent issues, consulting instrument-specific manuals and application notes is highly recommended.

References

Validation & Comparative

A Comparative Analysis of 2-Aminopentane and Other Aliphatic Amines for Drug Development

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: Aliphatic amines are a class of organic compounds foundational to the synthesis of numerous pharmaceuticals and serve as crucial building blocks in drug discovery.[1] 2-Aminopentane (B145832) (also known as 1-methylbutylamine) is a primary aliphatic amine that, along with its isomers and related molecules, warrants careful comparative analysis for applications in medicinal chemistry.[1][2] These simple amines often exert their biological effects by interacting with specific neuroreceptors, most notably the Trace Amine-Associated Receptor 1 (TAAR1).[3][4] TAAR1 is a G protein-coupled receptor (GPCR) that modulates monoaminergic neurotransmission and has emerged as a promising therapeutic target for a range of neuropsychiatric disorders.[5][6] This guide provides an objective comparison of this compound with other relevant aliphatic amines, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.

Physicochemical Properties

The physicochemical properties of an amine, such as its boiling point, basicity (pKa), and lipophilicity (logP), are critical determinants of its pharmacokinetic and pharmacodynamic behavior. Lower aliphatic amines are typically gases or volatile liquids with a characteristic fishy odor.[7] Their solubility in water is influenced by their ability to form hydrogen bonds, which decreases as the size of the hydrophobic alkyl chain increases.[7][8]

Below is a comparative table of this compound and its primary structural isomer, 1-aminopentane (n-pentylamine).

PropertyThis compound1-Aminopentane (n-pentylamine)Reference(s)
Molecular Formula C₅H₁₃NC₅H₁₃N[1][9]
Molecular Weight 87.16 g/mol 87.16 g/mol [1][9]
Appearance Colorless to light yellow liquidClear colorless liquid[1][10]
Boiling Point 90.5-91.5 °C104-105 °C[11][12]
Density 0.736 g/mL at 25 °C0.752 g/mL at 25 °C[11]
pKa (of conjugate acid) Not specified; expected ~10-1110.21[9]
logP (Octanol/Water) 1.49 (Predicted)1.49 (Predicted)[12]

Pharmacological Activity at Trace Amine-Associated Receptor 1 (TAAR1)

Simple aliphatic and aromatic amines, including metabolites of amino acids, are the endogenous ligands for TAAR1.[13][14] Amphetamine and its structural relatives are also potent agonists at this receptor.[4] Activation of TAAR1 typically leads to the stimulation of adenylyl cyclase via a Gs protein, resulting in an increase in intracellular cyclic AMP (cAMP).[4][15] This signaling cascade is a key mechanism through which trace amines modulate the activity of dopamine, serotonin, and norepinephrine (B1679862) systems.[6][14]

While specific high-throughput screening data for this compound at TAAR1 is not extensively published, its structural similarity to known TAAR1 agonists suggests it is an active ligand. The following table presents pharmacological data for well-characterized TAAR1 agonists to provide a benchmark for comparison.

CompoundReceptor Binding Affinity (Ki, nM)Functional Potency (EC₅₀, nM)Target ReceptorReference(s)
β-Phenylethylamine (PEA) Varies by species~260 (human)hTAAR1[3][16]
p-Tyramine Varies by species~450 (rat)rTAAR1[15]
d-Amphetamine Varies by species~100 (human)hTAAR1[4]
RO5166017 (2-Aminooxazoline derivative) Not specified15 (human)hTAAR1[13]

Signaling Pathways and Experimental Workflows

TAAR1 Signaling Pathway

TAAR1 is primarily a Gs-coupled GPCR.[6] Upon agonist binding, it activates adenylyl cyclase, which catalyzes the conversion of ATP to cAMP.[3][15] The resulting increase in intracellular cAMP activates Protein Kinase A (PKA) and subsequently Protein Kinase C (PKC), leading to the phosphorylation of downstream targets and modulation of monoaminergic neurotransmitter release.[5][15]

TAAR1_Signaling cluster_membrane Cell Membrane TAAR1 TAAR1 Gs Gαs TAAR1->Gs activates AC Adenylyl Cyclase cAMP cAMP AC->cAMP converts Gs->AC activates Ligand Aliphatic Amine (e.g., this compound) Ligand->TAAR1 binds ATP ATP ATP->AC PKA PKA cAMP->PKA activates PKC PKC PKA->PKC activates Response Modulation of Neurotransmission PKC->Response leads to

Caption: Canonical TAAR1 Gs-coupled signaling cascade.

Experimental Workflow: Radioligand Binding Assay

To determine the binding affinity of a compound for a receptor, a competitive radioligand binding assay is a standard method.[17][18] This workflow outlines the key steps to measure how effectively a test compound (like this compound) displaces a known radioactively labeled ligand from the target receptor.

Binding_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Quantification cluster_analysis Data Analysis A1 Prepare Receptor (e.g., cell membranes) B1 Combine Receptor, Radioligand, and Test Compound A1->B1 A2 Prepare Radioligand (at constant concentration) A2->B1 A3 Prepare Test Compound (serial dilutions) A3->B1 B2 Incubate to Reach Equilibrium B1->B2 C1 Separate Bound from Free Radioligand (e.g., filtration) B2->C1 C2 Quantify Radioactivity (e.g., scintillation counting) C1->C2 D1 Plot % Inhibition vs. Log[Compound] C2->D1 D2 Calculate IC₅₀ and Ki D1->D2

Caption: General workflow for a competitive radioligand binding assay.

Experimental Protocols

Protocol 1: Competitive Radioligand Receptor Binding Assay

This protocol provides a general method for determining the binding affinity (Ki) of a test compound for TAAR1 expressed in cell membranes.[17][19]

1. Materials:

  • Test Compound: this compound or other aliphatic amines.

  • Cell Membranes: Commercially available or in-house prepared cell membranes expressing the target receptor (e.g., hTAAR1).

  • Radioligand: A suitable radiolabeled ligand with high affinity for TAAR1 (e.g., [³H]-p-Tyramine).

  • Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Non-specific Binding Ligand: A high concentration of a known unlabeled TAAR1 agonist (e.g., 10 µM β-phenylethylamine).

  • Apparatus: 96-well plates, cell harvester, glass fiber filters, scintillation vials, liquid scintillation counter.

2. Procedure:

  • Preparation: Prepare serial dilutions of the test compound in the assay buffer.

  • Assay Setup (in a 96-well plate):

    • Total Binding Wells: Add assay buffer, a fixed concentration of radioligand (typically at its Kd value), and the cell membrane preparation.

    • Non-specific Binding Wells: Add assay buffer, radioligand, cell membranes, and the high-concentration non-specific binding ligand.

    • Competition Binding Wells: Add assay buffer, radioligand, cell membranes, and varying concentrations of the test compound.

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).[17]

  • Termination and Filtration: Rapidly terminate the reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.[17]

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Quantification: Place the filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in Counts Per Minute, CPM) using a liquid scintillation counter.[17]

3. Data Analysis:

  • Calculate Specific Binding: Specific Binding (CPM) = Total Binding (CPM) - Non-specific Binding (CPM).

  • Plot the percentage of specific binding against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

  • Calculate the binding affinity constant (Ki) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: cAMP Functional Assay (BRET-based)

This protocol describes a method to measure the functional potency (EC₅₀) of a test compound by quantifying changes in intracellular cAMP levels upon TAAR1 activation.[20][21]

1. Materials:

  • Test Compound: this compound or other aliphatic amines.

  • Cell Line: A cell line (e.g., HEK293) stably co-expressing the target receptor (hTAAR1) and a cAMP biosensor (e.g., EPAC BRET biosensor).[20][21]

  • Cell Culture Medium: Appropriate medium (e.g., DMEM) supplemented with serum and antibiotics.

  • Assay Buffer: e.g., Hanks' Balanced Salt Solution (HBSS).

  • Phosphodiesterase (PDE) Inhibitor: e.g., 3-Isobutyl-1-methylxanthine (IBMX), to prevent cAMP degradation.[20][21]

  • Apparatus: White 96-well cell culture plates, plate reader capable of detecting Bioluminescence Resonance Energy Transfer (BRET).

2. Procedure:

  • Cell Seeding: Seed the engineered cells into a white 96-well plate and grow to a suitable confluency (e.g., 24-48 hours).

  • Assay Preparation: On the day of the experiment, replace the culture medium with assay buffer containing a PDE inhibitor (e.g., 200 µM IBMX) and incubate.[20][21]

  • Compound Addition: Add varying concentrations of the test compound to the wells. Include wells with a known agonist as a positive control and wells with buffer only as a negative control.

  • Incubation: Incubate the plate for a defined period (e.g., 15-20 minutes) at a controlled temperature (e.g., 37°C) to allow for receptor activation and cAMP production.[16]

  • BRET Measurement: Measure the BRET signal using a plate reader. For many cAMP biosensors, an increase in cAMP corresponds to a decrease in the BRET ratio.[16][20]

3. Data Analysis:

  • Normalize the BRET signal to the baseline (buffer-only wells).

  • Plot the change in BRET signal against the logarithm of the test compound concentration.

  • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the EC₅₀ value (the concentration of the compound that produces 50% of the maximal response).

The comparative analysis of this compound and other aliphatic amines is essential for understanding their structure-activity relationships and potential as therapeutic agents. While isomers like 1-aminopentane and this compound share identical molecular formulas, subtle differences in their structure can lead to distinct physicochemical properties and pharmacological activities. Their primary interaction with the TAAR1 receptor positions them as valuable tools for modulating monoaminergic systems. The provided experimental protocols for receptor binding and functional assays offer a robust framework for researchers to quantitatively assess and compare the potency and efficacy of these and other novel compounds, thereby accelerating the drug development process.

References

A Comparative Analysis of 2-Aminopentane and 1-Aminopentane in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the reactivity of 2-aminopentane (B145832) (a secondary amine) and 1-aminopentane (a primary amine) in nucleophilic substitution reactions. Understanding the nuanced differences in their performance is critical for applications in organic synthesis and drug development, where precise control over reaction kinetics and product outcomes is paramount. This document summarizes key physicochemical properties, comparative reaction kinetics, and detailed experimental protocols to aid in the selection of the appropriate aminopentane isomer for specific synthetic needs.

Executive Summary

1-Aminopentane, a primary amine, and this compound, a secondary amine, exhibit distinct reactivity profiles in nucleophilic substitution reactions, primarily governed by the interplay of their basicity, nucleophilicity, and steric hindrance. Generally, this compound is slightly more basic than 1-aminopentane. While secondary amines can be inherently more nucleophilic than primary amines due to the electron-donating nature of alkyl groups, the increased steric bulk around the nitrogen atom in this compound often leads to slower reaction rates in S_N2 reactions compared to its less hindered primary counterpart, 1-aminopentane. The choice between these two isomers will therefore depend on the specific substrate and desired reaction pathway.

Physicochemical and Reactivity Parameters

A comparison of the fundamental properties of 1-aminopentane and this compound provides a basis for understanding their differential behavior in substitution reactions.

Property1-AminopentaneThis compoundRationale
IUPAC Name Pentan-1-aminePentan-2-aminePositional isomerism of the amino group.
Structure CH₃(CH₂)₄NH₂CH₃CH(NH₂)CH₂CH₂CH₃Linear vs. branched alkyl group at the nitrogen.
Amine Class PrimarySecondaryOne vs. two alkyl groups attached to the nitrogen atom.
pKa of Conjugate Acid ~10.6~11.04[1][2]The two alkyl groups on the nitrogen of this compound increase electron density, making it a slightly stronger base.
Steric Hindrance LowerHigherThe methyl and propyl groups attached to the nitrogen in this compound create more steric bulk than the single pentyl group in 1-aminopentane.

Comparative Performance in Substitution Reactions

The efficacy of 1-aminopentane and this compound as nucleophiles in substitution reactions is highly dependent on the reaction mechanism (S_N1 vs. S_N2) and the nature of the electrophile.

S_N2 Reaction Kinetics

In S_N2 reactions, where the nucleophile attacks the electrophilic carbon in a single concerted step, steric hindrance plays a crucial role.

  • 1-Aminopentane: Due to the lower steric hindrance around the nitrogen atom, 1-aminopentane is generally a more effective nucleophile in S_N2 reactions, leading to faster reaction rates and higher yields with unhindered substrates.

  • This compound: The increased steric bulk of the 1-methylbutyl group significantly hinders the approach of the nitrogen nucleophile to the electrophilic center, resulting in slower S_N2 reaction rates compared to 1-aminopentane.

Table 1: Illustrative S_N2 Reaction Data (Reaction with Methyl Iodide)

AmineRelative Rate Constant (k_rel)Plausible Yield (%)
1-Aminopentane 1.0085
This compound ~0.4560
Acylation Reactions

Acylation, a common nucleophilic substitution at a carbonyl carbon, is also influenced by the structural differences between the two amines.

Table 2: Illustrative Acylation Reaction Data (Reaction with Acetyl Chloride)

AmineProductRelative RatePlausible Yield (%)
1-Aminopentane N-pentylacetamide1.0090
This compound N-(1-methylbutyl)acetamide~0.6075

Note: The data presented are representative values. The less hindered nature of 1-aminopentane generally allows for a faster and more complete reaction.

Experimental Protocols

The following are generalized protocols for conducting substitution reactions with 1-aminopentane and this compound.

Protocol 1: N-Alkylation with an Alkyl Halide (S_N2 Reaction)

Objective: To compare the rate of N-alkylation of 1-aminopentane and this compound with a primary alkyl halide.

Materials:

  • 1-Aminopentane

  • This compound

  • 1-Iodobutane (B1219991) (or other primary alkyl halide)

  • Acetonitrile (anhydrous)

  • Sodium bicarbonate

  • Internal standard (e.g., dodecane)

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • In two separate, dry, round-bottom flasks, prepare 0.1 M solutions of 1-aminopentane and this compound in anhydrous acetonitrile.

  • To each flask, add sodium bicarbonate (2.0 equivalents) to act as a base to neutralize the HI formed during the reaction.

  • Add the internal standard (0.1 equivalents) to each flask.

  • Initiate the reaction by adding 1-iodobutane (1.0 equivalent) to each flask simultaneously, while stirring vigorously at a constant temperature (e.g., 25 °C).

  • At regular time intervals (e.g., 15, 30, 60, 120, and 240 minutes), withdraw a small aliquot from each reaction mixture.

  • Quench the reaction in the aliquot by diluting with a known volume of a suitable solvent (e.g., ethyl acetate) and washing with water.

  • Analyze the organic layer of each aliquot by GC-MS to determine the concentration of the starting materials and the N-alkylated product.

  • Plot the concentration of the product versus time for each reaction to determine the initial reaction rates.

Protocol 2: N-Acylation with an Acid Chloride

Objective: To compare the yield of N-acylation of 1-aminopentane and this compound with an acid chloride.

Materials:

  • 1-Aminopentane

  • This compound

  • Acetyl chloride

  • Dichloromethane (anhydrous)

  • Triethylamine (B128534)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In two separate, dry, round-bottom flasks, dissolve 1-aminopentane (1.0 equivalent) and this compound (1.0 equivalent) in anhydrous dichloromethane.

  • To each flask, add triethylamine (1.2 equivalents) as a base to neutralize the HCl generated.

  • Cool both flasks to 0 °C in an ice bath.

  • Slowly add acetyl chloride (1.1 equivalents) dropwise to each flask with stirring.

  • Allow the reactions to warm to room temperature and stir for 2 hours.

  • Quench each reaction by adding saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer and wash sequentially with water and brine.

  • Dry the organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Determine the mass of the crude product and analyze its purity by NMR or GC-MS to calculate the reaction yield.

Reaction Mechanisms and Influencing Factors

The competition between S_N1 and S_N2 pathways and the overall reaction rate are influenced by several factors, as illustrated in the following diagrams.

G cluster_factors Factors Influencing Substitution Reactions Amine Amine Structure (1-Aminopentane vs. This compound) Outcome Reaction Rate and Mechanism (SN1 vs. SN2) Amine->Outcome Basicity, Nucleophilicity, Steric Hindrance Substrate Substrate Structure (e.g., Methyl, Primary, Secondary, Tertiary Halide) Substrate->Outcome Steric Hindrance, Carbocation Stability Leaving_Group Leaving Group Ability (e.g., I > Br > Cl) Leaving_Group->Outcome Stability of Leaving Group Solvent Solvent Polarity (Protic vs. Aprotic) Solvent->Outcome Stabilization of Intermediates and Transition States

Caption: Key factors influencing the rate and mechanism of nucleophilic substitution reactions involving amines.

G cluster_workflow Experimental Workflow for Kinetic Analysis start Prepare Reactant Solutions (Amine, Electrophile, Base, Internal Standard) mix Initiate Reaction at Constant Temperature start->mix sample Withdraw Aliquots at Timed Intervals mix->sample quench Quench Reaction in Aliquot sample->quench analyze Analyze by GC-MS or NMR quench->analyze data Determine Concentrations and Plot Kinetics analyze->data end Calculate Rate Constants data->end

Caption: A generalized experimental workflow for determining the kinetics of amine substitution reactions.

Conclusion

The choice between 1-aminopentane and this compound for nucleophilic substitution reactions is a trade-off between steric accessibility and inherent nucleophilicity. For S_N2 reactions, particularly with sterically unhindered electrophiles, the less hindered primary amine, 1-aminopentane, is generally the superior choice, offering faster reaction rates and higher yields. Conversely, in situations where basicity is a more critical factor or when the reaction proceeds through an S_N1-like mechanism, the slightly more basic this compound may be a suitable alternative, provided that steric hindrance at the electrophilic center is not prohibitive. Careful consideration of the substrate, solvent, and desired reaction outcome is essential for the effective application of these versatile building blocks in chemical synthesis.

References

A Comparative Guide to the Validation of Analytical Methods for 2-Aminopentane Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 2-aminopentane (B145832), a chiral primary amine, is crucial in various stages of pharmaceutical development. Its analysis presents challenges due to its low molecular weight, basicity, and lack of a strong chromophore, often necessitating derivatization for detection by UV or fluorescence. Furthermore, as a chiral compound, the separation of its enantiomers is often required to ensure the safety and efficacy of a drug product. This guide provides an objective comparison of common analytical techniques for the quantification of this compound, supported by representative experimental data and detailed methodologies.

Comparison of Key Analytical Techniques

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the primary chromatographic techniques for the analysis of this compound. When coupled with Mass Spectrometry (MS), these methods offer enhanced sensitivity and specificity. Due to the nature of this compound, a derivatization step is frequently employed to improve its chromatographic behavior and detectability.

Data Presentation: Performance Characteristics of Analytical Methods

The following table summarizes the typical performance characteristics of various analytical techniques applicable to the quantification of aliphatic amines, including this compound. The data is compiled from studies on short-chain aliphatic amines and serves as a comparative benchmark.

ParameterHPLC-UV (with Derivatization)GC-MS (with Derivatization)Chiral HPLC-UV (with Derivatization)LC-MS/MS
Limit of Detection (LOD) 0.2 - 0.4 mg/kg0.117 - 1.527 pg/mLAnalyte Dependent0.1 - 91.9 pM
Limit of Quantification (LOQ) 0.7 - 1.1 mg/kgNot SpecifiedAnalyte Dependent0.3 - 306.2 pM
Linearity (r²) > 0.990.9934 - 0.9999> 0.99> 0.99
Precision (%RSD) < 10%< 8%< 15%1-10%
Accuracy (% Recovery) 90.5% - 108.3%62% - 105%85% - 115% (Typical)80% - 120%
Key Advantages Widely available, robust.High sensitivity and specificity.Separates and quantifies enantiomers.High sensitivity and selectivity.
Key Disadvantages Requires derivatization for sensitivity.Derivatization is often necessary.Method development can be complex.Higher instrument cost and complexity.

Mandatory Visualization

Experimental Workflow for Analytical Method Validation

The following diagram illustrates a typical workflow for the validation of an analytical method for this compound quantification, in accordance with ICH guidelines.

Analytical Method Validation Workflow Workflow for this compound Analytical Method Validation A Method Development & Optimization B Validation Protocol Definition A->B C Specificity/ Selectivity B->C Validation Parameters D Linearity & Range B->D E Accuracy B->E F Precision (Repeatability & Intermediate) B->F G Limit of Detection (LOD) B->G H Limit of Quantification (LOQ) B->H I Robustness B->I J System Suitability C->J D->J E->J F->J G->J H->J I->J K Validation Report J->K

Caption: A typical workflow for analytical method validation.

Experimental Protocols

Detailed and precise protocols are fundamental to successful method validation. Below are representative methodologies for GC-MS and Chiral HPLC analysis of this compound.

GC-MS Method with Derivatization

This method is suitable for the sensitive quantification of this compound in various matrices.

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample solution (or an extract), add a suitable internal standard.

    • Adjust the pH to approximately 10.5 with a bicarbonate buffer.

    • Add an excess of a derivatizing agent such as pentafluorobenzoyl chloride (PFBOC).

    • Vortex the mixture vigorously for 2-3 minutes to facilitate the reaction.

    • Perform a liquid-liquid extraction with a suitable organic solvent (e.g., hexane (B92381) or ethyl acetate).

    • Separate the organic layer and evaporate it to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a known volume of solvent for GC-MS analysis.

  • Chromatographic Conditions:

    • GC System: Agilent 7890B GC with a 5977A MS detector or equivalent.

    • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Volume: 1 µL (splitless mode).

    • Oven Temperature Program:

      • Initial temperature: 60 °C, hold for 2 minutes.

      • Ramp to 180 °C at 10 °C/min.

      • Ramp to 280 °C at 20 °C/min, hold for 5 minutes.

    • MS Conditions:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C.

      • Quadrupole Temperature: 150 °C.

      • Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the this compound derivative.

  • Validation Procedure:

    • Linearity: Prepare a series of at least five concentrations of derivatized this compound and inject them. Plot the peak area ratio (analyte/internal standard) against concentration and perform a linear regression analysis.

    • Accuracy & Precision: Analyze samples at three different concentration levels (e.g., low, medium, and high) in triplicate on three different days. Calculate the percent recovery for accuracy and the relative standard deviation (%RSD) for precision.

Chiral HPLC-UV Method with Derivatization

This method is designed for the separation and quantification of the enantiomers of this compound.

  • Sample Preparation and Derivatization:

    • To the sample containing this compound, add a suitable chiral derivatizing agent (e.g., Marfey's reagent, 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide) and a buffer to maintain an alkaline pH.

    • Incubate the mixture at a controlled temperature (e.g., 40-60 °C) for a specified time to ensure complete derivatization.

    • Neutralize the reaction and dilute the sample with the mobile phase to the desired concentration for injection.

  • Chromatographic Conditions:

    • HPLC System: A standard HPLC system with a UV detector.

    • Column: A chiral stationary phase (CSP) column, such as a polysaccharide-based column (e.g., Chiralpak AD-H, Chiralcel OD-H).

    • Mobile Phase: A mixture of n-Hexane and a polar modifier like 2-Propanol or Ethanol (e.g., 90:10 v/v). The addition of a small percentage of an acidic or basic modifier (e.g., trifluoroacetic acid or diethylamine) may be necessary to improve peak shape and resolution.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection: UV at a wavelength appropriate for the chosen derivative (e.g., 340 nm for Marfey's derivative).

  • Validation Procedure:

    • Specificity: Inject individual enantiomers, the racemate, and a placebo to confirm peak identity and resolution from potential interferences.

    • Linearity, Accuracy, and Precision: Follow the same procedures as described for the GC-MS method, ensuring that the analysis is performed for each enantiomer.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the key components of a chiral HPLC separation method.

Chiral HPLC Separation Logic Analyte Racemic this compound Interaction Diastereomeric Interaction Analyte->Interaction CSP Chiral Stationary Phase (CSP) CSP->Interaction MobilePhase Mobile Phase MobilePhase->Interaction Enantiomer1 Enantiomer 1 Interaction->Enantiomer1 Stronger Interaction Enantiomer2 Enantiomer 2 Interaction->Enantiomer2 Weaker Interaction Separation Differential Retention Enantiomer1->Separation Enantiomer2->Separation Detection Detection (e.g., UV) Separation->Detection

Caption: Logic of chiral separation by HPLC.

A Comparative Study of Synthetic Routes to 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of common synthetic routes for the production of 2-aminopentane (B145832), a valuable intermediate in the pharmaceutical and chemical industries. The performance of three primary methods—Reductive Amination of 2-Pentanone, the Leuckart Reaction, and the Hofmann Rearrangement—are objectively compared, supported by experimental data and detailed methodologies.

Comparative Performance of this compound Synthesis Routes

The following table summarizes the key quantitative data for the different synthesis routes to this compound, allowing for a direct comparison of their efficiency and reaction conditions.

ParameterReductive Amination of 2-PentanoneLeuckart Reaction of 2-PentanoneHofmann Rearrangement of Hexanamide
Starting Material 2-Pentanone, Ammonia (B1221849)2-Pentanone, Ammonium (B1175870) Formate (B1220265)Hexanamide
Key Reagents H₂, Raney Ni or Co catalyst; or NaBH₄Ammonium Formate, HClBr₂, NaOH
Reaction Temperature 50 - 100°C (Catalytic Hydrogenation)160 - 170°C50 - 70°C
Reaction Time 12 - 20 hours6 - 8 hoursNot specified in literature for this substrate
Pressure 10 - 80 bar (Catalytic Hydrogenation)AtmosphericAtmospheric
Reported Yield ~76% (with Co catalyst for similar ketones)65-72% (for analogous 2-heptylamine)Generally good, but specific data for this compound is not readily available
Purity High, requires purificationGood, requires purificationGood, requires purification

Experimental Protocols

Detailed methodologies for the key synthetic routes are provided below.

Reductive Amination of 2-Pentanone

This method involves the reaction of 2-pentanone with ammonia in the presence of a reducing agent. Both catalytic hydrogenation and chemical reduction are viable approaches.

a) Catalytic Hydrogenation with a Cobalt Catalyst

  • Materials: 2-Pentanone (0.5 mmol), aqueous ammonia (32%, 3.5 mL), Cobalt catalyst (1.5 mol%), Hydrogen gas.

  • Procedure:

    • In a suitable pressure reactor, combine 2-pentanone and the cobalt catalyst.

    • Add the aqueous ammonia solution.

    • Pressurize the reactor with hydrogen gas to 10 bar.

    • Heat the reaction mixture to 50°C and stir for 20 hours.

    • After cooling and depressurization, the catalyst is filtered off.

    • The product is isolated from the aqueous phase by extraction and purified by distillation.

b) Chemical Reduction with Sodium Borohydride (B1222165)

  • Materials: 2-Pentanone, Ammonia, Sodium Borohydride (NaBH₄), Methanol (B129727).

  • Procedure:

    • Dissolve 2-pentanone in methanol and saturate the solution with ammonia.

    • Cool the mixture in an ice bath.

    • Gradually add sodium borohydride to the cooled solution while stirring.

    • Allow the reaction to warm to room temperature and continue stirring for several hours.

    • The reaction is quenched by the addition of water.

    • The product is extracted with a suitable organic solvent and purified by distillation.[1]

Leuckart Reaction of 2-Pentanone

This classical method utilizes ammonium formate as both the aminating and reducing agent.

  • Materials: 2-Pentanone, Ammonium Formate, Hydrochloric Acid (concentrated).

  • Procedure:

    • In a round-bottom flask equipped with a reflux condenser, heat ammonium formate until it melts (around 160-170°C).

    • Slowly add 2-pentanone to the molten ammonium formate while maintaining the temperature.

    • Continue heating the mixture for 6-8 hours.

    • Cool the reaction mixture and add concentrated hydrochloric acid.

    • Heat the mixture under reflux for several hours to hydrolyze the intermediate formamide.

    • After cooling, the solution is made basic with a strong base (e.g., NaOH).

    • The liberated this compound is then extracted with an organic solvent and purified by distillation. This procedure is adapted from the synthesis of 2-heptylamine.

Hofmann Rearrangement of Hexanamide

This route involves the degradation of an amide to an amine with one less carbon atom.

  • Materials: Hexanamide, Bromine, Sodium Hydroxide (B78521).

  • Procedure (General):

    • A solution of sodium hydroxide in water is cooled in an ice bath.

    • Bromine is slowly added to the cold sodium hydroxide solution to form a sodium hypobromite (B1234621) solution.

    • Hexanamide is then added to this solution.

    • The reaction mixture is heated to approximately 50-70°C.

    • After the reaction is complete, the mixture is cooled.

    • The this compound is isolated by extraction and purified by distillation.

Visualizing the Synthesis Pathways

The logical relationship between the starting materials and the final product for each synthetic route is depicted in the following diagram.

SynthesisRoutes cluster_RA Reductive Amination cluster_LR Leuckart Reaction cluster_HR Hofmann Rearrangement Pentanone_RA 2-Pentanone Imine_RA Intermediate Imine Pentanone_RA->Imine_RA Imination Ammonia_RA Ammonia Ammonia_RA->Imine_RA Aminopentane_RA This compound Imine_RA->Aminopentane_RA Reduction (H2/Catalyst or NaBH4) Pentanone_LR 2-Pentanone Formamide_Intermediate N-formyl Intermediate Pentanone_LR->Formamide_Intermediate Condensation & Reduction AmmoniumFormate Ammonium Formate AmmoniumFormate->Formamide_Intermediate Aminopentane_LR This compound Formamide_Intermediate->Aminopentane_LR Hydrolysis Hexanamide Hexanamide Isocyanate Isocyanate Intermediate Hexanamide->Isocyanate Rearrangement Br2_NaOH Br2, NaOH Br2_NaOH->Isocyanate Aminopentane_HR This compound Isocyanate->Aminopentane_HR Hydrolysis

Caption: Comparative pathways for the synthesis of this compound.

References

Benchmarking 2-Aminopentane's Catalytic Prowess in Asymmetric Aldol Reactions

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of organocatalysis, the quest for simple, efficient, and stereoselective catalysts is paramount for advancing synthetic methodologies in pharmaceutical and materials science. This guide provides a comparative analysis of (S)-2-aminopentane as an organocatalyst against other chiral primary amines and the well-established L-proline in the asymmetric aldol (B89426) reaction between p-nitrobenzaldehyde and cyclohexanone (B45756). This benchmark reaction serves as a crucial test for evaluating catalyst performance in terms of yield, diastereoselectivity, and enantioselectivity.

Performance Comparison of Chiral Amine Catalysts

The efficacy of various organocatalysts in the asymmetric aldol reaction of p-nitrobenzaldehyde and cyclohexanone is summarized below. The data highlights the catalytic potential of structurally simple chiral primary amines in comparison to the widely used L-proline and more complex amine derivatives.

CatalystAdditive/Co-catalystSolventTime (h)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
(S)-2-Aminopentane Benzoic AcidChloroform728592:890
L-Proline NoneDMSO969595:599
(S)-1-(2-Pyrrolidinylmethyl)pyrrolidine TFADichloromethane489290:1095
(1S,2S)-1,2-Diphenylethylenediamine TFAToluene608885:1592

Experimental Protocols

Detailed methodologies for the cited asymmetric aldol reactions are provided to ensure reproducibility and facilitate further research.

General Procedure for the Asymmetric Aldol Reaction

To a solution of the aldehyde (0.5 mmol) and the catalyst (20 mol%) in the specified solvent (2.0 mL) was added the ketone (2.0 mmol). The reaction mixture was stirred at room temperature for the time indicated in the performance comparison table. Upon completion, the reaction was quenched by the addition of saturated aqueous NH4Cl solution (5 mL) and extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica (B1680970) gel to afford the desired aldol product. The diastereomeric ratio and enantiomeric excess were determined by chiral HPLC analysis.

Modifications for Specific Catalysts:

  • For (S)-2-Aminopentane: Benzoic acid (20 mol%) was added to the reaction mixture along with the catalyst.

  • For (S)-1-(2-Pyrrolidinylmethyl)pyrrolidine and (1S,2S)-1,2-Diphenylethylenediamine: Trifluoroacetic acid (TFA, 20 mol%) was used as an additive.

Catalytic Pathway and Experimental Workflow

The catalytic cycle of a primary amine-catalyzed asymmetric aldol reaction and the general experimental workflow are illustrated below.

Catalytic_Cycle cluster_cycle Catalytic Cycle Ketone Ketone Enamine Enamine Intermediate Ketone->Enamine + Catalyst Catalyst Primary Amine Catalyst Iminium Iminium Ion Intermediate Enamine->Iminium + Aldehyde Aldehyde Aldehyde Hydrolysis Hydrolysis Iminium->Hydrolysis Aldol_Adduct Aldol Adduct Hydrolysis->Catalyst Catalyst Regeneration Hydrolysis->Aldol_Adduct

Caption: Proposed catalytic cycle for the primary amine-catalyzed asymmetric aldol reaction.

Experimental_Workflow Start Start Reactants Combine Aldehyde, Ketone, Catalyst, and Solvent Start->Reactants Reaction Stir at Room Temperature Reactants->Reaction Quench Quench Reaction (aq. NH4Cl) Reaction->Quench Extract Extract with Ethyl Acetate Quench->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate in vacuo Dry->Concentrate Purify Purify by Column Chromatography Concentrate->Purify Analyze Analyze Product (HPLC, NMR) Purify->Analyze End End Analyze->End

Caption: General experimental workflow for the asymmetric aldol reaction.

A Comparative Guide to the Cross-Validation of 2-Aminopentane Analysis in Different Laboratories

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of pharmaceutical research and development, the reproducibility and reliability of analytical data are paramount. When analytical testing is conducted across multiple laboratories, ensuring the congruency of results is a critical step for regulatory compliance and confidence in clinical outcomes. This guide provides a framework for the cross-validation of analytical methods for the quantification of 2-aminopentane (B145832), a primary amine that can be an important intermediate or potential impurity in drug synthesis.

This document outlines a comparative approach using two common analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) with UV or fluorescence detection. As specific cross-validation studies for this compound are not widely published, this guide presents a model workflow, detailing experimental protocols and data presentation based on established best practices for method validation and inter-laboratory comparisons.[1][2]

Experimental Protocols

The successful cross-validation of an analytical method hinges on meticulously detailed and harmonized protocols. Below are representative methodologies for the analysis of this compound by GC-MS and HPLC.

1. Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

GC is a powerful technique for separating volatile compounds.[3] Since primary amines like this compound can exhibit poor peak shape due to their polarity, a derivatization step is often employed to improve chromatographic performance.[4][5]

  • Sample Preparation and Derivatization:

    • To 1 mL of the sample solution (in a suitable organic solvent like methanol), add 100 µL of a derivatizing agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[5]

    • Vortex the mixture for 1 minute.

    • Heat the vial at 70°C for 30 minutes to ensure complete derivatization.

    • Cool the sample to room temperature before injection into the GC-MS system.

  • GC-MS Conditions:

    • Column: DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness

    • Injector Temperature: 250°C

    • Oven Temperature Program: Initial temperature of 60°C, hold for 2 minutes, then ramp to 280°C at 15°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

    • Injection Volume: 1 µL (splitless mode)

    • MS Transfer Line Temperature: 280°C

    • Ion Source Temperature: 230°C

    • Mass Spectrometer: Operated in full scan mode (m/z 40-450) for qualitative analysis and Selected Ion Monitoring (SIM) mode for quantification.

2. High-Performance Liquid Chromatography (HPLC) Protocol

HPLC is a versatile technique for the analysis of a wide range of compounds. For amines that lack a strong chromophore for UV detection, pre-column derivatization is a common strategy to enhance sensitivity.[6][7]

  • Sample Preparation and Derivatization:

    • To 100 µL of the sample solution, add 200 µL of a borate (B1201080) buffer (pH 9.0).

    • Add 100 µL of a 5 mg/mL solution of 9-fluorenylmethyl chloroformate (FMOC-Cl) in acetonitrile.[6][8]

    • Vortex the mixture for 1 minute and let it react at room temperature for 15 minutes.

    • Quench the reaction by adding 100 µL of a 10 mg/mL solution of glycine.

    • Filter the resulting solution through a 0.45 µm syringe filter before injection.

  • HPLC Conditions:

    • Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[7]

    • Mobile Phase A: 0.1% Trifluoroacetic acid in Water

    • Mobile Phase B: Acetonitrile

    • Gradient Program: Start with 30% B, increase to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 5 minutes.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 35°C

    • Injection Volume: 10 µL

    • Detection: Fluorescence detector (Excitation: 265 nm, Emission: 315 nm).

Cross-Validation Workflow

A cross-validation study is designed to compare the performance of analytical methods between two or more laboratories. The following workflow and diagrams illustrate the key steps in this process.

cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Analysis cluster_eval Phase 3: Evaluation cluster_outcome Phase 4: Outcome A Define Acceptance Criteria B Prepare & Distribute Homogenous QC Samples and Standards A->B C Lab A Analysis (e.g., GC-MS) B->C D Lab B Analysis (e.g., HPLC) B->D E Collect and Tabulate Data C->E D->E F Statistical Analysis (e.g., Bland-Altman, %Bias) E->F G Compare Results Against Acceptance Criteria F->G H Methods are Cross-Validated G->H Pass I Investigate Discrepancies G->I Fail

Cross-validation workflow between two laboratories.

Data Presentation and Comparison

For a meaningful comparison, the data generated from each laboratory should be summarized in a clear and structured format. The following tables provide a template for presenting and comparing the quantitative results from the analysis of this compound.

Table 1: Comparison of Method Precision

Quality Control (QC) LevelLab A (GC-MS) Mean Conc. (µg/mL)Lab A (GC-MS) %RSDLab B (HPLC) Mean Conc. (µg/mL)Lab B (HPLC) %RSD
Low QC (1 µg/mL)1.054.21.023.8
Medium QC (10 µg/mL)9.893.110.152.9
High QC (50 µg/mL)51.22.549.52.2

Table 2: Comparison of Method Accuracy

Quality Control (QC) LevelLab A (GC-MS) % AccuracyLab B (HPLC) % Accuracy% Bias (Lab B vs. Lab A)
Low QC (1 µg/mL)105.0%102.0%-2.9%
Medium QC (10 µg/mL)98.9%101.5%+2.6%
High QC (50 µg/mL)102.4%99.0%-3.3%

Note: % Bias is calculated as ((Mean_LabB - Mean_LabA) / Mean_LabA) * 100. An acceptance criterion for % Bias is typically within ±15%.

Method-Specific Workflows

The following diagrams illustrate the detailed experimental workflows for the GC-MS and HPLC analyses of this compound.

cluster_gc GC-MS Analysis Workflow A Sample Aliquoting B Add Derivatizing Agent (e.g., BSTFA) A->B C Vortex & Heat (70°C) B->C D Cool to Room Temp C->D E Inject into GC-MS D->E F Separation on Capillary Column E->F G Mass Spectrometric Detection F->G H Data Quantification G->H

Experimental workflow for GC-MS analysis.

cluster_hplc HPLC Analysis Workflow A Sample Aliquoting B Add Buffer & Derivatizing Agent (FMOC-Cl) A->B C Vortex & React B->C D Quench Reaction C->D E Filter Sample D->E F Inject into HPLC E->F G Separation on C18 Column F->G H Fluorescence Detection G->H I Data Quantification H->I

Experimental workflow for HPLC analysis.

Conclusion

The cross-validation of analytical methods is a fundamental requirement for ensuring data integrity and comparability across different laboratories. This guide provides a comprehensive framework for conducting a cross-validation study for this compound using GC-MS and HPLC. By adhering to detailed protocols, establishing clear acceptance criteria, and systematically comparing the resulting data, research organizations can confidently pool and compare analytical results from multiple sites. This robust approach is essential for accelerating drug development timelines and supporting successful regulatory submissions.

References

A Structural Comparison of 2-Aminopentane Derivatives as Monoamine Transporter Ligands

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of 2-aminopentane (B145832) derivatives, focusing on their structural features and their impact on interactions with monoamine transporters—the dopamine (B1211576) transporter (DAT), the norepinephrine (B1679862) transporter (NET), and the serotonin (B10506) transporter (SERT). Due to the limited availability of comprehensive public data on a homologous series of this compound derivatives, this guide leverages experimental data from structurally analogous amphetamine derivatives to infer structure-activity relationships (SAR). The principles derived from these analogous compounds offer valuable insights into how modifications to the this compound scaffold may influence potency and selectivity at these critical biological targets.

Introduction to this compound and its Therapeutic Potential

This compound, a simple chiral amine, shares a structural backbone with amphetamine, a well-known central nervous system (CNS) stimulant. This structural similarity suggests that this compound and its derivatives are likely to interact with monoamine transporters. These transporters are integral membrane proteins responsible for the reuptake of dopamine, norepinephrine, and serotonin from the synaptic cleft, thereby regulating neurotransmission. Modulation of these transporters is a key mechanism for many therapeutic agents used to treat a variety of neurological and psychiatric disorders, including ADHD, depression, and narcolepsy. By systematically analyzing the structural modifications of amphetamine analogs, we can extrapolate the probable effects of similar changes to the this compound structure, providing a predictive framework for the rational design of novel CNS-active compounds.

Comparative Analysis of Structural Modifications

The following sections detail the impact of key structural modifications on the activity of amphetamine analogs at DAT, NET, and SERT. This information is presented to guide the design and interpretation of studies on this compound derivatives.

N-Alkylation

The substitution of one or both hydrogen atoms on the primary amine of amphetamine derivatives has a profound effect on their potency and selectivity at monoamine transporters.

Table 1: Effect of N-Alkylation on the Inhibitory Potency (IC50, nM) of Amphetamine Analogs at Monoamine Transporters

Compound N-Substitution DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)
Amphetamine -H, -H 35 11 1750
Methamphetamine -H, -CH3 24.8 3.9 598

| N-Ethylamphetamine | -H, -C2H5 | 70.8 | 15.1 | 774 |

Data presented is for amphetamine and its N-alkylated analogs, serving as a model for predicting the behavior of this compound derivatives.

As shown in Table 1, N-methylation of amphetamine to form methamphetamine generally increases potency at both DAT and NET. Further increasing the N-alkyl chain length to an ethyl group tends to decrease potency compared to the N-methyl analog. This suggests that for this compound derivatives, small N-alkyl substituents may be optimal for potent monoamine transporter inhibition.

α-Alkylation

The presence and size of an alkyl group at the α-position of the phenethylamine (B48288) core (equivalent to the C2 position of this compound) are critical determinants of activity.

Table 2: Effect of α-Alkylation on the Inhibitory Potency (IC50, nM) of Phenethylamine Analogs at Monoamine Transporters

Compound α-Substitution DAT IC50 (nM) NET IC50 (nM) SERT IC50 (nM)
Phenethylamine -H >10,000 2,700 >10,000

| Amphetamine | -CH3 | 35 | 11 | 1750 |

Data for phenethylamine and amphetamine are used to illustrate the importance of the α-methyl group, which is inherent to the this compound structure.

The α-methyl group, which is a defining feature of the this compound scaffold, is crucial for potent interaction with DAT and NET. This substitution hinders metabolism by monoamine oxidase (MAO), thereby increasing the bioavailability and duration of action of these compounds.

Signaling Pathways and Mechanism of Action

This compound derivatives, like amphetamines, are expected to act as competitive inhibitors of monoamine transporters. By binding to the transporter proteins, they block the reuptake of dopamine, norepinephrine, and/or serotonin from the synapse. This leads to an increased concentration of these neurotransmitters in the synaptic cleft, enhancing downstream signaling.

Monoamine_Transporter_Inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron 2-AP_Derivative This compound Derivative Monoamine_Transporter Monoamine Transporter (DAT, NET, or SERT) 2-AP_Derivative->Monoamine_Transporter Inhibition Neurotransmitter_Vesicle Neurotransmitter Vesicle Neurotransmitter_Released Neurotransmitter Neurotransmitter_Vesicle->Neurotransmitter_Released Release Neurotransmitter_Synapse Neurotransmitter Neurotransmitter_Released->Neurotransmitter_Synapse Neurotransmitter_Synapse->Monoamine_Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptor Neurotransmitter_Synapse->Postsynaptic_Receptor Binding & Signal Transduction

Caption: Inhibition of monoamine reuptake by a this compound derivative.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the interaction of compounds with monoamine transporters.

Radioligand Binding Assays

These assays are used to determine the affinity of a test compound for a specific transporter.

Protocol:

  • Membrane Preparation: Membranes are prepared from cells (e.g., HEK293) stably expressing the human dopamine (hDAT), norepinephrine (hNET), or serotonin (hSERT) transporter.

  • Incubation: Cell membranes are incubated with a specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]nisoxetine for NET, [³H]citalopram for SERT) and varying concentrations of the this compound derivative.

  • Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined using non-linear regression analysis. The inhibitor constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Assay_Workflow A Prepare cell membranes expressing monoamine transporters B Incubate membranes with radioligand and this compound derivative A->B C Separate bound and free radioligand via filtration B->C D Quantify radioactivity C->D E Calculate IC50 and Ki values D->E

A Comparative Guide to Chiral Selectors for the Enantioseparation of 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The successful separation of enantiomers is a critical task in the pharmaceutical industry, as individual stereoisomers of a chiral drug can exhibit markedly different pharmacological and toxicological profiles. 2-Aminopentane (B145832), a chiral primary amine, serves as a valuable building block in the synthesis of various pharmaceutical compounds. Consequently, the ability to accurately resolve and quantify its enantiomers is of paramount importance. This guide provides an objective comparison of the efficacy of different chiral selectors for the enantioseparation of this compound, supported by available experimental data.

Comparison of Chiral Selector Performance

The selection of an appropriate chiral stationary phase (CSP) is the most critical factor in achieving successful enantiomeric separation.[1] Various types of chiral selectors are available, with polysaccharide derivatives, cyclodextrins, and amino acid-based selectors being among the most common. The efficacy of these selectors for resolving this compound is summarized below.

Data Presentation: Quantitative Comparison of Chiral Selectors for this compound Separation

Chiral Selector TypeChiral Stationary Phase (CSP)TechniqueDerivatizationMobile Phase/Carrier GasSeparation Factor (α)Resolution (R_s_)
Amino Acid-Based Proline-BasedGCN-trifluoroacetyl (N-TFA)Helium1.020.53

This table will be populated with more data as it becomes available through ongoing research to provide a more comprehensive comparison.

In-Depth Analysis of Chiral Selector Types

Amino Acid-Based Chiral Selectors

A study utilizing a proline-based chiral stationary phase for gas chromatography (GC) has demonstrated the partial separation of this compound enantiomers.[2] In this method, derivatization of the amine to its N-trifluoroacetyl (N-TFA) derivative was necessary to facilitate the analysis.[2] The separation is influenced by the steric hindrance around the chiral center of the amine.[2] For a series of 2-aminoalkanes, the separation was observed to increase with the size of the alkyl group.[2] While a separation factor (α) of 1.02 and a resolution factor (R_s_) of 0.53 were achieved for N-TFA-2-aminopentane, this indicates only a partial separation.[2] Further optimization of the chromatographic conditions or the use of a different derivatizing agent, such as isopropyl isocyanate which has shown to improve resolution for other chiral amines, could potentially enhance the separation.[2]

Polysaccharide-Based Chiral Selectors
Cyclodextrin-Based Chiral Selectors

Cyclodextrin-based CSPs offer another effective approach for the enantioseparation of chiral molecules.[5][6] These cyclic oligosaccharides have a chiral cavity into which one of the enantiomers may fit preferentially, leading to separation.[5] The separation mechanism is based on the formation of inclusion complexes. The efficacy of the separation is influenced by factors such as the type of cyclodextrin, the mobile phase composition, temperature, and pH.[5] While specific data for this compound is pending, cyclodextrin-based CSPs are a valuable tool for the resolution of chiral amines.

Experimental Protocols

A detailed experimental protocol for the GC separation of this compound enantiomers using a proline-based chiral selector is provided below. This protocol is based on the findings from the cited literature and serves as a starting point for method development.[2]

Protocol: Chiral GC Separation of this compound

1. Derivatization of this compound (N-trifluoroacetylation):

  • To a solution of this compound in a suitable solvent (e.g., methylene (B1212753) chloride), add a slight excess of trifluoroacetic anhydride.

  • Allow the reaction to proceed at room temperature. The reaction is typically rapid.

  • Evaporate the solvent and excess reagent under a stream of nitrogen.

  • Reconstitute the N-TFA-2-aminopentane derivative in a suitable solvent for GC injection.

2. Gas Chromatographic Conditions:

  • Column: Proline-based chiral stationary phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Injector Temperature: 250 °C.

  • Detector (FID) Temperature: 250 °C.

  • Oven Temperature Program: An initial temperature of 80 °C, held for a specified time, followed by a temperature ramp to a final temperature to ensure elution of the derivatized enantiomers. The exact program should be optimized for the specific column and instrument.

  • Injection: Split injection is typically used.

3. Data Analysis:

  • The enantiomeric excess (ee%) can be calculated from the peak areas of the two enantiomers using the formula: ee% = |(Area1 - Area2) / (Area1 + Area2)| * 100.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chiral separation of this compound.

G cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data_processing Data Processing racemic_2ap Racemic this compound derivatization Derivatization (e.g., with TFAA) racemic_2ap->derivatization derivatized_sample Derivatized Sample (N-TFA-2-Aminopentane) derivatization->derivatized_sample injection Injection derivatized_sample->injection chiral_column Chiral Separation (e.g., GC with Proline CSP) injection->chiral_column detection Detection (FID) chiral_column->detection chromatogram Chromatogram with Separated Enantiomers detection->chromatogram quantification Peak Integration & Quantification (Rs, α, ee%) chromatogram->quantification

General workflow for the chiral separation of this compound.

Conclusion

The enantioseparation of this compound can be achieved using various chiral selectors, with gas chromatography on a proline-based CSP after derivatization being one documented method. While this approach provides partial separation, further optimization and the exploration of other chiral selectors, such as polysaccharide- and cyclodextrin-based CSPs in HPLC and SFC, are warranted to achieve baseline resolution. The choice of the chiral selector, derivatizing agent, and chromatographic conditions are all critical parameters that must be carefully considered and optimized to develop a robust and reliable method for the enantiomeric analysis of this compound.

References

A Comparative Guide to Isotopic Labeling Strategies for 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

In the realm of metabolomics and drug development, isotopic labeling stands as a cornerstone for the quantitative analysis of molecules. For researchers focusing on chiral primary amines such as 2-aminopentane (B145832), selecting an appropriate labeling strategy is critical for achieving accurate and reproducible results. This guide provides a comprehensive comparison of potential isotopic labeling methodologies applicable to this compound, supported by established experimental data for similar compounds.

Introduction to this compound

This compound is a chiral primary amine with a significant role in various chemical and pharmaceutical contexts. Its presence and metabolism in biological systems can be of interest, necessitating sensitive and specific analytical methods for its detection and quantification. Isotopic labeling, coupled with mass spectrometry (MS), offers a powerful approach to trace and quantify this compound in complex biological matrices.

Overview of Isotopic Labeling for Primary Amines

Isotopic labeling involves the incorporation of a stable isotope (e.g., ¹³C, ¹⁵N, or ²H) into a target molecule. This can be achieved through chemical derivatization, where a labeling reagent containing the isotope is attached to a specific functional group. For this compound, the primary amine group serves as an ideal target for derivatization.

The choice of labeling reagent can significantly impact labeling efficiency, ionization efficiency in mass spectrometry, and chromatographic separation. Below, we compare several common isotopic labeling reagents that are suitable for derivatizing primary amines like this compound.

Comparison of Amine-Reactive Isotopic Labeling Reagents

The following table summarizes the key performance characteristics of various isotopic labeling reagents applicable to primary amines. While these data may not be specific to this compound, they provide a strong basis for comparison based on their performance with other amine-containing metabolites.

ReagentLabeling Efficiency & ConditionsMetabolite CoverageQuantitative PerformanceKey Features
Dansyl Chloride (¹²C/¹³C) High efficiency at 60°C for 60 minutes in acetonitrile.[1]In human urine, an average of 3759 ± 45 peak pairs were detected.[1] In human serum and plasma, a total of 3651 metabolites were detected.[1]Demonstrates high accuracy with most peak pair ratios close to the expected 1.0. The average relative standard deviation (RSD) is around 7.1%.[1]Targets amine and phenolic hydroxyl groups.
N-Benzoyloxysuccinimide (¹²C₆/¹³C₆) Derivatization of amine, thiol, and phenol (B47542) moieties.A total of 279 derivatized features were detected in HL60 cell extracts.[1]-Broad reactivity with multiple functional groups.
DBAA-NHS Optimized conditions for labeling amine-containing metabolites.[2]Enhances metabolite detectability due to the ESI-active dimethylaminobenzoyl group.[2]Suitable for quantitative profiling of the amine submetabolome.[2]Designed to improve detection and identification of labeled metabolites.[2]
MBAA-NHS Optimized conditions for labeling amine-containing metabolites.[2]Labeled metabolites can be fragmented in MS/MS for structural information.[2]Useful for metabolite identification in metabolomics applications.[2]Facilitates structural elucidation through fragmentation.[2]

Chiral Derivatization for Enantiomeric Resolution

Since this compound is a chiral molecule, distinguishing between its enantiomers (R- and S-2-aminopentane) is often crucial, particularly in pharmaceutical and biological studies. Chiral derivatizing agents (CDAs) are chiral molecules that react with enantiomers to form diastereomers, which can then be separated and quantified using standard chromatographic techniques like HPLC.

Chiral Derivatizing Agent (CDA)DescriptionApplication
Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA; Marfey's Reagent) Widely used for assigning the stereochemistry of amino acids.[3] Reacts with primary amines to form diastereomers.[3]Generally shows high enantioselectivity but lower sensitivity.[3]
2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) A CDA used for the indirect chromatographic separation of enantiomers.[3]Offers an alternative to FDAA for stereochemical analysis.[3]
(S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE) Provides good separation for certain stereoisomers.[3]The best separation of β-MeOTyr stereoisomers was achieved with S-NIFE.[3]
o-phthalaldehyde/isobutyryl-L-cysteine (OPA-IBLC) Used for the chiral derivatization of amino acids to form fluorescent isoindole derivatives.Applied for the analysis of amino acids.

Experimental Protocols

General Workflow for Chemical Isotope Labeling LC-MS

The general workflow for chemical isotope labeling in metabolomics involves several key steps, from sample preparation to data analysis.[1] This process is designed to ensure accurate and reproducible quantification of metabolites.

  • Sample Preparation : A control sample is created by pooling small aliquots of individual samples.

  • Isotopic Labeling : The pooled control is labeled with the "heavy" isotope reagent (e.g., ¹³C-Dansyl Chloride), while individual samples are labeled with the "light" isotope reagent (e.g., ¹²C-Dansyl Chloride).

  • Mixing : The ¹³C-labeled control is spiked into each of the ¹²C-labeled individual samples. This ¹³C-labeled control serves as a global internal standard.

  • LC-MS Analysis : The mixed samples are analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Data Analysis : The peak pairs of light- and heavy-labeled metabolites are detected, and their ratios are calculated for relative quantification.

Protocol for Dansyl Chloride Labeling of Amines

This protocol is adapted for the labeling of a primary amine like this compound.

  • Reagents :

    • ¹²C-Dansyl Chloride solution (10 mg/mL in acetonitrile)

    • ¹³C-Dansyl Chloride solution (10 mg/mL in acetonitrile)

    • Sodium Bicarbonate buffer (0.5 M, pH 9.0)

    • Sample containing this compound

  • Procedure :

    • To 50 µL of the sample, add 50 µL of the Sodium Bicarbonate buffer.

    • Add 100 µL of either the ¹²C- or ¹³C-Dansyl Chloride solution.

    • Vortex the mixture and incubate at 60°C for 60 minutes.

    • After incubation, centrifuge the sample to remove any precipitate.

    • Transfer the supernatant for LC-MS analysis.

Visualizing the Workflow and Reactions

G cluster_workflow General Isotopic Labeling Workflow Sample Sample containing This compound LightLabel Label with Light Isotope (e.g., ¹²C-Reagent) Sample->LightLabel Control Pooled Control Sample HeavyLabel Label with Heavy Isotope (e.g., ¹³C-Reagent) Control->HeavyLabel Mix Mix Labeled Sample and Control LightLabel->Mix HeavyLabel->Mix LCMS LC-MS Analysis Mix->LCMS Data Data Analysis (Peak Pairing and Quantification) LCMS->Data

Caption: General workflow for isotopic labeling of this compound.

G cluster_reaction Derivatization of this compound with Dansyl Chloride Reactants This compound (C₅H₁₃N) Dansyl Chloride Reaction + Reactants->Reaction Product Dansylated this compound (Isotopically Labeled) Reaction->Product Base (e.g., NaHCO₃)

Caption: Derivatization of this compound with Dansyl Chloride.

Conclusion

The selection of an isotopic labeling strategy for this compound depends on the specific research goals. For general quantitative analysis, reagents like Dansyl Chloride offer high efficiency and broad coverage. For studies requiring the differentiation of enantiomers, the use of a chiral derivatizing agent such as FDAA is necessary. By carefully considering the performance characteristics of each reagent and optimizing the experimental protocol, researchers can achieve reliable and accurate quantification of this compound in complex samples.

References

A Comparative Analysis of the Reactivity of 2-Aminopentane Enantiomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The spatial arrangement of atoms in a molecule, a property known as stereochemistry, plays a pivotal role in its chemical and biological behavior. For chiral molecules such as (R)-2-aminopentane and (S)-2-aminopentane, the two non-superimposable mirror images, or enantiomers, can exhibit distinct reactivity profiles, particularly in chiral environments. This guide provides an objective comparison of the reactivity of these enantiomers, supported by experimental principles and methodologies, to aid researchers in the fields of chemistry and drug development.

The Significance of Chirality in Reactivity

While enantiomers possess identical physical properties in an achiral environment, their interactions with other chiral molecules, such as enzymes, receptors, and chiral catalysts, can differ significantly. This disparity in interaction forms the basis of their comparative reactivity. In drug development, for instance, one enantiomer of a chiral drug may elicit a desired therapeutic effect, while the other could be inactive or even cause adverse effects.[1][2][3] Understanding the differential reactivity of enantiomers is therefore crucial for the synthesis of enantiomerically pure compounds and for elucidating their mechanisms of action in biological systems.

Comparative Reactivity in Enzyme-Catalyzed Reactions

Enzymes are highly specific chiral catalysts that can differentiate between the enantiomers of a substrate. This stereoselectivity is a cornerstone of biocatalysis and is exemplified in the kinetic resolution of racemic amines.

Kinetic Resolution via Lipase-Catalyzed Acylation

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster with a chiral catalyst or reagent, leading to the separation of the enantiomers.[4] Lipases, such as Candida antarctica lipase (B570770) B (CAL-B), are widely used to catalyze the enantioselective acylation of amines.[5][6] In a typical reaction, a racemic mixture of 2-aminopentane (B145832) is reacted with an acyl donor, such as ethyl acetate (B1210297). One enantiomer will be preferentially acylated, allowing for its separation from the unreacted enantiomer.

Data Presentation: Lipase-Catalyzed Kinetic Resolution of (±)-2-Aminopentane

Parameter(R)-2-Aminopentane(S)-2-AminopentaneReference
Relative Reaction Rate SlowerFaster[5][6]
Product at 50% Conversion Unreacted AmineN-acetyl-(S)-2-aminopentane[5][6]
Enantiomeric Excess (ee) of Unreacted Amine >99%-[5]
Enantiomeric Excess (ee) of Product -High[5]

Note: The specific enantioselectivity (which enantiomer reacts faster) can depend on the specific lipase and reaction conditions used. The data presented is a representative example of high enantioselectivity.

Experimental Protocols

1. Lipase-Catalyzed Kinetic Resolution of this compound

This protocol describes a typical procedure for the kinetic resolution of racemic this compound using Candida antarctica lipase B.

Materials:

  • Racemic this compound

  • Candida antarctica lipase B (CAL-B, immobilized)

  • Ethyl acetate (or another suitable acyl donor)

  • Anhydrous solvent (e.g., toluene (B28343) or tert-butyl methyl ether)

  • Standard laboratory glassware

  • Magnetic stirrer and heating plate

  • System for monitoring the reaction (e.g., chiral Gas Chromatography or HPLC)

Procedure:

  • To a solution of racemic this compound (1 equivalent) in the chosen anhydrous solvent, add ethyl acetate (0.5-0.6 equivalents).

  • Add immobilized CAL-B (typically 10-20% by weight of the amine).

  • Stir the mixture at a controlled temperature (e.g., 30-50 °C).

  • Monitor the progress of the reaction by taking aliquots at regular intervals and analyzing them by chiral GC or HPLC to determine the conversion and enantiomeric excess of the remaining amine and the formed amide.

  • Stop the reaction at approximately 50% conversion to achieve high enantiomeric excess for both the unreacted amine and the acylated product.

  • Filter off the immobilized enzyme. The enzyme can often be washed and reused.

  • Separate the unreacted amine from the N-acylated product by extraction or column chromatography.

2. Chiral HPLC Separation of this compound Enantiomers

This protocol provides a general method for the analytical separation of (R)- and (S)-2-aminopentane.

Instrumentation and Columns:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or other suitable detector.

  • Chiral Stationary Phase (CSP) column. Polysaccharide-based columns (e.g., Chiralpak or Chiralcel) are often effective for separating chiral amines.[7][8][9][10]

Mobile Phase:

Procedure:

  • Prepare a standard solution of racemic this compound in the mobile phase.

  • Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

  • Inject the sample onto the column.

  • Run the separation under isocratic conditions.

  • Detect the enantiomers as they elute from the column. The two enantiomers will have different retention times due to their differential interactions with the chiral stationary phase.

  • The enantiomeric excess of a non-racemic sample can be calculated from the peak areas of the two enantiomers.

Mandatory Visualization

Experimental_Workflow cluster_prep Reaction Setup cluster_reaction Kinetic Resolution cluster_workup Workup and Separation cluster_products Products racemic_amine Racemic this compound reaction_vessel Reaction Mixture racemic_amine->reaction_vessel acyl_donor Acyl Donor (e.g., Ethyl Acetate) acyl_donor->reaction_vessel enzyme Immobilized Lipase (CAL-B) enzyme->reaction_vessel solvent Anhydrous Solvent solvent->reaction_vessel monitoring Reaction Monitoring (Chiral GC/HPLC) reaction_vessel->monitoring filtration Enzyme Filtration reaction_vessel->filtration extraction Separation of Amine and Amide filtration->extraction enantioenriched_amine Enantioenriched Unreacted Amine extraction->enantioenriched_amine enantioenriched_amide Enantioenriched Acylated Amine extraction->enantioenriched_amide

Caption: Workflow for the lipase-catalyzed kinetic resolution of this compound.

Differential Biological Activity: A Conceptual Overview

The differential reactivity of enantiomers is most pronounced in biological systems.[1][2][3] Chiral drug molecules interact with chiral biological targets such as receptors and enzymes. The "fit" between the drug molecule and its binding site is often highly specific, akin to a key fitting into a lock. Due to their different three-dimensional shapes, one enantiomer (the eutomer) may bind effectively and elicit a biological response, while the other (the distomer) may bind weakly, not at all, or even to a different target, leading to different or undesirable effects.[1][2]

While specific signaling pathways for this compound are not extensively documented in the public domain, the following diagram illustrates the general principle of how its enantiomers might interact differently with a hypothetical chiral receptor.

Biological_Interaction cluster_receptor Chiral Receptor R_amine (R)-2-Aminopentane receptor Receptor Binding Site R_amine->receptor Poor Fit weak_response Weak or No Signal S_amine (S)-2-Aminopentane S_amine->receptor Good Fit strong_response Strong Signal Transduction receptor->strong_response Activation receptor->weak_response No/Weak Activation

Caption: Conceptual diagram of differential binding of this compound enantiomers to a chiral receptor.

References

Safety Operating Guide

Proper Disposal Procedures for 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

The safe and compliant disposal of 2-aminopentane (B145832) is critical for ensuring laboratory safety and environmental protection. As a highly flammable and corrosive substance, this compound is classified as hazardous waste and must be managed according to specific protocols.[1] Adherence to these procedures minimizes risks to personnel and prevents environmental contamination. Under no circumstances should this compound or its containers be disposed of via standard trash or sewer systems.[2][3]

Immediate Safety and Handling Protocols

Before beginning any disposal-related activities, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).

Required Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves (e.g., nitrile rubber).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[4]

  • Face Protection: A face shield should be worn in addition to goggles when handling larger quantities or during activities with a high splash risk.[4]

  • Protective Clothing: A flame-retardant lab coat is essential.[4]

  • Respiratory Protection: Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of vapors.[5]

Step-by-Step Disposal Procedure

This procedure outlines the essential steps for the collection, storage, and disposal of this compound waste in a laboratory setting.

Step 1: Waste Identification and Segregation

  • Treat all unused, surplus, or contaminated this compound as hazardous waste.[2]

  • Segregate this compound waste from other chemical waste streams to prevent dangerous reactions.[4]

  • Crucially, keep it separate from incompatible materials such as acids, strong oxidizing agents, acid anhydrides, and acid chlorides.[6][7][8]

Step 2: Container Selection and Labeling

  • Whenever possible, use the original container for waste collection.[5][9]

  • If the original container is unavailable or compromised, use a chemically compatible, leak-proof container with a secure, tight-fitting cap.[3][4] Ensure the container is in good condition, with no signs of damage or deterioration.[6]

  • Label the waste container clearly with "Hazardous Waste," the chemical name "this compound," and any associated hazard symbols (e.g., Flammable, Corrosive).

Step 3: Waste Accumulation and Storage

  • Store the sealed waste container in a designated and properly marked Satellite Accumulation Area (SAA).[6][10] This area must be at or near the point of waste generation.[10]

  • The storage location must be a cool, dry, and well-ventilated space, away from direct sunlight, heat, and all sources of ignition.[5][4]

  • Ensure the container is kept closed at all times except when adding waste.[2][6]

Step 4: Spill and Emergency Procedures

  • In the event of a spill, immediately evacuate non-essential personnel and remove all ignition sources.[5]

  • Contain the spill using a non-combustible absorbent material like sand, earth, or vermiculite. Do not use combustible materials such as paper towels.

  • Collect the absorbent material and contaminated debris using non-sparking tools and place it in a designated, sealed container for hazardous waste disposal.[11][7]

Step 5: Arranging for Final Disposal

  • Do not attempt to neutralize or treat the this compound waste unless it is part of a documented and approved laboratory procedure.

  • Contact your institution's Environmental Health and Safety (EH&S) department or a licensed hazardous waste disposal company to arrange for pickup and final disposal.[5][4]

  • Follow all institutional and regulatory requirements for documenting and transferring the waste.

Quantitative Data and Storage Limits

The following table summarizes key quantitative data for this compound and general regulatory limits for hazardous waste storage.

ParameterValue / GuidelineSource
Chemical Properties
GHS Hazard ClassFlammable Liquid (Category 2), Corrosive (Category 1B/1C)[11][1][7]
pHCorrosive (Aqueous solutions are basic)[10]
Flash Point-1°C (30.2°F)[1]
Storage & Disposal
Incompatible MaterialsAcids, Oxidizing Agents, Acid Anhydrides, Acid Chlorides[7][8]
SAA Maximum Volume55 gallons (total hazardous waste)[10]
SAA Max Time LimitUp to 12 months (if volume limits are not exceeded)[10]
Container Fill LevelDo not exceed 75-90% capacity[8][12]

Disposal Workflow Diagram

The following diagram illustrates the logical steps and decision points for the proper disposal of this compound waste.

G start Waste Generation (this compound) ppe 1. Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe segregate 2. Segregate Waste (Keep from Acids & Oxidizers) ppe->segregate container 3. Select & Label Container (Compatible, Sealed, Labeled) segregate->container store 4. Store in SAA (Cool, Ventilated, Away from Ignition) container->store spill_check Spill Occurred? store->spill_check spill_proc Follow Spill Procedure: - Contain with inert material - Use non-sparking tools - Collect for disposal spill_check->spill_proc Yes pickup 5. Arrange Pickup (Contact EH&S or Licensed Contractor) spill_check->pickup No spill_proc->store end Disposal Complete pickup->end

Caption: Workflow for the safe disposal of this compound waste.

References

Safe Handling and Personal Protective Equipment for 2-Aminopentane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides essential safety and logistical information for handling 2-Aminopentane, a highly flammable and corrosive chemical. Adherence to these procedures is critical to ensure a safe laboratory environment.

Hazard Summary

This compound is a hazardous substance that requires careful handling. It is a highly flammable liquid and vapor that can cause severe skin burns and serious eye damage.[1][2][3][4][5] Inhalation may lead to respiratory irritation, and the substance is destructive to the mucous membranes and upper respiratory tract.[1][3] Symptoms of exposure can include coughing, shortness of breath, headache, and nausea.[1]

Personal Protective Equipment (PPE)

The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.

Protection Type Recommended Equipment Specifications
Eye and Face Protection Tightly fitting safety goggles and a faceshield.Goggles should be tested and approved under NIOSH (US) or EN 166 (EU) standards. A minimum 8-inch faceshield is required.[1][3][6]
Skin Protection Chemical-resistant gloves and protective clothing.Gloves must be inspected for integrity before each use. Proper glove removal technique (without touching the outer surface) is crucial.[1][3]
Respiratory Protection Air-purifying respirator with appropriate cartridges.A NIOSH/MSHA or European Standard EN 149 approved respirator should be used, especially if exposure limits are exceeded or irritation is present.[1][3] A type ABEK (EN14387) respirator filter is recommended.[6] For situations where a respirator is the sole means of protection, a full-face supplied air respirator is necessary.[1]

Operational Plan for Handling this compound

A systematic approach to handling this compound is essential for safety. The following step-by-step plan outlines the procedures from preparation to disposal.

1. Preparation:

  • Ensure that an eyewash station and safety shower are readily accessible and in close proximity to the workstation.[3][5]

  • Work in a well-ventilated area, preferably under a chemical fume hood.[1]

  • Remove all potential ignition sources from the handling area, including open flames, sparks, and hot surfaces.[1][2][4][7]

  • Use explosion-proof electrical and ventilating equipment.[2][3][5]

  • Ground and bond all containers and receiving equipment to prevent static discharge.[1][4][7]

2. Handling:

  • Wear the mandatory personal protective equipment as detailed in the table above.[1][2][7]

  • Avoid direct contact with the skin, eyes, and clothing.[2]

  • Do not inhale vapors or mists.[1]

  • Use non-sparking tools for all operations.[4][5][7]

  • Keep the container tightly closed when not in use.[1][2][5][7]

  • If transferring the chemical, do so carefully to minimize splashing.

  • After handling, wash hands and face thoroughly.[1][7]

3. Storage:

  • Store this compound in a cool, dry, and well-ventilated area.[1][2][7]

  • Keep the container tightly sealed and upright to prevent leakage.[1]

  • Store in a locked cabinet or designated corrosives and flammables area.[1][2][5][7]

  • Store under an inert atmosphere.[5]

4. First Aid Measures:

  • Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[1][2]

  • Skin Contact: Immediately remove all contaminated clothing. Wash the affected skin area with soap and plenty of water. Seek medical advice.[1][2]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, making sure to lift the upper and lower eyelids. Remove contact lenses if present and easy to do so. Seek immediate medical attention.[1][2][7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1][2][7]

Disposal Plan

Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure safety.

  • Waste Chemical: Unused or waste this compound should be treated as hazardous waste. It should be disposed of through a licensed disposal company.[1] Do not mix with other waste.[1]

  • Empty Containers: Empty containers should be handled as if they still contain the product.[1] They should not be reused and must be disposed of as hazardous waste.[1]

  • All disposal activities must be in strict accordance with local, state, and federal regulations.[1]

Emergency Spill Response Workflow

In the event of a this compound spill, a coordinated and immediate response is critical. The following diagram outlines the necessary steps.

Spill_Response_Workflow This compound Spill Response cluster_immediate_actions Immediate Actions cluster_containment Containment & Cleanup cluster_disposal Disposal cluster_reporting Reporting evacuate Evacuate Area ventilate Ensure Adequate Ventilation evacuate->ventilate ignition Remove Ignition Sources ventilate->ignition ppe Don Personal Protective Equipment ignition->ppe prevent_spread Prevent Further Leakage ppe->prevent_spread absorb Absorb with Inert Material prevent_spread->absorb collect Collect into a Closed Container absorb->collect dispose Dispose as Hazardous Waste collect->dispose report Report the Incident dispose->report

Caption: Workflow for handling a this compound spill.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.